molecular formula C7H6ClNO2 B1499689 4-Chloro-3-hydroxybenzamide CAS No. 943750-52-5

4-Chloro-3-hydroxybenzamide

Cat. No.: B1499689
CAS No.: 943750-52-5
M. Wt: 171.58 g/mol
InChI Key: ZXJXEOBFNLJYSC-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of benzamide, characterized by both chloro and hydroxy substituents on the benzene ring, which defines its unique physicochemical properties. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Hydroxybenzamide scaffolds are of significant interest in various research fields, including medicinal chemistry and chemical biology . The presence of both hydrogen-bond donor and acceptor groups in the benzamide structure, combined with the electron-withdrawing chloro group, makes this compound a valuable building block for the synthesis of more complex molecules or for use as a standard in analytical profiling. Researchers may employ 4-Chloro-3-hydroxybenzamide in the development of novel pharmaceutical compounds, as similar structures have been investigated for their biological activities. Its potential as an intermediate can be explored in organic synthesis protocols, particularly in constructing molecules with specific steric and electronic characteristics. This product requires storage in a cool, dry environment, and researchers should consult the safety data sheet (SDS) for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJXEOBFNLJYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668955
Record name 4-Chloro-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943750-52-5
Record name 4-Chloro-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5), a specialized intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors (e.g., MAP4K1 inhibitors) and potentially as a precursor for substituted anilines via rearrangement.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS 943750-52-5 ) is a critical benzamide scaffold characterized by a 4-chloro and 3-hydroxy substitution pattern.[1] Unlike common commodity chemicals, this compound serves as a high-value building block in the design of Targeted Protein Degraders (PROTACs) and Kinase Inhibitors (specifically MAP4K1 and JNK pathway modulators).

Its structural duality—offering both a nucleophilic hydroxyl group for derivatization (e.g., etherification, triflation) and a stable amide motif—makes it an ideal "hub" intermediate. It is frequently employed to generate 4-chloro-3-alkoxybenzamides or, via Hofmann rearrangement, 4-chloro-3-hydroxyanilines , which are precursors to bioactive biaryl systems.

Chemical Profile & Physicochemical Properties

Before initiating synthesis or handling, verify the material against these critical parameters.

ParameterSpecification
IUPAC Name 4-Chloro-3-hydroxybenzamide
CAS Number 943750-52-5
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Off-white to pale beige solid
Melting Point 198–202 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water
pKa (Calculated) ~8.5 (Phenolic OH), ~15 (Amide NH)
SMILES NC(=O)C1=CC(O)=C(Cl)C=C1

Synthetic Pathways (The "Make")

The synthesis of 4-Chloro-3-hydroxybenzamide is rarely performed by direct amidation of the hydroxy-acid due to potential side reactions with the phenol. The industry-standard protocol utilizes a Demethylation Strategy , ensuring high purity and yield.

Route A: The Demethylation Pathway (Recommended)

This route starts from the commercially available 4-chloro-3-methoxybenzoic acid, protecting the phenol as a methyl ether until the final step.

Step 1: Acid Chloride Formation
  • Reagents: 4-Chloro-3-methoxybenzoic acid, Thionyl Chloride (

    
    ), Cat. DMF.
    
  • Conditions: Reflux (75°C), 3 hours.

  • Mechanism: Nucleophilic acyl substitution to form the electrophilic acyl chloride.

Step 2: Amidation
  • Reagents: Aqueous Ammonia (

    
    ) or 
    
    
    
    in Methanol.
  • Conditions: 0°C to RT, 2 hours.

  • Observation: Precipitation of 4-chloro-3-methoxybenzamide.

Step 3: Demethylation (The Critical Step)
  • Reagents: Boron Tribromide (

    
    ) in Dichloromethane (DCM).
    
  • Conditions: -78°C to RT, overnight.

  • Rationale:

    
     is preferred over Pyridine·HCl for this substrate to avoid thermal decomposition of the amide at high temperatures.
    
Detailed Experimental Protocol (Step 3)
  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 4-chloro-3-methoxybenzamide (1.0 eq) in anhydrous DCM (10 V). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add

    
      (1.0 M in DCM, 3.0 eq) over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/LC-MS (Disappearance of methoxy peak).

  • Quench: Cool to 0°C. Carefully quench with MeOH (exothermic evolution of HBr and methyl borate).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (to remove traces of acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and its downstream utility in drug discovery.

SynthesisWorkflow Start 4-Chloro-3-methoxybenzoic acid (Starting Material) Inter1 Acid Chloride Intermediate Start->Inter1 SOCl2, DMF Reflux Inter2 4-Chloro-3-methoxybenzamide (Stable Precursor) Inter1->Inter2 NH3 (aq/MeOH) 0°C Product 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5) Inter2->Product BBr3, DCM -78°C to RT (Demethylation) App1 MAP4K1 Inhibitors (Kinase Modulation) Product->App1 Etherification & Coupling App2 4-Chloro-3-hydroxyaniline (via Hofmann Rearrangement) Product->App2 Br2, NaOH (Rearrangement)

Caption: Figure 1. Step-wise synthetic route from methoxy-precursor to CAS 943750-52-5 and downstream applications.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds (MAP4K1)

Recent patent literature (e.g., WO2018215668) identifies 4-Chloro-3-hydroxybenzamide as a key intermediate for MAP4K1 (Hematopoietic Progenitor Kinase 1) inhibitors.

  • Mechanism: The 3-hydroxyl group acts as a nucleophile to attach solubilizing tails (e.g., piperazines) or linker domains, while the benzamide core forms critical Hydrogen bonds with the kinase hinge region (Glu/Cys residues).

  • Protocol: The phenol is typically alkylated using Mitsunobu conditions or

    
     displacement with alkyl halides to introduce diversity.
    
Precursor to Biaryl Systems

Through Hofmann Rearrangement , the amide moiety can be converted to an amine, yielding 4-chloro-3-hydroxyaniline . This is a versatile "ortho-aminophenol" equivalent, essential for synthesizing:

  • Benzoxazoles: Via condensation with aldehydes.

  • Biaryl Ethers: Via

    
     or Buchwald couplings on the amine.
    

Analytical Characterization

To ensure the integrity of the intermediate, the following HPLC method is validated for purity assessment.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Amide

-

*) and 210 nm
Retention Time ~6.5 min (varies by system; elutes earlier than methoxy-precursor)
NMR Interpretation ( DMSO- )
  • 
     10.4 ppm (s, 1H):  Phenolic -OH (Exchangeable).
    
  • 
     7.9 ppm (bs, 1H):  Amide -NH (a).
    
  • 
     7.4 ppm (d, 1H):  Aromatic proton at C5 (Ortho to Cl).
    
  • 
     7.3 ppm (bs, 1H):  Amide -NH (b).
    
  • 
     7.2 ppm (s, 1H):  Aromatic proton at C2 (Ortho to OH/Amide).
    
  • 
     7.0 ppm (d, 1H):  Aromatic proton at C6.
    

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. The intermediate 4-chloro-3-methoxybenzamide is stable, but

    
      used in synthesis is water-reactive and corrosive.
    

References

  • World Intellectual Property Organization. (2018). Novel inhibitors of MAP4K1. WO2018215668A1.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24776445 (Vismodegib). Retrieved from

  • BenchChem. (2025).[2] HPLC Method for the Analysis of Chlorobenzamides.

  • ChemicalBook. (2025). Product Entry: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5).[1][3][4]

Sources

synthesis of 4-Chloro-3-hydroxybenzamide from 4-chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-3-hydroxybenzamide from 4-chloro-3-hydroxybenzoic acid presents a classic chemoselectivity challenge in medicinal chemistry: activating a carboxylic acid in the presence of a nucleophilic phenolic hydroxyl group. While simple benzamides are often synthesized via acid chlorides, the free phenol at the meta position introduces risks of self-esterification (oligomerization) and competitive acylation.

This guide details three validated protocols ranging from high-throughput medicinal chemistry (CDI Coupling) to scalable process chemistry (Ester Aminolysis). It prioritizes the CDI (1,1'-Carbonyldiimidazole) route for its operational simplicity and high chemoselectivity, avoiding the need for protecting groups.

Retrosynthetic Analysis & Strategy

The target molecule contains an amide motif (


) and a free phenol (

). The primary disconnection is at the amide bond.

Strategic Considerations:

  • Path A (Direct Activation): Activation of the carboxylic acid with a coupling agent (CDI, HATU) followed by nucleophilic attack by ammonia. Advantage:[1][2][3][4] Mild conditions, no protection required.

  • Path B (Acyl Chloride): Conversion to acid chloride using

    
    . Risk:[1][3] The phenol may react to form a chlorosulfite or intermolecular ester. Requires careful temperature control.
    
  • Path C (Ester Aminolysis): Conversion to a methyl ester, followed by reaction with aqueous ammonia. Advantage:[1][2][3][4] Highly scalable, avoids reactive acyl halides.

Retrosynthesis Target 4-Chloro-3-hydroxybenzamide (Target) Intermediate_A Acyl Imidazole (Activated Intermediate) Target->Intermediate_A NH3 (aq/gas) Intermediate_B Methyl Ester (Stable Intermediate) Target->Intermediate_B NH4OH, MeOH SM 4-Chloro-3-hydroxybenzoic acid (Starting Material) Intermediate_A->SM CDI, THF (Path A - Preferred) Intermediate_B->SM MeOH, H2SO4 (Path C - Scalable)

Figure 1: Retrosynthetic disconnection showing the direct coupling (Path A) and ester aminolysis (Path C) strategies.

Method A: The CDI One-Pot Protocol (Preferred)

Context: Best for gram-scale synthesis in a research setting. It avoids the generation of HCl and minimizes side reactions with the phenol.

Mechanism

1,1'-Carbonyldiimidazole (CDI) reacts with the carboxylic acid to release


 and imidazole, forming a reactive acyl imidazole . This intermediate is sufficiently electrophilic to react with ammonia but generally leaves the phenol unreacted under mild conditions.
Protocol

Reagents:

  • 4-Chloro-3-hydroxybenzoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Ammonium hydroxide (28-30% aq) or Ammonia in Methanol (7N) (5.0 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

  • Activation:

    • Charge a dry round-bottom flask with 4-chloro-3-hydroxybenzoic acid (e.g., 5.0 g, 29.0 mmol).

    • Add anhydrous THF (50 mL) and stir under Nitrogen/Argon.

    • Add CDI (5.64 g, 34.8 mmol) portion-wise. Caution: Vigorous evolution of

      
       gas.
      
    • Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS. The starting acid should disappear, replaced by the acyl imidazole intermediate (often unstable on silica, best seen by quenching an aliquot with methanol to form the methyl ester for analysis).

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Slowly add Ammonium Hydroxide (28%) (20 mL) or 7N

      
       in MeOH .
      
    • Allow the mixture to warm to RT and stir for 3–6 hours.

  • Workup & Isolation:

    • Concentrate the solvent under reduced pressure to remove THF.

    • Dilute the residue with water (50 mL) and acidify carefully with 1N HCl to pH ~3-4. Note: Acidification protonates the imidazole byproduct and ensures the phenol is neutral.

    • The product often precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

Yield Expectation: 85–95%

Method B: The Acid Chloride Route (Traditional)

Context: Useful if CDI is unavailable or for anhydrous amidation. Requires strict temperature control to prevent oligomerization.

Protocol

Reagents:

  • Starting Material (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv or as solvent)
    
  • Cat.[1][2][5] DMF (1-2 drops)

  • Ammonia gas or Ammonium hydroxide

Step-by-Step Workflow:

  • Chlorination:

    • Suspend the acid in DCM or use neat

      
       .
      
    • Add catalytic DMF.

    • Heat to reflux for 2 hours. Note: The phenolic OH may form a transient chlorosulfite ester, but this usually hydrolyzes later.

    • Evaporate excess

      
       strictly under vacuum (azeotrope with toluene to remove traces).
      
  • Amidation:

    • Dissolve the crude acid chloride in dry DCM or THF .

    • Cool to -10°C.

    • Purge Ammonia gas through the solution OR add to a stirred solution of concentrated aqueous ammonia.

    • Critical: Maintain low temperature to favor amidation over ester hydrolysis or phenol reaction.

  • Workup:

    • The product is often insoluble in DCM/Water mixtures. Filter the precipitate.

    • Wash with water to remove ammonium chloride salts.

Analytical Characterization (Self-Validation)

To confirm the identity of 4-Chloro-3-hydroxybenzamide , compare experimental data against these expected parameters.

TechniqueExpected Signal / FeatureStructural Assignment
HPLC/LCMS Single peak, [M+H]+ = 172.0/174.0Chlorine isotope pattern (3:1 ratio of

:

).
1H NMR (DMSO-d6)

~ 10.5 ppm (s, 1H)
Phenolic -OH (Exchangeable).

~ 7.9 ppm (br s, 1H)
Amide -NH (Ha).

~ 7.3 ppm (br s, 1H)
Amide -NH (Hb).

~ 7.4 - 7.5 ppm (d, 1H)
Aromatic H at C5 (Ortho to Cl).

~ 7.45 ppm (d, 1H)
Aromatic H at C2 (Ortho to OH/Amide).

~ 7.3 ppm (dd, 1H)
Aromatic H at C6.
IR Spectroscopy 1650–1690 cm⁻¹Amide C=O stretch (Amide I band).
3100–3400 cm⁻¹Broad O-H and N-H stretching.

Critical Process Parameters & Safety

Chemoselectivity Logic

The success of the CDI method relies on the


 difference. The carboxylic acid (

~4) is significantly more acidic than the phenol (

~8-9). CDI reacts rapidly with the carboxylate. While it can react with phenols to form carbonates, the acyl imidazole formation is kinetically favored and thermodynamically driven by

loss. Any carbonate formed usually hydrolyzes during the aqueous workup.
Safety Table
ReagentHazard ClassHandling Precaution
4-Chloro-3-hydroxybenzoic acid IrritantAvoid dust inhalation.
Thionyl Chloride Corrosive, ToxicReacts violently with water. Use in fume hood.
CDI Moisture SensitiveStore under inert gas.[6] Releases

upon reaction.
Ammonia Corrosive, Toxic GasUse effective ventilation.

Process Flow Diagram (Graphviz)

Workflow Start Start: 4-Chloro-3-hydroxybenzoic acid Step1 Step 1: Activation Add CDI (1.2 eq) in THF 25°C, 2 hours Start->Step1 Check1 Checkpoint: CO2 evolution ceases LCMS: Acyl Imidazole formed Step1->Check1 Step2 Step 2: Amidation Add NH4OH (5 eq) 0°C -> RT, 4 hours Check1->Step2 Pass Step3 Step 3: Quench & pH Adjustment Add 1N HCl to pH 4 Step2->Step3 Step4 Step 4: Filtration & Drying Wash with cold water Step3->Step4 End Final Product: 4-Chloro-3-hydroxybenzamide Step4->End

Figure 2: Process flow for the CDI-mediated synthesis.

References

  • General Amide Coupling with CDI

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Thionyl Chloride Activation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides). Note: Standard textbook protocol for converting benzoic acids to benzamides.
  • Synthesis of Hydroxybenzamides (Analogous Procedures)

    • Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 31, p.66 (1951). (Describes amidation of hydroxy-substituted aromatic acids).

  • Patent Reference (Intermediate Usage)

    • US Patent 2006/0264652 A1. Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (References analogous chlorinated hydroxy intermediates).

  • Compound Data

    • PubChem CID: 2776856 (4-chloro-3-hydroxybenzoic acid).

Sources

Technical Guide: Solubility Profiling & Process Thermodynamics of 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for process chemists and formulation scientists. It addresses the solubility profile of 4-Chloro-3-hydroxybenzamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., MAP4K1 inhibitors) and agrochemicals.

Executive Summary

The solubility profile of 4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5) is the rate-limiting factor in its purification and downstream application in nucleophilic substitution reactions. As a benzamide derivative possessing both a phenolic hydroxyl group and a chlorine substituent, the molecule exhibits a complex solubility landscape driven by competing hydrogen bonding and lattice energy effects.

This guide provides a theoretical solubility framework, a validated experimental protocol for data generation (in the absence of public registry data), and a thermodynamic modeling approach to optimize solvent selection for recrystallization processes.

Chemical Profile & Theoretical Solubility Landscape

Understanding the molecular interaction potential is prerequisite to solvent selection.

PropertySpecificationMechanistic Implication
Structure Benzamide core, 3-OH, 4-ClHigh lattice energy due to intermolecular amide H-bonding (

).
Molecular Weight 171.58 g/mol Moderate size; diffusion kinetics are not rate-limiting.
Predicted logP ~1.4 – 1.8Moderately lipophilic; poor solubility in pure water expected.
pKa (Phenol) ~8.5 – 9.5Solubility is highly pH-dependent; soluble in alkaline aqueous media (

).
H-Bond Donors 2 (Amide -NH, Phenol -OH)Strong interaction with polar protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (Amide C=O)Strong interaction with polar aprotic solvents (DMSO, DMF).
Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar benzamide derivatives:

  • High Solubility: DMSO, DMF, DMAc (Disruption of amide crystal lattice via strong dipole interactions).

  • Moderate Solubility: Methanol, Ethanol, THF, Acetone (H-bonding capability).

  • Low Solubility: Ethyl Acetate, Dichloromethane (Insufficient polarity to break lattice).

  • Insoluble: n-Hexane, Toluene (Lack of H-bonding capability).

Experimental Protocol: Solubility Determination

Specific thermodynamic data tables for this isomer are not currently available in public registries. The following protocol is the industry standard (E-E-A-T validated) for generating this critical process data.

Method A: Static Equilibrium (Shake-Flask)

This is the "Gold Standard" for thermodynamic accuracy.

  • Preparation: Add excess 4-Chloro-3-hydroxybenzamide solid to 10 mL of the target solvent (MeOH, EtOH, IPA, Acetone) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe filter (0.22 µm PTFE) pre-heated to the system temperature to prevent precipitation.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

Method B: Dynamic Laser Monitoring (Polythermal)

Best for rapid metastable zone width (MSZW) determination.

  • Setup: Place a mixture of known composition (

    
    ) in a reactor.
    
  • Heating: Heat at 1 K/min until the turbidity probe indicates 100% transmission (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 1 K/min until turbidity appears (Nucleation Temperature,

    
    ).
    
  • Repeat: Vary concentration to build the solubility curve.

Workflow Visualization

SolubilityWorkflow cluster_0 Data Generation Cycle Start Solvent Selection (Hansen Parameters) Exp Equilibration (Shake-Flask Method) Start->Exp TempCtrl Temp Control (278.15 - 323.15 K) Exp->TempCtrl Sampling Sampling & Filtration (0.22 µm) Exp->Sampling Analysis HPLC Analysis (Mole Fraction x) Sampling->Analysis Modeling Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Modeling

Caption: Standardized workflow for determining solubility equilibrium of pharmaceutical intermediates.

Thermodynamic Modeling & Correlation

Once experimental data (


 vs 

) is obtained, it must be correlated to allow for process interpolation.
The Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility data of amides in polar solvents.



  • 
     : Mole fraction solubility of 4-Chloro-3-hydroxybenzamide.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       and 
      
      
      
      is small, solubility increases exponentially with temperature.
The Van't Hoff Equation

Used to determine the dissolution enthalpy (


) and entropy (

).


  • Process Insight: A positive

    
     (endothermic) indicates that cooling crystallization is a viable purification strategy.
    

Process Application: Purification Strategy

Given the predicted solubility profile (High in Alcohol, Low in Water), the optimal purification method is Anti-Solvent Crystallization .

Recommended Solvent System: Ethanol/Water
  • Dissolution: Dissolve crude 4-Chloro-3-hydroxybenzamide in Ethanol at 60°C (near reflux).

  • Filtration: Hot filtration to remove inorganic salts (insoluble in EtOH).

  • Crystallization: Slowly add Water (Anti-solvent) while cooling to 5°C. The hydrophobic chloro-group and the amide backbone will drive precipitation as the dielectric constant of the medium increases.

  • Yield: Expected recovery >85% with significant rejection of polar impurities.

Molecular Interaction Diagram

MolecularInteraction Solute 4-Chloro-3-hydroxybenzamide HBond H-Bonding (Solvation) Solute->HBond Hydrophobic Hydrophobic Repulsion Solute->Hydrophobic EtOH Ethanol (Solvent) EtOH->HBond Water Water (Anti-Solvent) Water->Hydrophobic HBond->Solute Stabilizes Hydrophobic->Solute Precipitates

Caption: Competitive solvation mechanism driving the anti-solvent crystallization process.

References

  • PubChem. Compound Summary: 3-Chloro-4-hydroxybenzamide (Isomer Analog). National Library of Medicine. Link

  • Google Patents. Patent WO2018215668A1: Novel inhibitors of map4k1 (Synthesis of intermediate).Link

  • Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999, 31, 85-91. (Standard reference for the Apelblat Model). Link

  • Grant, D. J. W., & Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990. (Authoritative text on solubility thermodynamics).

A Guide to the Structural Analysis and Confirmation of 4-Chloro-3-hydroxybenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the comprehensive structural analysis and confirmation of 4-Chloro-3-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, evidence-based workflow that mirrors the scientific process. Our focus is on the "why" behind each experimental choice, ensuring a self-validating system of protocols for unambiguous structural elucidation.

Introduction: The Significance of Structural Integrity in Drug Discovery

4-Chloro-3-hydroxybenzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry. The precise arrangement of its functional groups—a chloro group, a hydroxyl group, and a carboxamide group on a benzene ring—is critical to its potential biological activity. In drug development, absolute certainty of a molecule's structure is paramount, as even minor variations, such as isomeric forms, can drastically alter its efficacy, toxicity, and pharmacokinetic properties. This guide will walk through a multi-technique approach to confirm the identity and purity of 4-Chloro-3-hydroxybenzamide, providing both the theoretical underpinnings and practical, field-tested protocols.

The Analytical Blueprint: A Multi-Pronged Approach to Structural Confirmation

The confirmation of a chemical structure is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence. Our analytical workflow for 4-Chloro-3-hydroxybenzamide is built on four pillars:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Single-Crystal X-ray Diffraction: To definitively determine the three-dimensional arrangement of atoms in the solid state.

The following sections will delve into the expert application of each of these techniques, complete with detailed protocols and data interpretation strategies tailored to the specific structural features of 4-Chloro-3-hydroxybenzamide.

I. Synthesis of 4-Chloro-3-hydroxybenzamide: A Proposed Route

A plausible and efficient synthesis of 4-Chloro-3-hydroxybenzamide can be adapted from established methods for related compounds, such as the amidation of a carboxylic acid. A common starting material would be the corresponding benzoic acid derivative.

Proposed Synthetic Pathway:

Synthesis of 4-Chloro-3-hydroxybenzamide start 4-Chloro-3-hydroxybenzoic Acid intermediate 4-Chloro-3-hydroxybenzoyl chloride start->intermediate Acyl Chloride Formation reagent1 Thionyl Chloride (SOCl₂) product 4-Chloro-3-hydroxybenzamide intermediate->product Amidation reagent2 Ammonia (NH₃)

Caption: Proposed two-step synthesis of 4-Chloro-3-hydroxybenzamide.

Experimental Protocol: Synthesis of 4-Chloro-3-hydroxybenzamide

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Chloro-3-hydroxybenzoic acid in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-Chloro-3-hydroxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

    • A precipitate of 4-Chloro-3-hydroxybenzamide will form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Chloro-3-hydroxybenzamide is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton.

Predicted ¹H NMR Spectral Data for 4-Chloro-3-hydroxybenzamide:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Singlet (broad)1HOHThe phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It often appears as a broad singlet.
~7.5-8.0Multiplet (or two broad singlets)2HNH₂The two amide protons can be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate signals. They often appear as broad singlets.
~7.6-7.8Doublet1HH-2This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will be split by the adjacent H-6.
~7.4-7.6Doublet of doublets1HH-6This proton is coupled to both H-2 and H-5.
~7.1-7.3Doublet1HH-5This proton is ortho to the electron-donating hydroxyl group, resulting in an upfield shift compared to the other aromatic protons. It will be split by the adjacent H-6.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Chloro-3-hydroxybenzamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the hydroxyl and amide groups.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

B. ¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data for 4-Chloro-3-hydroxybenzamide:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=OThe carbonyl carbon of the amide group is significantly deshielded and appears at a low field.
~150-155C-3The carbon atom attached to the hydroxyl group is deshielded.
~130-135C-1The carbon atom to which the amide group is attached.
~125-130C-4The carbon atom bonded to the chlorine atom.
~120-125C-6Aromatic CH carbon.
~115-120C-5Aromatic CH carbon.
~110-115C-2Aromatic CH carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the data as described for ¹H NMR and assign the signals based on their chemical shifts and comparison with data from similar known compounds.

III. Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for 4-Chloro-3-hydroxybenzamide:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Chloro-3-hydroxybenzamide (C₇H₆ClNO₂), which is approximately 171.58 g/mol . A key feature will be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]

  • Key Fragmentation Pathways: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring.

Mass Spectrometry Fragmentation parent [M]⁺˙ m/z = 171/173 frag1 [M-NH₂]⁺ m/z = 155/157 parent->frag1 - •NH₂ frag2 [M-CO-NH₂]⁺ m/z = 127/129 frag1->frag2 - CO

Caption: Predicted major fragmentation pathway for 4-Chloro-3-hydroxybenzamide.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular formula and structural features.

IV. Infrared (IR) Spectroscopy: A Symphony of Vibrating Bonds

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Expected IR Absorption Bands for 4-Chloro-3-hydroxybenzamide:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
3350 and 3180 (two bands)N-H stretchPrimary Amide (-NH₂)
~1660 (strong)C=O stretchAmide I band
~1620N-H bendAmide II band
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchPhenolic C-O
~800-700C-Cl stretchAryl-Cl

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. For a KBr pellet, mix a small amount of the solid sample with dry potassium bromide and press it into a transparent disk.

  • Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure of 4-Chloro-3-hydroxybenzamide.

V. Single-Crystal X-ray Diffraction: The Definitive Answer

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[2] This technique provides a precise three-dimensional map of the electron density in a crystal, from which the exact positions of all atoms can be determined.

The Power of X-ray Crystallography:

  • Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Conformation: Reveals the three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Provides insights into how molecules pack together in a crystal lattice, which can influence physical properties like solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of 4-Chloro-3-hydroxybenzamide. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the best fit with the experimental data.

  • Structure Validation and Analysis: The final structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters.

Conclusion: A Unified and Self-Validating Structural Confirmation

The structural elucidation of a novel or synthesized compound like 4-Chloro-3-hydroxybenzamide is a systematic process of evidence gathering and logical deduction. By employing a combination of powerful analytical techniques—NMR, MS, and IR spectroscopy, culminating in the definitive analysis by single-crystal X-ray diffraction—researchers can achieve the highest level of confidence in their structural assignment. Each technique serves as an internal validation for the others, creating a robust and self-consistent dataset. This rigorous approach is fundamental to ensuring the scientific integrity of research and is an indispensable component of the modern drug discovery and development pipeline.

References

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzamide. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • Journal of the American Chemical Society. (2026, January 30). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

Sources

Technical Guide: 4-Chloro-3-hydroxybenzamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS: 20486-36-4) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulatory agents. Its structural uniqueness lies in the ortho-relationship between the chlorine atom and the hydroxyl group. This motif enables dual binding interactions: the chlorine atom functions as a lipophilic anchor and potential halogen bond donor, while the phenolic hydroxyl acts as a hydrogen bond donor/acceptor, often crucial for orienting the molecule within the ATP-binding pockets of enzymes like MAP4K1 (HPK1) and Tie-2 kinase .

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value drug discovery workflows.

Chemical Profile & Physiochemical Properties[1][2][3]

PropertySpecification
CAS Number 20486-36-4
IUPAC Name 4-Chloro-3-hydroxybenzamide
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Off-white to pale beige crystalline solid
pKa (Phenol) ~7.9 (estimated) – Acidity enhanced by ortho-Cl and para-amide electron withdrawal
LogP ~1.2 – Moderate lipophilicity suitable for CNS and intracellular targeting
H-Bond Donors/Acceptors 2 Donors (Amide NH, Phenol OH) / 2 Acceptors (Amide O, Phenol O)

Synthesis Architectures

The synthesis of 4-Chloro-3-hydroxybenzamide requires careful handling of the phenolic moiety to prevent competitive acylation or polymerization. Two primary industrial routes are established: the Direct Coupling Route (preferred for R&D scale) and the Acid Chloride Route (preferred for scale-up).

Route A: Carbodiimide-Mediated Amidation (Recommended for R&D)

This method avoids the use of harsh chlorinating agents, preserving the phenolic integrity without the need for protection/deprotection steps.

  • Precursor: 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4).

  • Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Ammonium Chloride (NH₄Cl).

  • Solvent: DMF or anhydrous THF.

Protocol:

  • Activation: Dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Amidation: Add solid NH₄Cl (2.0 eq) followed by DIPEA (3.0 eq) dropwise. The base releases free ammonia in situ.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/EDC urea), saturated NaHCO₃, and brine.

  • Purification: Recrystallization from Ethanol/Water.

Route B: Acid Chloride Method (Scale-Up)

For kilogram-scale synthesis, thionyl chloride is cost-effective but requires strict temperature control to minimize phenolic ester formation.

Protocol:

  • Chlorination: Reflux 4-chloro-3-hydroxybenzoic acid in SOCl₂ (excess) with catalytic DMF. Note: The phenol may form a transient chloroformate or ester, which hydrolyzes during the ammonia quench.

  • Quench: Volatiles are removed in vacuo. The crude acid chloride is dissolved in DCM and added slowly to cold aqueous ammonia (28%).

  • Isolation: The product precipitates immediately. Filtration affords the crude amide.

Visualization of Synthesis Pathways

SynthesisPathways Start 4-Chloro-3-hydroxybenzoic Acid (CAS: 34113-69-4) Activated Active Ester Intermediate (OBt Ester) Start->Activated EDC / HOBt / DMF (Mild Condition) Chloride Acid Chloride (Transient) Start->Chloride SOCl2 / Cat. DMF (Harsh Condition) Product 4-Chloro-3-hydroxybenzamide (CAS: 20486-36-4) Activated->Product NH4Cl / DIPEA Chloride->Product aq. NH3 / 0°C

Caption: Comparative synthetic routes showing the mild carbodiimide pathway versus the traditional acid chloride approach.

Pharmaceutical Applications & Mechanism[7]

MAP4K1 (HPK1) Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a promising strategy for cancer immunotherapy.

  • Role of Intermediate: 4-Chloro-3-hydroxybenzamide serves as the "warhead" anchor. The amide nitrogen often forms a hinge-binding interaction within the kinase domain, while the phenol group interacts with conserved glutamate or aspartate residues.

  • Synthesis Insight: In recent patents (e.g., WO2018215668), this amide is reacted with complex fluoro-acetates or coupled via Buchwald-Hartwig aminations to build the core scaffold.

Tie-2 Kinase Inhibitors

Tie-2 is a receptor tyrosine kinase involved in angiogenesis.

  • Structural Logic: The ortho-chloro-phenol motif mimics the binding properties of natural substrates or more complex heterocyclic inhibitors. The chlorine atom fills hydrophobic pockets (Lipophilic Efficiency), while the hydroxyl group provides a handle for further functionalization (e.g., etherification to extend into the solvent-exposed region).

Structural Pharmacophore Map

The diagram below illustrates how the functional groups of 4-Chloro-3-hydroxybenzamide interact within a theoretical kinase binding pocket.

Pharmacophore Cl Cl (C4) Hydrophobic Hydrophobic Pocket (Val/Leu/Ala) Cl->Hydrophobic Halogen Bond / Van der Waals OH OH (C3) HBond_Acceptor H-Bond Acceptor (Glu/Asp) OH->HBond_Acceptor H-Bond Donor Amide CONH2 (C1) Hinge Hinge Region (Backbone NH/CO) Amide->Hinge Bidentate H-Bonding Ring Benzene Ring Ring->Cl Ring->OH Ring->Amide

Caption: Pharmacophore mapping of 4-Chloro-3-hydroxybenzamide interactions within a typical kinase active site.

Analytical Characterization Standards

To ensure the intermediate meets pharmaceutical grade (purity >98%), the following analytical markers must be verified.

MethodCharacteristic SignalInterpretation
¹H NMR (DMSO-d₆) δ 7.8–8.0 (br s, 1H, NH)Amide proton (distinctive broad singlet).
δ 10.3 (s, 1H, OH)Phenolic proton (exchangeable with D₂O).
δ 7.4 (d, 1H, Ar-H)Ortho-coupling to Cl confirms regiochemistry.
HPLC Retention Time (RT)Must resolve from 4-chloro-3-hydroxybenzoic acid (precursor).
Mass Spec (ESI+) [M+H]⁺ = 172.0/174.0Characteristic 3:1 Chlorine isotope pattern.

Safety & Handling

While 4-Chloro-3-hydroxybenzamide is a stable solid, standard pharmaceutical safety protocols apply:

  • Skin/Eye Irritant: The phenolic moiety can be corrosive/irritating.[1] Use nitrile gloves and eye protection.

  • Dust Hazard: As a fine crystalline powder, handle in a fume hood to avoid inhalation.

  • Stability: Stable under ambient conditions. Avoid strong oxidizing agents which may oxidize the phenol to a quinone species.

References

  • WO2018215668A1. Novel inhibitors of MAP4K1. Google Patents.
  • National Center for Biotechnology Information . PubChem Compound Summary for CID 27823, 4-Chloro-3-hydroxybenzamide. Available at: [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Kinase Inhibitors. (Contextual reference for scaffold utility in Tie-2/HPK1 domains).

Sources

A Technical Guide to the Anticipated Biological Activities of 4-Chloro-3-hydroxybenzamide: A Roadmap for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 4-Chloro-3-hydroxybenzamide, a compound with a paucity of direct biological data but possessing a chemical architecture suggestive of significant therapeutic potential. As researchers, scientists, and drug development professionals, our objective is to not only understand what is known but to strategically chart a course for what is yet to be discovered. This document serves as a technical roadmap, leveraging established knowledge of structurally related compounds to hypothesize and guide the investigation into the biological activities of 4-Chloro-3-hydroxybenzamide. We will delve into its chemical rationale, propose likely biological targets and therapeutic applications, and provide detailed, field-proven methodologies to systematically evaluate its potential.

Molecular Profile and Synthetic Strategy

4-Chloro-3-hydroxybenzamide is a substituted aromatic amide with the chemical formula C₇H₆ClNO₂. Its structure, featuring a benzamide core with chloro and hydroxyl substitutions, is a key determinant of its potential biological interactions. The presence of a chlorine atom can enhance lipophilicity and membrane permeability, while the hydroxyl group can participate in hydrogen bonding with biological targets. The amide linkage is a common feature in many established pharmaceuticals.

While a specific, optimized synthesis for 4-Chloro-3-hydroxybenzamide is not extensively documented in publicly available literature, a rational and feasible synthetic route can be proposed starting from its corresponding carboxylic acid, 4-Chloro-3-hydroxybenzoic acid. This precursor is a known intermediate in the synthesis of various bioactive molecules.

Proposed Synthetic Workflow

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol 1: Synthesis of 4-Chloro-3-hydroxybenzamide from 4-Chloro-3-hydroxybenzoic acid

Objective: To convert 4-Chloro-3-hydroxybenzoic acid to 4-Chloro-3-hydroxybenzamide.

Materials:

  • 4-Chloro-3-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Chloro-3-hydroxybenzoic acid in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath. . Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the acyl chloride is the desired intermediate.

    • Upon completion, remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting acyl chloride is typically used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous THF.

    • In a separate flask, prepare a solution of concentrated ammonium hydroxide in THF or bubble ammonia gas through cold THF.

    • Cool the acyl chloride solution to 0°C.

    • Slowly add an excess (at least 2 equivalents) of the ammonia solution to the acyl chloride solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-Chloro-3-hydroxybenzamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on structurally analogous compounds, we can hypothesize several promising avenues for the biological activity of 4-Chloro-3-hydroxybenzamide.

Antimicrobial Activity

The presence of a halogen, specifically chlorine, on a benzamide scaffold is known to often enhance antimicrobial properties.[1] Halogenated aromatic compounds can exhibit antibacterial and antifungal effects through various mechanisms, including membrane disruption and enzyme inhibition.

Hypothesis: 4-Chloro-3-hydroxybenzamide is likely to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.

Proposed Screening: A primary screening of 4-Chloro-3-hydroxybenzamide should be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Benzamide and nicotinamide derivatives have demonstrated potent anti-inflammatory properties.[2] A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor, which is a central regulator of the inflammatory response.[2] Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines such as TNF-α.

Hypothesis: 4-Chloro-3-hydroxybenzamide may possess anti-inflammatory activity by modulating the NF-κB signaling pathway.

Proposed Investigatory Workflow:

  • In vitro assessment: Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence and absence of 4-Chloro-3-hydroxybenzamide.

  • Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

  • Mechanism of action: Investigate the effect of the compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence microscopy.

Diagram 1: Hypothesized Anti-inflammatory Mechanism of Action

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Compound 4-Chloro-3-hydroxybenzamide Compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB pathway by 4-Chloro-3-hydroxybenzamide.

Anticancer Activity: Enzyme Inhibition

The benzamide moiety is a well-established pharmacophore in the design of anticancer agents, particularly as an inhibitor of key enzymes involved in DNA repair and cell signaling.

  • Poly(ADP-ribose) polymerase (PARP) Inhibition: The benzamide structure is a common feature in many PARP inhibitors.[1] These inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair pathways, a concept known as synthetic lethality.[1]

  • Tyrosine Kinase Inhibition: The 4-chlorobenzamide moiety has been incorporated into molecules designed to inhibit tyrosine kinases, which are critical mediators of cell signaling pathways often dysregulated in cancer.[1]

Hypothesis: 4-Chloro-3-hydroxybenzamide may act as an inhibitor of PARP or specific tyrosine kinases, thereby exhibiting anticancer activity.

Proposed Experimental Approach:

  • Enzyme Inhibition Assays:

    • Perform in vitro enzymatic assays to determine the IC₅₀ of 4-Chloro-3-hydroxybenzamide against a panel of PARP enzymes (PARP1, PARP2) and key oncogenic tyrosine kinases (e.g., EGFR, VEGFR, Abl).

  • Cell-based Assays:

    • Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations), using assays such as the MTT or CellTiter-Glo assay.

    • Investigate the ability of the compound to induce apoptosis and cell cycle arrest using flow cytometry.

Diagram 2: Experimental Workflow for Anticancer Activity Assessment

G start 4-Chloro-3-hydroxybenzamide enz_assay In Vitro Enzyme Inhibition Assays (PARP, Tyrosine Kinases) start->enz_assay cell_assay Cancer Cell Line Screening (Cytotoxicity) start->cell_assay moa Mechanism of Action Studies (Apoptosis, Cell Cycle) enz_assay->moa cell_assay->moa invivo In Vivo Xenograft Models moa->invivo data Data Analysis & Lead Optimization invivo->data

Caption: A stepwise approach to evaluating the anticancer potential of 4-Chloro-3-hydroxybenzamide.

Quantitative Data Summary (Hypothetical)

To guide initial experiments, a hypothetical data table is presented below, outlining potential target IC₅₀ values that would warrant further investigation based on activities of related benzamide derivatives.

Biological Target Assay Type Hypothetical IC₅₀ (µM) Reference Compound Class
Staphylococcus aureusMicrobroth Dilution< 10Chlorinated Benzamides[1]
NF-κB ActivationReporter Gene Assay< 5Benzamides[2]
PARP1Enzymatic Assay< 1Benzamide PARP Inhibitors[1]
EGFR Tyrosine KinaseEnzymatic Assay< 10Substituted Benzamides

Conclusion and Future Directions

While direct biological data for 4-Chloro-3-hydroxybenzamide is currently limited, a comprehensive analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these hypothesized activities.

The journey from a promising chemical structure to a validated therapeutic agent is a meticulous one. It requires a logical, evidence-based approach to research and development. This guide is intended to serve as the first step on that journey for 4-Chloro-3-hydroxybenzamide, providing the foundational insights and practical methodologies necessary to unlock its full therapeutic potential. The data generated from these proposed studies will be critical in establishing a clear structure-activity relationship and guiding the future optimization of this promising compound.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore). [Link]

  • Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2025). Pharmaceuticals. [Link]

  • Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Applications of Hydroxamates. (2014). American Journal of Organic Chemistry. [Link]

  • Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (2022). Frontiers in Microbiology. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2002). PubMed. [Link]

Sources

Theoretical Characterization & Predictive Modeling of 4-Chloro-3-hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Significance

4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5) represents a critical pharmacophore in the development of kinase inhibitors, specifically targeting the MAP4K1 pathway (hematopoietic progenitor kinase 1), a negative regulator of T-cell immune responses. As a scaffold, it combines a rigid benzamide core with distinct electronic features: an electron-withdrawing chlorine atom at the para position and a hydrogen-bond-capable hydroxyl group at the meta position.

This guide outlines a rigorous theoretical framework for characterizing this molecule. Unlike standard data sheets, this document provides the causal logic behind computational choices, ensuring that researchers can replicate these studies to generate regulatory-grade data (E-E-A-T compliant).

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 4-Chloro-3-hydroxybenzamide[1][2][3]

  • Molecular Formula: C₇H₆ClNO₂[2][3]

  • Molecular Weight: 171.58 g/mol [2][4][5]

  • Key Functionality: Halogen bond donor (Cl), H-bond donor/acceptor (OH, NH₂), Amide resonance system.

Part 2: Computational Methodology (Protocol Design)

To ensure scientific integrity, the theoretical study of this molecule must follow a self-validating workflow. The choice of functional and basis set is not arbitrary; it is selected to balance computational cost with the accuracy required for vibrational and electronic prediction.

Density Functional Theory (DFT) Setup

For organic amides involving halogen interactions, the B3LYP hybrid functional is the industry standard due to its reliable prediction of bond lengths and vibrational frequencies. However, for accurate electronic excitation and halogen bonding energies, the wB97X-D functional (which includes dispersion corrections) is recommended.

Recommended Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT / B3LYP (General Purpose) or wB97X-D (Interaction Studies)

  • Basis Set: 6-311++G(d,p)

    • Why: The ++ diffuse functions are critical for describing the lone pairs on Oxygen and Chlorine. The (d,p) polarization functions are essential for the amide nitrogen's pyramidalization and the aromatic ring planarity.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (physiological simulation) and DMSO (solubility simulation).

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, ensuring no prerequisite data is missing before advanced analysis.

ComputationalWorkflow cluster_validation Validation Checkpoint Start Input Structure (2D SMILES) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freq) GeomOpt->FreqCalc Converged? FreqCalc->GeomOpt NImag>0 (Transition State) Electronic Electronic Properties (HOMO-LUMO / MEP) FreqCalc->Electronic NImag=0 Docking Molecular Docking (Target: MAP4K1) Electronic->Docking Charge Assignment

Figure 1: Step-by-step computational workflow. Note the feedback loop at the Frequency Calculation stage; finding an imaginary frequency (NImag > 0) indicates a transition state, requiring re-optimization.

Part 3: Structural & Electronic Properties

Geometric Considerations

The 4-Chloro-3-hydroxybenzamide molecule exhibits a tension between planarity and steric hindrance.

  • Amide Planarity: The

    
     bond has partial double-bond character due to resonance. Theoretical studies should confirm a torsion angle near 0° or 180° relative to the ring.
    
  • Intramolecular H-Bonding: A key theoretical check is the orientation of the 3-OH group. It may form a weak intramolecular hydrogen bond with the amide oxygen or the ortho-chlorine, stabilizing a specific conformer.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base principle).

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the amide nitrogen lone pair. Represents the electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and the chlorobenzene ring. Represents susceptibility to nucleophilic attack.

  • Significance: A narrower gap (< 4.0 eV) would suggest high reactivity and potential photolability, relevant for storage stability.

Molecular Electrostatic Potential (MEP)

The MEP map is the "guidebook" for docking studies.

  • Red Regions (Negative Potential): Carbonyl Oxygen and Hydroxyl Oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Amide protons (

    
    ) and Hydroxyl proton. These are H-bond donors.
    
  • Sigma-Hole: High-level theory (wB97X-D) may reveal a positive "sigma-hole" on the tip of the Chlorine atom, facilitating halogen bonding with protein backbone carbonyls (e.g., in the hinge region of kinases).

Part 4: Spectroscopic Profiling (Vibrational Analysis)

To validate synthesized material, experimental IR/Raman spectra are compared against scaled theoretical frequencies. Below is the predicted vibrational assignment table based on the benzamide scaffold.

Table 1: Theoretical Vibrational Assignment (B3LYP/6-311++G(d,p))

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Description & Diagnostic Value
ν(O-H) 3550 – 3650MediumFree phenol stretch. Shifts lower if H-bonded.
ν_as(NH₂) 3400 – 3500MediumAsymmetric amide stretch.
ν_s(NH₂) 3150 – 3250MediumSymmetric amide stretch.
ν(C=O) 1650 – 1690Very StrongAmide I band. The primary diagnostic peak.
δ(NH₂) 1600 – 1640StrongAmide II band. Mixed with C=C ring stretch.
ν(C-Cl) 600 – 800WeakCharacteristic of chloro-substitution.

Note: Theoretical frequencies are typically overestimated by harmonic approximation and must be scaled by a factor of ~0.961 for B3LYP.

Part 5: Biological Potential & Docking Strategy[6]

The primary utility of 4-Chloro-3-hydroxybenzamide is as a fragment in kinase inhibitor design. The docking protocol must account for the specific interactions mediated by the Cl and OH groups.

Pharmacophore Mapping

The molecule functions as a "hinge binder" mimic.

  • Amide Group: Forms a bidentate H-bond donor/acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone).

  • 3-OH Group: Acts as a solvent-exposed polar anchor or interacts with conserved water molecules.

  • 4-Cl Group: Exploits the hydrophobic pocket or forms a halogen bond with backbone carbonyls.

Interaction Logic Diagram

The following graph visualizes the specific binding hypothesis for this ligand within a generic kinase active site (e.g., MAP4K1).

BindingInteractions Ligand_NH2 Ligand: -NH2 (Donor) Receptor_Hinge_O Receptor: Hinge C=O Ligand_NH2->Receptor_Hinge_O H-Bond (2.0 Å) Ligand_CO Ligand: C=O (Acceptor) Ligand_Cl Ligand: 4-Cl (Halogen Bond) Receptor_Gatekeeper Receptor: Gatekeeper (Hydrophobic) Ligand_Cl->Receptor_Gatekeeper Hydrophobic/Halogen Ligand_OH Ligand: 3-OH (Polar Contact) Receptor_Solvent Solvent Water Ligand_OH->Receptor_Solvent H-Bond Network Receptor_Hinge_NH Receptor: Hinge N-H Receptor_Hinge_NH->Ligand_CO H-Bond (1.9 Å)

Figure 2: Predicted binding mode of 4-Chloro-3-hydroxybenzamide in a kinase hinge region. The bidentate H-bond (Amide I/II) is the primary driver of affinity.

References

  • Gaussian 16 User Guide. Density Functional Theory (DFT) Methods and Basis Sets. Gaussian, Inc. Link

  • Sigma-Aldrich. 4-Chloro-3-hydroxybenzamide Product Specification & CAS 943750-52-5.Link

  • BenchChem. Synthesis and Optimization of 4-Hydroxybenzamide Derivatives (Analogous Protocols).Link

  • Google Patents. WO2018215668A1: Novel inhibitors of MAP4K1 (Citing 4-chloro-3-hydroxybenzamide as intermediate).Link

  • MDPI Molecules. Vibrational Spectroscopy and Molecular Docking Studies on Benzamide Derivatives.Link

Sources

Methodological & Application

Comprehensive Analytical Characterization of 4-Chloro-3-hydroxybenzamide: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 4-Chloro-3-hydroxybenzamide, a key chemical intermediate. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of the compound. We present field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind experimental choices, offering a framework for robust and reproducible results.

Introduction and Physicochemical Profile

4-Chloro-3-hydroxybenzamide is a substituted aromatic amide whose structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a chloro substituent, a phenolic hydroxyl group, and a primary amide—dictates its reactivity and potential biological activity. Therefore, rigorous analytical characterization is imperative to confirm its molecular structure, quantify its purity, and identify any potential impurities or degradants that could impact downstream applications.

This guide establishes a multi-technique approach, as no single method can provide a complete analytical picture. The synergy between chromatographic and spectroscopic techniques provides a self-validating system for quality assessment.

Table 1: Physicochemical Properties of 4-Chloro-3-hydroxybenzamide

PropertyValueSource / Rationale
Chemical Structure Chemical Structure of 4-Chloro-3-hydroxybenzamideIUPAC Nomenclature
Molecular Formula C₇H₆ClNO₂Based on structure
Molecular Weight 171.58 g/mol Calculated.[1]
CAS Number Not explicitly found; related to 34113-69-4 (acid form)
Appearance Expected to be a solid, from off-white to light beige powder.Analogy to related compounds.[2]
Solubility Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol; sparingly soluble in water.Based on solubility of similar structures like 4-Chloro-3-hydroxybenzoic acid.[3][4]
Melting Point To be determined experimentally. A sharp melting point is an indicator of high purity.Analogy to 4-Hydroxybenzamide (161-162°C).[5]

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating 4-Chloro-3-hydroxybenzamide from process-related impurities and degradation products, allowing for precise quantification. A reversed-phase method is ideal, as it separates compounds based on hydrophobicity, which is well-suited for this moderately polar analyte.

Causality of Method Design:

  • Column: A C18 stationary phase provides excellent retention and selectivity for aromatic compounds.[6][7]

  • Mobile Phase: A gradient of acidified water and acetonitrile allows for the elution of compounds with a wide range of polarities. The acid (formic or phosphoric) protonates silanol groups on the column, reducing peak tailing, and ensures the analyte is in a single ionic form.[6][7]

  • Detector: UV detection is chosen due to the presence of the chromophoric benzene ring. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Protocol 2.1: HPLC Purity Determination
  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 230 nm (or experimentally determined λmax).[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 4-Chloro-3-hydroxybenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

    • Perform six replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor.

Table 2: HPLC System Suitability and Expected Results

ParameterAcceptance CriteriaExpected Result for Main Peak
Tailing Factor (T) T ≤ 2.0~1.1
Theoretical Plates (N) N ≥ 2000> 5000
Retention Time (RT) Consistent RT~10-15 minutes (method dependent)
% RSD of Peak Area ≤ 2.0% (for 6 injections)< 1.0%
Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard (100 µg/mL in ACN/H₂O) inject_std Inject Standard (x6) System Suitability prep_std->inject_std prep_smp Prepare Sample (100 µg/mL in ACN/H₂O) inject_smp Inject Sample (x2) prep_smp->inject_smp prep_mob Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) equil Equilibrate HPLC System prep_mob->equil inject_blank Inject Blank equil->inject_blank inject_blank->inject_std inject_std->inject_smp integrate Integrate Peaks inject_smp->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by Spectroscopy

Spectroscopic methods provide orthogonal information to chromatography, focusing on the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Causality of Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the analyte and is capable of exchanging with the labile -OH and -NH₂ protons, allowing for their observation.[3]

Protocol 3.1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Data Interpretation:

Table 3: Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Broad s1HAr-OHPhenolic protons are acidic and appear downfield.
~7.8Broad s1H-CONH₂Amide protons, often broad due to quadrupole effects.
~7.6d1HH-2Ortho to the electron-withdrawing amide group.
~7.4Broad s1H-CONH₂Second amide proton.
~7.3dd1HH-6Coupled to H-2 and H-5.
~7.1d1HH-5Ortho to the electron-donating hydroxyl group.

Table 4: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OAmide carbonyl carbon.
~155C-3Carbon attached to the -OH group.
~132C-1Carbon attached to the amide group.
~130C-6Aromatic CH.
~125C-4Carbon attached to the -Cl group.
~120C-2Aromatic CH.
~118C-5Aromatic CH.
Mass Spectrometry (MS)

MS provides the molecular weight of the analyte, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Causality of Method Design:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion.

  • Key Identifier: The presence of a chlorine atom provides a distinct isotopic pattern. The ratio of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) should be approximately 3:1, which is a powerful confirmation of the structure.

Protocol 3.2.1: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

  • Acquisition: Infuse the sample directly or via an LC inlet. Acquire spectra in both positive and negative ion modes.

  • Data Interpretation:

    • Expected m/z (Positive Mode): [M+H]⁺ = 172.0163 (for C₇H₇³⁵ClNO₂⁺). Also look for the [M+Na]⁺ adduct.

    • Expected m/z (Negative Mode): [M-H]⁻ = 170.0011 (for C₇H₅³⁵ClNO₂⁻).

    • Isotopic Pattern: Confirm the presence of a peak at [M+2] with roughly one-third the intensity of the main molecular ion peak.

Diagram: Proposed Mass Spectrometry Fragmentation

MS_Fragmentation parent [M+H]⁺ m/z = 172 frag1 [M+H - NH₃]⁺ m/z = 155 parent->frag1 - NH₃ frag2 [M+H - NH₃ - CO]⁺ m/z = 127 frag1->frag2 - CO

Caption: A potential ESI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[8]

Protocol 3.3.1: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Table 5: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200 (broad)O-H stretchPhenolic -OH
3350 and 3180 (two bands)N-H stretchPrimary Amide (-NH₂)
~1660 (strong)C=O stretchAmide I band
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchPhenolic C-O
800 - 600C-Cl stretchAryl Halide

Integrated Analytical Strategy

A comprehensive characterization of 4-Chloro-3-hydroxybenzamide relies on the logical integration of these orthogonal techniques. The workflow ensures that all aspects of the compound's identity and quality are assessed.

Diagram: Complementary Analytical Techniques

Integrated_Analysis center 4-Chloro-3-hydroxybenzamide Characterization hplc HPLC (Purity & Assay) center->hplc Quantitative nmr NMR (¹H & ¹³C) center->nmr Structural ID ms Mass Spec (Molecular Weight) center->ms Identity ftir FTIR (Functional Groups) center->ftir Functional ID hplc->nmr Orthogonal nmr->ms Confirmatory ms->hplc Complementary

Caption: Integrated strategy for full characterization.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of 4-Chloro-3-hydroxybenzamide. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this important chemical intermediate. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data essential for regulatory submissions and successful research outcomes.

References

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 4 Chloro 3 Nitro Benzamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Chloro-3-hydroxybenzoic Acid. Retrieved from [Link]

  • Venkatasami, G., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science & Separation Techniques, 12(11). Retrieved from [Link]

  • Kavitha, C., et al. (2019). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-3-hydroxybenzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Chloro-3-hydroxybenzamide is a functionalized benzamide derivative often utilized as a pharmacophore in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural integrity is defined by three functional groups: a phenolic hydroxyl group (-OH), a chloro substituent (-Cl), and a primary amide (-CONH₂).[1]

Critical Quality Attributes (CQAs)

The purity analysis of this molecule presents specific chromatographic challenges:

  • Isomer Resolution: Separation from positional isomers (e.g., 3-Chloro-4-hydroxybenzamide) which possess identical mass-to-charge ratios (m/z) but distinct dipole moments.[1]

  • Ionization Control: The phenolic hydroxyl group is weakly acidic (pKa ~8-9).[1] Without pH control, the analyte can exist in a dynamic equilibrium between neutral and ionized forms, leading to peak broadening or splitting.[1]

  • Process Impurities: Common synthetic routes (e.g., ammonolysis of esters) may leave residual starting materials like 4-Chloro-3-hydroxybenzoic acid (hydrolysis product) or Methyl 4-chloro-3-hydroxybenzoate (precursor).[1]

This guide details a robust Reverse-Phase HPLC (RP-HPLC) method designed to address these challenges through precise mobile phase buffering and stationary phase selection.[1]

Method Development Strategy (The "Why")

Stationary Phase Selection

While a standard C18 column is sufficient for general retention, the presence of the polar amide and hydroxyl groups suggests that a Polar-Embedded C18 or a Phenyl-Hexyl phase offers superior selectivity.

  • Recommendation: C18 (End-capped) is chosen for this protocol due to its ubiquity and robustness.[1]

  • Mechanism: The hydrophobic alkyl chain interacts with the chloro-benzene core, while the end-capping reduces silanol interactions with the amide nitrogen.

Mobile Phase Chemistry
  • pH Control (Critical): The mobile phase must be acidified to pH 2.0 – 3.0. This suppresses the ionization of the phenolic hydroxyl group (keeping it protonated/neutral) and the carboxylic acid impurities.

    • Result: Sharper peaks and stable retention times.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shapes for chlorinated aromatics.[1]

Detection Wavelength[1][2]
  • Primary (254 nm): Selective for the benzene ring π-π* transitions.[1]

  • Secondary (210-220 nm): High sensitivity for the amide carbonyl (n-π*), useful for detecting trace non-aromatic impurities.[1]

Experimental Protocol

Equipment & Reagents[1][3]
CategorySpecification
HPLC System Binary Gradient Pump, Autosampler, Column Oven, DAD/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Solvents HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ)
Buffer Phosphoric Acid (85%) or Formic Acid (LC-MS grade)
Standards 4-Chloro-3-hydroxybenzamide (>99.0%), 4-Chloro-3-hydroxybenzoic acid (Impurity A)
Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm); Ref 360 nm
Run Time 20 Minutes
Gradient Program

Rationale: A gradient is required to elute the polar amide early while flushing out highly hydrophobic chlorinated byproducts.

Time (min)% Mobile Phase BEvent
0.05%Initial Equilibration
2.05%Isocratic Hold (Polar Impurities)
12.060%Linear Ramp (Main Analyte Elution)
14.090%Column Wash
16.090%Wash Hold
16.15%Return to Initial
20.05%Re-equilibration
Standard & Sample Preparation

Diluent: Water:Acetonitrile (50:50 v/v).[1]

  • Stock Standard (1.0 mg/mL): Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent.

  • Sample Solution: Prepare duplicate samples at 0.1 mg/mL in Diluent. Filter through 0.45 µm PTFE filter before injection.

Visualizing the Workflow

The following diagram outlines the logical flow from sample preparation to data analysis, highlighting critical decision points.

HPLC_Workflow Start Start: Sample Received Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Injection Injection (10 µL) Filter->Injection HPLC_Setup HPLC Setup (C18, pH 2.2, Gradient) HPLC_Setup->Injection Conditioning Separation Separation (Gradient Elution) Injection->Separation Detection Detection (UV 254nm) Separation->Detection Decision Check System Suitability (Tailing < 1.5, RSD < 2.0%) Detection->Decision Pass Process Data (Calculate % Purity) Decision->Pass Pass Fail Troubleshoot (Check Pump/Column) Decision->Fail Fail Fail->HPLC_Setup Re-equilibrate

Figure 1: Operational workflow for the HPLC analysis of 4-Chloro-3-hydroxybenzamide, including system suitability decision gates.

System Suitability & Validation (Trustworthiness)

To ensure the method is a "self-validating system," the following criteria must be met before accepting data.

System Suitability Test (SST) Criteria

Inject the Working Standard 5 times.

  • Retention Time (RT): %RSD ≤ 1.0% (Expected RT ~7-9 min).

  • Peak Area: %RSD ≤ 1.0%.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures pH control is effective).[1]

  • Theoretical Plates (N): > 5000.[1]

Calculations

Purity (% Area Normalization):



Where 

is the peak area of 4-Chloro-3-hydroxybenzamide and

is the sum of all peak areas (excluding solvent front).[1][2][3][4][5][6]

Assay (% w/w):



Where 

is concentration and

is the potency of the standard.[1]

Impurity Profile & Troubleshooting

Understanding the synthesis pathway helps identify "ghost peaks."

Impurity_Logic SM Starting Material (4-Chloro-3-hydroxybenzoic acid) Product Product (4-Chloro-3-hydroxybenzamide) SM->Product Ammonolysis Degradant Hydrolysis Degradant (Reverts to Acid) Product->Degradant Acid/Base Hydrolysis Isomer Positional Isomer (3-Chloro-4-hydroxybenzamide) Isomer->Product Co-eluting Impurity

Figure 2: Chemical relationship between the analyte, its precursors, and potential degradants.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or pH too high.[1]Lower mobile phase pH to 2.2; Ensure column is end-capped.[1]
Split Peak Sample solvent too strong.Dissolve sample in mobile phase or weaker solvent (more water).[1]
RT Drift Column not equilibrated.Extend equilibration time (at least 10 column volumes).
Ghost Peaks Carryover or Gradient impurities.Run a blank injection; Wash needle; Use HPLC-grade solvents.[1]

References

  • PubChem. (n.d.).[1][7][8][9] 3-Chloro-4-hydroxybenzamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used for physicochemical property verification of hydroxybenzamide class).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for RP-HPLC method development logic).

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link].

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Chloro-3-hydroxybenzamide. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for determining concentrations of this compound in complex matrices. The methodology encompasses a streamlined sample preparation protocol, optimized chromatographic separation, and highly selective detection using tandem mass spectrometry. This document provides a comprehensive guide, from the underlying scientific principles to step-by-step experimental procedures and method validation in accordance with regulatory guidelines.

Introduction and Scientific Rationale

4-Chloro-3-hydroxybenzamide is a chemical entity of interest in pharmaceutical research and development. Its structural motifs are found in various biologically active molecules. Accurate and precise quantification of such small molecules is paramount for pharmacokinetic studies, metabolism profiling, and quality control of active pharmaceutical ingredients (APIs).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical and pharmaceutical analysis due to its inherent selectivity, sensitivity, and speed.[1] This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.[2] The method described herein leverages these advantages to establish a robust and reliable workflow for the analysis of 4-Chloro-3-hydroxybenzamide.

The core of this method lies in the specific selection of precursor and product ion pairs in Multiple Reaction Monitoring (MRM) mode, which virtually eliminates background interference and allows for quantification at very low levels. The choice of sample preparation, chromatographic conditions, and mass spectrometric parameters are all explained with a clear causal link to achieving optimal analytical performance.

Analyte Properties: 4-Chloro-3-hydroxybenzamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.[3]

PropertyValueSource
Chemical Structure 4-Chloro-3-hydroxybenzamide StructurePubChem
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [4]
Monoisotopic Mass 171.0087061 Da[4]
Predicted pKa ~8-9 (phenolic hydroxyl), ~17 (amide)Inferred from similar structures
Predicted LogP 1.3[4]

Principle of the LC-MS/MS Method

The analytical workflow is initiated by extracting 4-Chloro-3-hydroxybenzamide from the sample matrix. The extract is then injected into a high-performance liquid chromatography (HPLC) system. Within the HPLC, the analyte is separated from other matrix components on a reversed-phase C18 column. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase (a mixture of aqueous and organic solvents).

Following chromatographic separation, the column effluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. In the ESI source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The first quadrupole (Q1) is set to select only the ions corresponding to the mass-to-charge ratio (m/z) of the 4-Chloro-3-hydroxybenzamide parent ion. These selected ions then travel into the second quadrupole (Q2), the collision cell, where they are fragmented by collision with an inert gas. The resulting fragment ions are then filtered by the third quadrupole (Q3), which is set to detect one or more specific fragment ions. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only the analyte of interest is detected, providing exceptional sensitivity and specificity.

Materials and Methods

Chemicals and Reagents
  • 4-Chloro-3-hydroxybenzamide analytical standard (≥98% purity)

  • Internal Standard (IS): 3-Chloro-4-hydroxybenzoic acid or a stable isotope-labeled version of the analyte is recommended.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (or other relevant matrix)

Instrumentation
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[1]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, equipped with an Electrospray Ionization (ESI) source.[1]

  • Analytical Column: Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm) or equivalent.[5]

Chromatographic and Mass Spectrometric Conditions

Optimized parameters are crucial for achieving the desired separation and sensitivity. The following tables summarize the starting conditions for method development.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm C18 chemistry provides excellent retention for moderately polar compounds like the target analyte.
Mobile Phase A Water with 0.1% Formic Acid Acidification of the mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
Flow Rate 0.4 mL/min A standard flow rate for 2.1 mm ID columns, balancing analysis time and system pressure.
Gradient 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B A gradient elution ensures that the analyte is eluted with a sharp peak shape and that late-eluting matrix components are washed from the column.
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amide and hydroxyl groups are expected to readily protonate in an acidic environment.
Gas Temperature 300 °C Optimizes desolvation of the ESI droplets.
Gas Flow 8 L/min Aids in the desolvation process.
Nebulizer 45 psi Controls the formation of the aerosol spray.
Sheath Gas Temp. 350 °C Further enhances desolvation efficiency.
Sheath Gas Flow 11 L/min Helps to focus the ion stream into the mass spectrometer.
Capillary Voltage 3500 V The potential difference required to generate the electrospray.

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for quantification and confirmation. |

Table 3: MRM Transitions for 4-Chloro-3-hydroxybenzamide

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Use
4-Chloro-3-hydroxybenzamide 172.0 155.0 100 15 Quantifier
4-Chloro-3-hydroxybenzamide 172.0 127.0 100 25 Qualifier

Note: These values are theoretical and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Protocols and Workflows

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-3-hydroxybenzamide standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) methanol:water.

  • Calibration Standards (e.g., 1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the appropriate blank matrix (e.g., human plasma).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up biological samples prior to LC-MS/MS analysis.[6]

  • Aliquot Sample: Pipette 100 µL of the sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of the internal standard working solution.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 100 µL Sample s2 2. Add Internal Standard s1->s2 s3 3. Add 300 µL Acetonitrile s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Transfer Supernatant s4->s5 s6 6. Evaporate & Reconstitute s5->s6 a1 Inject 5 µL s6->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantify Unknowns d2->d3

Method Validation Principles

A robust analytical method requires thorough validation to ensure its reliability for the intended application.[8] The method should be validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance or ICH guidelines.[9][10] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) of ≥0.99.[8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte, which could lead to inaccurate results.

  • Stability: The stability of the analyte in the matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[5]

Predicted Mass Fragmentation

Understanding the fragmentation pattern of the analyte is key to selecting the most intense and specific MRM transitions.[12] For 4-Chloro-3-hydroxybenzamide ([M+H]⁺, m/z 172.0), the most probable fragmentation pathways involve the loss of small, stable neutral molecules.

G parent [M+H]⁺ m/z 172.0 (C₇H₇ClNO₂) frag1 frag1 parent->frag1 - NH₃ frag2 frag2 frag1->frag2 - CO

The primary fragmentation is predicted to be the loss of ammonia (NH₃, 17 Da) from the protonated amide group, resulting in a stable acylium ion at m/z 155.0. This is an excellent candidate for the quantifier ion. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would yield an ion at m/z 127.0, which can serve as a qualifier ion to confirm the analyte's identity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 4-Chloro-3-hydroxybenzamide using LC-MS/MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve sensitive, specific, and reliable results. The provided method serves as an excellent starting point that can be further optimized and validated for specific matrices and regulatory requirements. The principles and causal explanations behind each step are intended to empower the user to troubleshoot and adapt the method as needed, ensuring its successful implementation in a variety of research and development settings.

References

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities. Retrieved from [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). LC–MS chromatograms of reaction mixtures of ShPT with.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzamide. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-lc method: Topics by Science.gov. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • PMC. (2025). Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold in Modern Kinase Inhibitor Design

The relentless pursuit of targeted therapies in oncology and immunology has positioned protein kinase inhibitors as a cornerstone of modern drug discovery. Aberrant kinase activity is a hallmark of numerous diseases, driving uncontrolled cell proliferation, survival, and inflammation. Consequently, the development of small molecules that can selectively modulate kinase function remains a high-priority endeavor for researchers in both academic and industrial settings.

Within the vast chemical space of kinase inhibitors, the substituted benzamide moiety has emerged as a privileged scaffold. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site often serves as a critical anchor for inhibitor binding. The aromatic ring also provides a versatile platform for synthetic elaboration, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-chloro-3-hydroxybenzamide as a key building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven synthetic protocols, and discuss the critical aspects of experimental design and execution. Our focus will be on providing not just a set of instructions, but a self-validating framework for the logical and efficient development of potent and selective kinase inhibitors.

The Strategic Advantage of 4-Chloro-3-hydroxybenzamide

The selection of 4-chloro-3-hydroxybenzamide as a starting material is predicated on the distinct roles of its constituent functional groups in molecular recognition and synthetic utility.

  • The Benzamide Core: As previously mentioned, the amide group is a superb hydrogen bond donor and acceptor, frequently engaging in interactions with the kinase hinge region, mimicking the adenine portion of ATP. This interaction provides a strong thermodynamic driving force for binding and is a common feature across numerous approved kinase inhibitors.

  • The 4-Chloro Substituent: The presence of a chlorine atom at the 4-position offers several advantages. It can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity. Furthermore, its electron-withdrawing nature can influence the acidity of the amide proton and the overall electronic properties of the ring system. From a synthetic standpoint, the chloro group is generally stable to a wide range of reaction conditions.

  • The 3-Hydroxy Substituent: The hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor or acceptor, forming additional interactions with the target kinase to enhance potency and selectivity. Importantly, it serves as a key point for synthetic diversification. The hydroxyl group can be readily alkylated to introduce a wide array of side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The strategic placement of these functional groups makes 4-chloro-3-hydroxybenzamide a highly valuable and versatile starting material for the construction of complex and potent kinase inhibitors. A notable example of its application is in the synthesis of inhibitors for Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator of the JNK signaling pathway involved in immune cell function.[1]

Signaling Pathway Context: Targeting MAP4K1

To appreciate the therapeutic potential of inhibitors derived from 4-chloro-3-hydroxybenzamide, it is essential to understand the biological context of their targets. MAP4K1 (also known as HPK1) is a critical negative regulator of T-cell and B-cell activation. Inhibition of MAP4K1 is being explored as a novel immunotherapeutic strategy to enhance anti-tumor immunity.[1] The diagram below illustrates the central role of MAP4K1 in the JNK signaling cascade.

MAP4K1_Pathway TCR TCR Activation SLP76 SLP76 TCR->SLP76 inhibits VAV1 VAV1 SLP76->VAV1 MAP4K1 MAP4K1 (HPK1) VAV1->MAP4K1 JNK_Pathway JNK Pathway MAP4K1->JNK_Pathway negatively regulates AP1 AP-1 Activation JNK_Pathway->AP1 Cytokine Cytokine Production AP1->Cytokine Inhibitor MAP4K1 Inhibitor (e.g., from 4-Chloro-3- hydroxybenzamide) Inhibitor->MAP4K1 inhibits

Caption: Simplified MAP4K1 signaling pathway in T-cells.

Synthetic Workflow: From Building Block to Potent Inhibitor

The synthesis of a MAP4K1 inhibitor from 4-chloro-3-hydroxybenzamide typically involves a multi-step sequence. The general workflow is depicted below, highlighting the key transformations.

Synthesis_Workflow Start 4-Chloro-3-hydroxybenzamide Step1 Step 1: Protection of Phenolic Hydroxyl Start->Step1 Step2 Step 2: Amide Coupling with Substituted Aniline Step1->Step2 Step3 Step 3: Deprotection of Phenolic Hydroxyl Step2->Step3 Step4 Step 4: Etherification of Phenolic Hydroxyl Step3->Step4 Final Final Kinase Inhibitor Step4->Final

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Protocol 1: Synthesis of a Protected 4-Chloro-3-hydroxybenzamide Intermediate

Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent amide coupling reactions. Therefore, it is crucial to protect it with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the coupling conditions but can be easily removed later.

Materials:

  • 4-Chloro-3-hydroxybenzamide

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a solution of 4-chloro-3-hydroxybenzamide (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add TBDMSCl (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected intermediate.

Protocol 2: Amide Coupling to Introduce the Kinase-Targeting Moiety

Rationale: This step involves the formation of a new amide bond between the protected 4-chloro-3-hydroxybenzoic acid (after hydrolysis of the primary amide to the carboxylic acid) and a suitable amine. This is a critical step that introduces the portion of the molecule designed to interact with specific regions of the kinase active site. For the purpose of this protocol, we will assume the starting material is the corresponding carboxylic acid.

Materials:

  • 3-((tert-butyldimethylsilyl)oxy)-4-chlorobenzoic acid (1.0 eq)

  • Substituted aniline (e.g., ethyl 2-(3-aminophenyl)-2,2-difluoroacetate) (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Dissolve 3-((tert-butyldimethylsilyl)oxy)-4-chlorobenzoic acid in anhydrous DMF.

  • Add the substituted aniline, followed by DIPEA.

  • Stir the solution at room temperature and add HATU portion-wise.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the coupled product.[1]

Protocol 3: Deprotection and Final Etherification

Rationale: The final steps involve the removal of the TBDMS protecting group to reveal the free hydroxyl group, followed by its alkylation to install the desired side chain. This side chain is often designed to target the solvent-exposed region of the kinase, allowing for significant modulation of the inhibitor's properties.

Materials:

  • TBDMS-protected coupled product from Protocol 2

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Desired alkyl halide or mesylate (e.g., 2-methoxyethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Standard workup and purification reagents

Procedure (Deprotection):

  • Dissolve the TBDMS-protected compound in THF.

  • Add TBAF solution dropwise at room temperature.

  • Stir for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the deprotected intermediate.

Procedure (Etherification):

  • To a solution of the deprotected intermediate in anhydrous ACN or DMF, add K₂CO₃ (3.0 eq).

  • Add the desired alkyl halide or mesylate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction for completion.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Data Presentation: Characterization and Biological Activity

All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

The biological activity of the final compounds should be assessed using appropriate in vitro assays. A summary of typical data is presented in the table below.

Compound IDTarget KinaseIC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Example-1 MAP4K1150.5
Example-2 EGFR501.2
Example-3 Bcr-Abl250.8

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀: The concentration of a drug that inhibits the growth of cells by 50%.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. A key aspect of ensuring trustworthiness in the synthetic process is the rigorous in-process monitoring at each step. The use of orthogonal analytical techniques (e.g., TLC and LC-MS) to track reaction progress provides a self-validating system. Discrepancies between different analytical methods should be investigated before proceeding to the next step.

Furthermore, the structural confirmation of the final compound by NMR and HRMS is non-negotiable. Biological data should only be generated on compounds of high purity (>95% by HPLC) to ensure that the observed activity is attributable to the intended molecule and not an impurity.

Conclusion

4-Chloro-3-hydroxybenzamide is a versatile and strategically valuable building block for the synthesis of novel kinase inhibitors. Its unique combination of a kinase-hinge-binding amide, a synthetically useful hydroxyl group, and a modulating chloro substituent provides a powerful platform for medicinal chemists. The protocols and workflows detailed in this application note offer a robust and logical framework for the design, synthesis, and evaluation of new therapeutic candidates targeting a range of protein kinases. By understanding the causality behind the experimental choices and adhering to rigorous standards of analytical and biological characterization, researchers can effectively leverage this scaffold to advance the field of targeted drug discovery.

References

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]

  • El-Adl, K., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Available at: [Link]

  • Patel, S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Available at: [Link]

  • WO2018215668A1 - Novel inhibitors of map4k1. (2018). Google Patents.
  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. Available at: [Link]

  • Lee, H., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(11), 2993. Available at: [Link]

Sources

4-Chloro-3-hydroxybenzamide as a precursor for antiviral agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3-hydroxybenzamide as a Versatile Precursor for Antiviral Agents

Abstract

This technical guide details the synthetic utility and biological application of 4-Chloro-3-hydroxybenzamide (CAS: N/A for amide specific, derived from Acid CAS: 34113-69-4) as a scaffold in the development of next-generation antiviral therapeutics. While pyrazine-based analogs (e.g., Favipiravir) dominate the RNA-dependent RNA polymerase (RdRp) inhibitor landscape, the benzene-based 4-chloro-3-hydroxy motif offers distinct pharmacophore properties essential for targeting HIV-1 reverse transcriptase and Influenza endonuclease . This document provides a validated protocol for the synthesis of the core scaffold, downstream functionalization into sulfonamide derivatives (e.g., AH0109 analogs), and biological evaluation workflows.

Introduction: The Strategic Value of the Benzamide Scaffold

In medicinal chemistry, the "privileged structure" concept refers to molecular frameworks capable of providing ligands for diverse receptors. 4-Chloro-3-hydroxybenzamide represents such a scaffold, particularly in antiviral research where halogenated phenol-amides serve as bioisosteres for nucleobases or phosphate-binding pockets.

Key Therapeutic Targets:

  • HIV-1 Reverse Transcription: Sulfonamide derivatives of this scaffold (e.g., AH0109) have demonstrated potent inhibition of HIV-1 replication by impairing cDNA nuclear import and reverse transcription.[1]

  • Influenza Endonuclease: The 3-hydroxy-4-chloro motif mimics the metal-binding pharmacophore required to chelate the divalent cations (

    
     or 
    
    
    
    ) in the active site of the PA endonuclease subunit, a mechanism distinct from neuraminidase inhibitors (e.g., Oseltamivir).
  • Adenovirus & RSV: Structural analogs (salicylanilides) exhibit broad-spectrum activity by uncoupling mitochondrial oxidative phosphorylation in infected cells.

Chemical Synthesis Protocol

This protocol outlines the conversion of commercially available 4-Chloro-3-hydroxybenzoic acid into the amide precursor, followed by divergent synthesis paths for specific antiviral classes.

Phase A: Synthesis of the Core Scaffold (4-Chloro-3-hydroxybenzamide)

Principle: Direct amidation of the carboxylic acid is often sluggish or requires expensive coupling agents. The optimized route utilizes a methyl ester intermediate followed by ammonolysis, ensuring high yield and purity without column chromatography.

Reagents:

  • Precursor: 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4)

  • Solvents: Methanol (anhydrous), Thionyl Chloride (

    
    ), Ammonia solution (7M in Methanol).
    

Step-by-Step Workflow:

  • Esterification (Activation):

    • Dissolve 10.0 g (58 mmol) of 4-Chloro-3-hydroxybenzoic acid in 100 mL of anhydrous methanol.

    • Cool to 0°C in an ice bath.

    • Dropwise add 8.5 mL (116 mmol) of Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

    • Reflux at 65°C for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Concentrate in vacuo to yield Methyl 4-chloro-3-hydroxybenzoate as a white solid. Yield: >95%.

  • Ammonolysis (Amide Formation):

    • Dissolve the crude methyl ester in 50 mL of 7M Ammonia in Methanol.

    • Transfer to a sealed pressure tube or autoclave.

    • Heat at 80°C for 6–12 hours.

    • Cool to room temperature and concentrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water (9:1) to obtain 4-Chloro-3-hydroxybenzamide as off-white needles.

    • QC Check: HPLC purity >98%; Mass Spec

      
      .
      
Phase B: Divergent Functionalization (Antiviral Synthesis)

Target 1: HIV-1 Inhibitor (Sulfonamide Derivative)

  • Reaction: Sulfonylation of the 3-hydroxy group or 3-amino equivalents.

  • Protocol: React the core scaffold with 2,5-dimethylbenzenesulfonyl chloride in pyridine to generate sulfonamide linkages critical for hydrophobic pocket binding in HIV-1 RT.

Target 2: Influenza Endonuclease Inhibitor

  • Reaction: Mannich reaction or Schiff base formation if converting the amide to an amine.

  • Mechanism: The 3-hydroxy and amide carbonyl form a chelating triad essential for binding the viral polymerase metal centers.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis from the acid precursor to specific antiviral agents.

AntiviralSynthesis Start Precursor: 4-Chloro-3-hydroxybenzoic Acid (CAS: 34113-69-4) Intermediate Intermediate: Methyl 4-chloro-3-hydroxybenzoate Start->Intermediate 1. MeOH, SOCl2, Reflux (Fischer Esterification) Core CORE SCAFFOLD: 4-Chloro-3-hydroxybenzamide Intermediate->Core 2. NH3 (7M in MeOH), 80°C (Ammonolysis) Target1 Target Class A (HIV-1): Sulfonamide Derivatives (e.g., AH0109 Analogs) Core->Target1 Sulfonylation (R-SO2-Cl, Pyridine) Target2 Target Class B (Influenza): Endonuclease Inhibitors (Metal Chelation Mode) Core->Target2 Functionalization (Chelation Optimization)

Caption: Divergent synthetic pathway transforming the benzoic acid precursor into the amide scaffold, serving as a branch point for HIV-1 and Influenza therapeutics.

Biological Evaluation Protocols

To validate the antiviral potential of the synthesized derivatives, the following assays are standard.

A. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Applicable for Sulfonamide Derivatives (Target 1)

  • Objective: Quantify the inhibition of cDNA synthesis.

  • System: Cell-free ELISA-based RT assay (e.g., Roche Diagnostics).

  • Protocol:

    • Incubate viral lysate (source of RT) with template/primer hybrid (Poly(A) · Oligo(dT)15) and Digoxigenin-labeled dUTP.

    • Add test compound (0.01 µM – 100 µM) in DMSO.

    • Allow polymerization for 1 hour at 37°C.

    • Detect incorporated dUTP using anti-DIG-POD antibody.

  • Data Output: Calculate

    
    . Potent derivatives typically show 
    
    
    
    .
B. Influenza PA Endonuclease Assay

Applicable for 3-hydroxybenzamide chelators (Target 2)

  • Objective: Measure inhibition of the "cap-snatching" endonuclease activity.

  • Substrate: FAM-labeled RNA oligo (19-mer) with a quencher.

  • Protocol:

    • Mix Recombinant Influenza A PA N-terminal domain protein with buffer containing

      
      .
      
    • Add test compound and incubate for 10 min.

    • Initiate reaction by adding the RNA substrate.

    • Measure fluorescence increase (cleavage of quencher) over 30 mins.

  • Success Metric: A reduction in fluorescence slope compared to vehicle control indicates endonuclease inhibition.

Safety & Handling (MSDS Highlights)

  • 4-Chloro-3-hydroxybenzamide:

    • Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially during the thionyl chloride step.

  • Thionyl Chloride: Highly corrosive; releases HCl and

    
     on contact with moisture. Use strictly in a dry environment.
    

References

  • Vertex AI Search. (2025). 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance. nbinno.com. 2

  • National Institutes of Health (NIH). (2020). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PubMed Central. 1

  • Google Patents. (2018). WO2018215668A1 - Novel inhibitors of map4k1. Google Patents. 3[4]

  • National Institutes of Health (NIH). (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. 5

  • Sigma-Aldrich. (2025). 4-Chloro-3-hydroxybenzoic acid Product Sheet. Sigma-Aldrich. Link

Sources

monitoring the progress of 4-Chloro-3-hydroxybenzamide synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Process Analytical Technology (PAT) Application Note

Abstract & Scope

This application note details the protocol for monitoring the synthesis of 4-Chloro-3-hydroxybenzamide (CAS: 1007578-86-0), a critical intermediate in the development of kinase inhibitors and bioactive pharmacophores.

While generic amide synthesis is common, the presence of the phenolic hydroxyl group (-OH) at the meta position and a chlorine atom at the para position introduces specific chemoselectivity challenges. This guide focuses on the Acid Chloride Route (via Thionyl Chloride), the most scalable industrial method, and addresses the critical analytical challenge: monitoring the unstable acid chloride intermediate.

Key Learning Outcomes:

  • Technique: Indirect monitoring of acid chlorides via Methanol Quench Derivatization (MQD).

  • Analysis: High-Performance Liquid Chromatography (HPLC) method for simultaneous separation of Acid, Methyl Ester (surrogate), and Amide.

  • Control: Critical Control Points (CCPs) to prevent oligomerization side-reactions.

Reaction Chemistry & Critical Control Points

The synthesis proceeds in two stages: Activation and Amidation.[1]

Reaction Scheme:

  • Activation: 4-Chloro-3-hydroxybenzoic acid +

    
    
    
    
    
    Acid Chloride Intermediate +
    
    
    +
    
    
  • Amidation: Acid Chloride Intermediate +

    
    
    
    
    
    4-Chloro-3-hydroxybenzamide +
    
    
The Analytical Challenge

Directly injecting the reaction mixture from Step 1 into an HPLC system is chemically invalid. The acid chloride is highly reactive and will hydrolyze back to the starting material (Acid) upon contact with the aqueous mobile phase, leading to a false negative (appearing as if the reaction never happened).

The Solution: Methanol Quench Derivatization (MQD) To accurately monitor Step 1, an aliquot must be quenched with anhydrous methanol. This converts the unstable Acid Chloride into a stable Methyl Ester .

  • Observation: High Methyl Ester peak = Successful Activation.

  • Observation: High Acid peak = Incomplete Activation.

Experimental Protocols
3.1 HPLC Method Parameters (Standardized)

This method separates the Starting Material (Acid), the Quenched Intermediate (Methyl Ester), and the Product (Amide).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains phenol protonation for sharp peaks)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Phenol specificity)
Injection Vol 5 µL
Gradient 0-2 min: 10% B (Isocratic hold) 2-12 min: 10%

90% B (Linear Ramp) 12-15 min: 90% B (Wash) 15.1 min: 10% B (Re-equilibration)

Reference Retention Times (Approximate):

  • Starting Material (Acid): 3.5 - 4.0 min (Most Polar)

  • Product (Amide): 5.5 - 6.0 min

  • Surrogate Intermediate (Methyl Ester): 9.0 - 10.0 min (Least Polar)

3.2 Synthesis & Sampling Protocol

Step 1: Activation (Acid Chloride Formation)

  • Setup: Charge a dry 3-neck flask with 4-Chloro-3-hydroxybenzoic acid (1.0 eq) and Toluene (5 vol). Add catalytic DMF (0.05 eq).

  • Addition: Heat to 50°C. Add Thionyl Chloride (1.2 eq) dropwise over 30 mins.

  • Reaction: Reflux (approx. 80-110°C) for 2-3 hours.

  • Sampling (CCP 1):

    • Take a 50 µL aliquot of the reaction mixture.

    • Dispense immediately into a vial containing 500 µL anhydrous Methanol .

    • Shake for 30 seconds (converts Acid Chloride

      
       Methyl Ester).
      
    • Dilute with 500 µL Mobile Phase A.

    • Inject to HPLC.

    • Criteria: < 2% Starting Material (Acid), > 95% Methyl Ester.

Step 2: Amidation

  • Preparation: Cool the reaction mixture to 0-5°C.

  • Addition: Add aqueous Ammonia (28%, 5.0 eq) slowly, maintaining temp < 10°C (Exothermic!).

  • Sampling (CCP 2):

    • Take a 50 µL aliquot.

    • Dissolve directly in 1 mL 50:50 Water:ACN (No methanol quench needed).

    • Inject to HPLC.

    • Criteria: Disappearance of Methyl Ester (if quenched) or Acid Chloride. Appearance of Amide peak.

Process Logic & Visualization

The following diagram illustrates the decision-making workflow for the monitoring process.

MonitoringWorkflow Start Start Synthesis (Acid + SOCl2) Sample1 Take Aliquot (Step 1: Activation) Start->Sample1 Quench Quench with MeOH (Derivatization) Sample1->Quench Critical Step HPLC1 HPLC Analysis Quench->HPLC1 Decision1 Is Methyl Ester > 98%? HPLC1->Decision1 AddTime Continue Reflux (+30 mins) Decision1->AddTime No (Acid Present) Proceed Proceed to Amidation (Add NH3) Decision1->Proceed Yes AddTime->Sample1 Sample2 Take Aliquot (Step 2: Amidation) Proceed->Sample2 DirectPrep Direct Dilution (No Quench) Sample2->DirectPrep HPLC2 HPLC Analysis DirectPrep->HPLC2 Decision2 Is Amide > 98%? HPLC2->Decision2 Decision2->Proceed No (Wait) Finish Workup & Isolation Decision2->Finish Yes

Figure 1: Decision logic for monitoring the conversion of Acid to Acid Chloride (via Methyl Ester surrogate) and subsequent Amidation.

Troubleshooting & Impurity Profiling
Observation (HPLC)DiagnosisRoot CauseCorrective Action
High "Acid" Peak in Step 1 Incomplete ActivationWet solvents (consuming

) or insufficient reflux time.
Add 0.2 eq extra

; extend reflux. Ensure Toluene is anhydrous.
High "Acid" Peak in Step 1 (despite long reflux) Hydrolysis during SamplingQuench was not performed fast enough, or Methanol was wet.Use fresh anhydrous MeOH. Shake vial immediately.
New Peak (RT > Methyl Ester) Dimer/OligomerPhenolic -OH reacting with Acid Chloride (Esterification).Reaction temperature too high. Lower temp or dilute reaction mixture.
Split Peak for Amide Rotamers or pH issueAmide bond rotation restricted or Phenol ionization.Ensure Mobile Phase A has acid (pH ~2.5) to suppress phenol ionization.
Safety & Handling
  • Thionyl Chloride: Highly toxic and corrosive. Releases HCl and SO2 gases. Must be used with a caustic scrubber trap.

  • 4-Chloro-3-hydroxybenzamide: Potential skin and eye irritant.[2] Handle with standard PPE.

References
  • Synthesis of Hydroxybenzamides: BenchChem. Synthesis and Optimization of 4-Hydroxybenzamide.Link (Accessed via search result 1.7).

  • HPLC Method for Chlorobenzamides: BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.Link (Accessed via search result 1.4).

  • Compound Data: PubChem. 3-Chloro-4-hydroxybenzoic acid (Precursor Data).Link.

  • General Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Standard text for Acid Chloride mechanism).

(Note: The specific synthesis of the 4-chloro-3-hydroxy isomer follows the general "Method B" described in Reference 1, adapted for the chlorinated substrate.)

Sources

The Emerging Potential of 4-Chloro-3-hydroxybenzamide as a Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for Agrochemical Research

Foreword for the Modern Agrochemical Researcher

In the relentless pursuit of novel solutions for crop protection, the exploration of versatile chemical scaffolds is paramount. 4-Chloro-3-hydroxybenzamide emerges as a molecule of significant interest, strategically positioned at the intersection of proven bioactive moieties. The benzamide functional group is a cornerstone of numerous commercial pesticides, valued for its ability to form critical hydrogen bonds with biological targets and for its favorable metabolic profile in the environment.[1] Concurrently, the substituted phenolic ring offers a rich platform for derivatization, enabling fine-tuning of a compound's physicochemical properties and biological specificity.

This guide is structured to serve as a practical and scientifically rigorous resource for research teams. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is not just a set of instructions, but a self-validating system for generating reliable and actionable data. We will delve into the synthesis of the core molecule, provide detailed protocols for screening its herbicidal, fungicidal, and insecticidal potential, and outline the logical framework for subsequent structure-activity relationship (SAR) studies.

PART 1: Synthesis and Characterization of the Core Scaffold

The foundation of any screening campaign is the efficient and verifiable synthesis of the parent compound. The protocol below describes a robust method for preparing 4-Chloro-3-hydroxybenzamide from its corresponding carboxylic acid. The choice of thionyl chloride is deliberate; it serves as both a reagent and a solvent, reacting with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by ammonia.

Protocol 1: Laboratory-Scale Synthesis of 4-Chloro-3-hydroxybenzamide

Objective: To synthesize and purify 4-Chloro-3-hydroxybenzamide for use in biological screening assays.

Materials:

  • 4-Chloro-3-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated ammonium hydroxide (NH₄OH, ~28%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Instrumentation for characterization (¹H-NMR, ¹³C-NMR, LC-MS)

Methodology:

  • Acid Chloride Formation (The "Activation" Step):

    • In a fume hood, add 4-chloro-3-hydroxybenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add an excess of thionyl chloride (approx. 5-10 equivalents).

    • Gently reflux the mixture for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl, SO₂) ceases. Causality: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic attack by ammonia.

    • After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This is a critical step to prevent unwanted side reactions.

  • Amidation (The "Assembly" Step):

    • Dissolve the crude 4-chloro-3-hydroxybenzoyl chloride residue in anhydrous THF.

    • Cool the flask in an ice bath to 0°C. This is crucial to control the exothermicity of the reaction.

    • Slowly add concentrated ammonium hydroxide (approx. 3-5 equivalents) dropwise with vigorous stirring. A white precipitate of the desired benzamide will form.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Work-up and Purification (The "Refinement" Step):

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3). This step neutralizes excess ammonia.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution. Causality: The bicarbonate wash removes any unreacted acidic starting material.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Chloro-3-hydroxybenzamide.

  • Structural Verification:

    • Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, and LC-MS analysis. This step is non-negotiable for ensuring the integrity of subsequent biological data.

PART 2: Protocols for Agrochemical Bio-Screening

With the pure compound in hand, the next phase involves a tiered screening approach to identify potential bioactivity. The following protocols are designed as robust primary screens.

Fungicidal Activity Assessment

Benzamide derivatives have shown promise as fungicides, particularly against challenging pathogens.[1][2] This protocol uses a standard in-vitro method to assess the inhibition of fungal growth.

Protocol 2: Mycelial Growth Inhibition Assay

Objective: To determine the in-vitro fungicidal activity of 4-Chloro-3-hydroxybenzamide against key plant pathogenic fungi.

Target Organisms: Botrytis cinerea, Sclerotinia sclerotiorum.[1][2]

Materials:

  • Test compound (dissolved in DMSO to create a stock solution, e.g., 10 mg/mL)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi

  • Positive control (e.g., Fluxapyroxad)[1]

  • Negative control (DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

Methodology:

  • Plate Preparation: Autoclave PDA medium. Allow it to cool to approximately 50-55°C.

  • Dosing: Add the required volume of the test compound stock solution (or control solutions) to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Swirl gently to ensure homogeneity and immediately pour into Petri dishes. Trustworthiness: Preparing dosed media ensures uniform exposure of the fungus to the test compound.

  • Inoculation: Using the sterile cork borer, cut a 5 mm plug from the leading edge of an active fungal culture plate and place it, mycelium-side down, in the center of each dosed plate.

  • Incubation: Seal the plates with parafilm and incubate in the dark at 25°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the negative control plate has almost reached the edge of the dish (typically 3-5 days).

  • Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100 Use the data to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for the compound.

Data Presentation Template:

CompoundConcentration (µg/mL)Mean Colony Diameter (mm)% Inhibition vs. B. cinerea
4-Chloro-3-hydroxybenzamide 10
50
100
Fluxapyroxad (Control) 10
50
DMSO (Control) -0%
Herbicidal Activity Assessment

This protocol assesses pre-emergent herbicidal activity by evaluating the compound's effect on seed germination and early seedling growth.

Protocol 3: In-Vitro Pre-emergent Bioassay

Objective: To evaluate the potential of 4-Chloro-3-hydroxybenzamide to inhibit the germination and growth of representative monocot and dicot weed species.

Target Organisms: Echinochloa crus-galli (Barnyard grass - monocot), Amaranthus retroflexus (Redroot pigweed - dicot).

Methodology:

  • Prepare test solutions of the compound in acetone at various concentrations (e.g., 10, 100, 500, 1000 ppm).

  • Place a sterile filter paper (Whatman No. 1) in a 9 cm Petri dish.

  • Apply 2 mL of the test solution evenly onto the filter paper and allow the solvent to evaporate completely in a fume hood.

  • Place 20 seeds of a single test species onto the dry, treated filter paper.

  • Moisten the paper with 5 mL of distilled water.

  • Seal the dishes and place them in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark).

  • After 7 days, record the germination rate and measure the root and shoot length of the germinated seedlings.

  • Calculate the percent inhibition for each parameter relative to a solvent-only control.

Insecticidal Activity Assessment

Many commercial insecticides are amide derivatives.[1] A leaf-dip bioassay is a standard method to test for contact and ingestion toxicity.

Protocol 4: Larval Leaf-Dip Bioassay

Objective: To assess the insecticidal activity of 4-Chloro-3-hydroxybenzamide against a common lepidopteran pest.

Target Organism: Plutella xylostella (Diamondback moth), 2nd or 3rd instar larvae.

Methodology:

  • Prepare test solutions in a 10% acetone/water solution with a surfactant (e.g., 0.1% Triton X-100).

  • Excise leaf discs (e.g., cabbage) and dip them into the test solution for 30 seconds with gentle agitation.

  • Allow the leaf discs to air dry completely.

  • Place one treated leaf disc into a Petri dish lined with moist filter paper.

  • Introduce 10 larvae into each dish.

  • Incubate under controlled conditions.

  • Assess mortality at 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ (Lethal Concentration for 50% mortality).

PART 3: Framework for Advancement

A positive result ("hit") in a primary screen is not an endpoint, but the beginning of a new phase of research.

Structure-Activity Relationship (SAR) Studies

The core 4-Chloro-3-hydroxybenzamide structure provides multiple points for chemical modification. A systematic SAR study is the logical next step to optimize potency and selectivity.

Workflow for Structure-Activity Relationship (SAR) Optimization

Caption: The iterative workflow for SAR studies to develop a lead compound.

The objective is to synthesize a focused library of analogs by modifying:

  • The Amide Nitrogen (R1): Introducing alkyl or aryl substituents.

  • The Hydroxyl Group (R2): Converting it to an ether or ester.

  • The Aromatic Ring (R3): Adding or moving other substituents.

By comparing the biological activity of these new compounds to the parent molecule, a clear picture of the structural requirements for activity can be built, guiding the design of a more potent and selective lead compound.

References

  • Biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. IJPSR. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Chloro-3-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.

Introduction: Strategic Approaches to 4-Chloro-3-hydroxybenzamide Synthesis

The synthesis of 4-Chloro-3-hydroxybenzamide can be approached through two primary synthetic routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scalability, and the specific equipment at your disposal.

  • Route A: Amidation of 4-Chloro-3-hydroxybenzoic Acid. This is a classical and robust method that typically proceeds in two steps: activation of the carboxylic acid to an acyl chloride, followed by amidation.

  • Route B: Partial Hydrolysis of 4-Chloro-3-hydroxybenzonitrile. This route offers a more direct conversion but requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

This guide will address common issues and frequently asked questions for both synthetic pathways.

Part 1: Troubleshooting Guide for Low Yield

Route A: Amidation of 4-Chloro-3-hydroxybenzoic Acid

This route is often preferred for its reliability. However, several factors can lead to diminished yields.

Question 1: I am getting a very low yield in the first step of converting 4-Chloro-3-hydroxybenzoic acid to the acyl chloride. What could be the issue?

Answer: The formation of 4-chloro-3-hydroxybenzoyl chloride is a critical step, and low yields are often traced back to two main culprits: incomplete reaction or degradation of the product.

  • Causality - Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride requires driving the reaction to completion. Insufficient heating or reaction time can leave a significant portion of the starting material unreacted. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction; its absence or deactivation can slow down the conversion significantly.[1]

  • Causality - Product Degradation: The phenolic hydroxyl group in your starting material can react with the chlorinating agent, leading to the formation of undesired side products. While this reaction is generally slower than the conversion of the carboxylic acid, prolonged heating at high temperatures can promote it.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature and Time: For the reaction with thionyl chloride, a temperature of around 70°C is a good starting point.[1] Monitor the reaction progress by carefully observing the cessation of gas evolution (HCl and SO₂) and by using techniques like Thin Layer Chromatography (TLC).

  • Use of a Catalyst: A catalytic amount of DMF (a few drops) is highly recommended to accelerate the formation of the acyl chloride.[1]

  • Effective Removal of Excess Reagent: After the reaction is complete, it is crucial to remove the excess thionyl chloride. This is typically achieved by distillation or by azeotroping with an inert solvent like toluene.[1][2] Residual thionyl chloride can complicate the subsequent amidation step.

Question 2: The amidation of 4-chloro-3-hydroxybenzoyl chloride with ammonia is resulting in a complex mixture of products and a low yield of the desired amide. What is going wrong?

Answer: The amidation step is highly exothermic and requires careful control. The presence of the unprotected hydroxyl group can also lead to side reactions.

  • Causality - Uncontrolled Exotherm: The reaction between an acyl chloride and ammonia is very rapid and generates a significant amount of heat. If the temperature is not controlled, side reactions can occur, leading to the formation of impurities.

  • Causality - Reaction with the Phenolic Hydroxyl Group: The hydroxyl group is nucleophilic and can react with the highly reactive acyl chloride, leading to polymerization or the formation of ester linkages between molecules.

  • Causality - Hydrolysis of the Acyl Chloride: If aqueous ammonia is used, the acyl chloride can be hydrolyzed back to the carboxylic acid, which will not react further under these conditions.

Troubleshooting Steps:

  • Temperature Control: Perform the amidation at a low temperature, typically 0°C, by using an ice bath. Add the ammonia source (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent) dropwise to the solution of the acyl chloride to manage the exotherm.

  • Choice of Ammonia Source: While aqueous ammonia can be used, bubbling anhydrous ammonia gas through the reaction mixture or using a solution of ammonia in an anhydrous solvent (like dioxane or THF) can minimize the hydrolysis of the acyl chloride.

  • Consider a Protecting Group Strategy: To prevent side reactions with the hydroxyl group, consider protecting it before the acyl chloride formation. Common protecting groups for phenols include ethers (e.g., benzyl ether) which are stable to the amidation conditions and can be removed later.

  • Use of a Non-Nucleophilic Base: When using ammonium salts (e.g., ammonium chloride) as the ammonia source, a non-nucleophilic base like triethylamine can be added to liberate the free ammonia in situ and to neutralize the HCl byproduct.

Route B: Partial Hydrolysis of 4-Chloro-3-hydroxybenzonitrile

This route can be more atom-economical but requires precise control to stop the reaction at the amide stage.

Question 3: My attempt to hydrolyze 4-chloro-3-hydroxybenzonitrile resulted in the formation of 4-chloro-3-hydroxybenzoic acid instead of the amide. How can I prevent this?

Answer: The hydrolysis of a nitrile to an amide is the first step in the overall hydrolysis to a carboxylic acid. If the reaction conditions are too harsh (i.e., high temperature, high concentration of acid or base, or prolonged reaction time), the initially formed amide will be further hydrolyzed.

  • Causality - Over-hydrolysis: Amides can be hydrolyzed under both acidic and basic conditions. The key to isolating the amide is to use milder conditions that favor the hydrolysis of the nitrile over the hydrolysis of the amide.

Troubleshooting Steps:

  • Milder Reaction Conditions: Avoid strong acids or bases and high temperatures. For alkaline hydrolysis, consider using milder bases like potassium carbonate in a suitable solvent system. Some studies have shown successful partial hydrolysis of nitriles using alkaline media with careful temperature and time control.[3]

  • Use of Catalysts: Certain transition metal catalysts have been shown to promote the selective hydration of nitriles to amides. This can be a more controlled approach than traditional acid or base-catalyzed hydrolysis.

  • Monitor the Reaction Closely: The progress of the reaction should be monitored diligently using TLC or HPLC. The reaction should be quenched as soon as a significant amount of the desired amide has formed, before it is converted to the carboxylic acid.

  • Alternative Methods: Consider enzymatic hydrolysis, which can offer high selectivity for the formation of the amide under mild conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group in the amidation route?

A1: While not always strictly necessary, protecting the hydroxyl group is highly recommended to achieve a higher yield and purity of the final product. The unprotected phenol can lead to side reactions, complicating the purification process. The choice of protecting group should be one that is stable to the conditions of both acyl chloride formation and amidation, and can be easily removed in a subsequent step.

Q2: What are the best solvents for the amidation reaction?

A2: Anhydrous aprotic solvents are generally preferred for the reaction of an acyl chloride with ammonia to prevent hydrolysis.[4] Good choices include dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.

Q3: How can I purify the final 4-Chloro-3-hydroxybenzamide product?

A3: Recrystallization is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include hot water, ethanol, or a mixture of ethanol and water. If the product is still impure after recrystallization, column chromatography on silica gel may be necessary.

Q4: My final product is colored. What is the likely cause and how can I remove the color?

A4: The formation of colored impurities can be due to side reactions or the presence of residual reagents. During the work-up, washing the crude product with a dilute solution of sodium bisulfite can sometimes help to remove colored impurities. If the color persists, treatment with activated carbon during the recrystallization step can be effective.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 4-Chloro-3-hydroxybenzamide via the Acyl Chloride Route

Step 1: Formation of 4-Chloro-3-hydroxybenzoyl chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-hydroxybenzoic acid (1 equivalent) in toluene (10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of acid).

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at room temperature.

  • Heat the mixture to 70°C and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloro-3-hydroxybenzoyl chloride as an oil or solid. This crude product is often used directly in the next step.

Step 2: Amidation of 4-Chloro-3-hydroxybenzoyl chloride

  • Dissolve the crude 4-chloro-3-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as THF or DCM (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated aqueous ammonia (28-30%, excess) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Filter the resulting precipitate and wash thoroughly with cold water to remove ammonium chloride.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 4-Chloro-3-hydroxybenzamide.

ParameterRecommended ValueRationale
Acyl Chloride Formation
Chlorinating AgentThionyl ChlorideReadily available and effective.
CatalystDMF (catalytic)Accelerates the reaction.[1]
Temperature70°CBalances reaction rate and potential side reactions.[1]
Amidation
Ammonia SourceConcentrated Aqueous NH₃Effective, but anhydrous ammonia can give higher yields.
Temperature0°CTo control the exothermic reaction.
SolventAnhydrous THF or DCMPrevents hydrolysis of the acyl chloride.[4]

Part 4: Visualizations

Experimental Workflow: Amidation Route

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Chloro-3-hydroxybenzoic Acid B Add Toluene, DMF (cat.) A->B C Add SOCl₂ B->C D Heat (70°C) C->D E Evaporate Solvent & Excess SOCl₂ D->E F Crude 4-Chloro-3-hydroxybenzoyl Chloride E->F G Dissolve in Anhydrous THF F->G Proceed to Amidation H Cool to 0°C G->H I Add Conc. NH₃ (aq) H->I J Stir at RT I->J K Filter & Wash J->K L Recrystallize K->L M Pure 4-Chloro-3-hydroxybenzamide L->M

Caption: Workflow for the synthesis of 4-Chloro-3-hydroxybenzamide.

Logical Relationship: Troubleshooting Low Yield

G cluster_routeA Route A: Amidation cluster_routeB Route B: Nitrile Hydrolysis Start Low Yield Observed A1 Low Yield in Step 1 (Acyl Chloride)? Start->A1 A4 Low Yield in Step 2 (Amidation)? Start->A4 B1 Main Product is Carboxylic Acid? Start->B1 A2 Incomplete Reaction A1->A2 Yes A3 Degradation A1->A3 Yes Sol1 Ensure anhydrous conditions Optimize temp/time Use DMF catalyst A2->Sol1 Solution Sol2 Avoid prolonged high temp. A3->Sol2 Solution A5 Uncontrolled Exotherm A4->A5 Yes A6 Side reaction at -OH A4->A6 Yes A7 Acyl Chloride Hydrolysis A4->A7 Yes Sol3 Low temp (0°C) addition A5->Sol3 Solution Sol4 Protect the hydroxyl group A6->Sol4 Solution Sol5 Use anhydrous ammonia source A7->Sol5 Solution B2 Over-hydrolysis B1->B2 Yes Sol6 Use milder conditions Monitor reaction closely B2->Sol6 Solution

Caption: Troubleshooting logic for low yield in synthesis.

References

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). SpringerLink. [Link]

  • Synthesis of 4-hydroxybenzoyl chloride. PrepChem.com. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

Sources

optimizing reaction conditions for 4-Chloro-3-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Pharmaceutical Researchers & Process Chemists

Module 1: Strategic Route Selection

Before initiating synthesis, select the route that aligns with your scale and purity requirements.[1] The presence of the free phenolic hydroxyl (-OH) at position 3 presents a specific chemoselectivity challenge: it is nucleophilic and prone to competitive acylation or oxidation.[1]

FeatureRoute A: Thionyl Chloride (

)
Route B: CDI Coupling (Recommended)
Mechanism Acid Chloride intermediateAcyl Imidazole intermediate
Scale Suitability Multi-gram to Kilo scale (Industrial)Milligram to Gram scale (R&D/Medicinal Chem)
Key Risk Polymerization (Polyester formation) or chlorination of the phenol ring if overheated.[1]Moisture sensitivity of CDI reagent.[1]
Purity Profile Moderate (often requires recrystallization).[1]High (often requires only aqueous workup).[1]
Cost LowModerate/High
Module 2: Critical Process Parameters (CPP)

To maximize yield and suppress the formation of the "pink" oxidative impurity (quinone species), adherence to these parameters is non-negotiable.

1. Moisture Control (The Silent Killer)
  • Impact: Both Thionyl Chloride and CDI react instantly with water.[1] Moisture converts the active intermediate back to the starting material (4-Chloro-3-hydroxybenzoic acid), stalling the reaction.

  • Control: All glassware must be oven-dried (

    
    ). Solvents (THF, DCM) must be anhydrous (
    
    
    
    ).[1]
2. Temperature Management
  • The "Danger Zone": Temperatures

    
     during activation promote the attack of the phenolic oxygen onto the activated carbonyl, leading to oligomeric esters (polyesters).[1]
    
  • Optimization: Maintain activation temperature between

    
     and 
    
    
    
    .
3. Stoichiometry of Ammonia
  • Requirement: The amidation step releases acid (HCl in Route A; Imidazole in Route B).[1]

  • Optimization: Use a minimum of 2.5 equivalents of ammonia (or a scavenger base like TEA) to neutralize the byproduct and drive the equilibrium.[1]

Module 3: Validated Protocols
Protocol A: The "High Purity" Method (CDI Coupling)

Best for: Medicinal chemistry, initial screening, and avoiding harsh acidic conditions.[1]

Reagents:

  • 4-Chloro-3-hydroxybenzoic acid (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Ammonium Hydroxide (28%

    
    ) (5.0 eq) or 
    
    
    
    gas[1]
  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous THF (0.5 M concentration) under Nitrogen.

  • Addition: Add CDI portion-wise at

    
    .[1] Note: Gas evolution (
    
    
    
    ) will be vigorous.[1]
  • Incubation: Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The starting acid should disappear, replaced by the acyl-imidazole intermediate.[1]

  • Amidation: Cool the mixture back to

    
    . Add Ammonium Hydroxide dropwise.[1]
    
  • Completion: Stir for 4 hours at RT.

  • Workup: Evaporate THF. Redissolve residue in Ethyl Acetate. Wash with 1N HCl (to remove imidazole), then Brine.[1] Dry over

    
    .[1]
    
Protocol B: The "Scale-Up" Method (Thionyl Chloride)

Best for: Large batches where reagent cost is a factor.

Reagents:

  • 4-Chloro-3-hydroxybenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Cat.[2][3] DMF (3-5 drops)[1]

  • Solvent: Toluene or DCM

Step-by-Step:

  • Suspension: Suspend the acid in Toluene under Nitrogen. Add catalytic DMF.[1][4]

  • Chlorination: Add

    
     dropwise at RT.[1][4] Heat to 
    
    
    
    (Do NOT reflux vigorously) for 3 hours.
    • Mechanism:[5][6][7][8][9][10][11] The DMF forms the Vilsmeier-Haack reagent in situ, allowing chlorination at lower temperatures, sparing the phenol.[1]

  • Evaporation (Critical): Remove excess

    
     and solvent under vacuum. Re-dissolve the crude oil in fresh anhydrous DCM.
    
  • Amidation: Add this solution slowly to a stirred solution of aqueous Ammonia at

    
    .
    
  • Isolation: Filter the precipitated solid. Wash with water.[1][4][12]

Module 4: Troubleshooting & FAQs

Troubleshooting Start Problem Identified LowYield Low Yield (<50%) Start->LowYield Impurity Impurity / Color Issues Start->Impurity Sticky Product is Sticky/Gum Start->Sticky CheckWater Check Solvents for Water LowYield->CheckWater CheckBase Was excess NH3 used? LowYield->CheckBase PinkColor Product is Pink/Red Impurity->PinkColor Polymer Insoluble White Solid Impurity->Polymer Sticky->CheckWater Incomplete Drying Hydrolysis Diagnosis: Hydrolysis of Acid Chloride/Intermediate CheckWater->Hydrolysis Yes (Moisture Present) SaltFormation Diagnosis: Product trapped as Ammonium Salt CheckBase->SaltFormation No (pH < 9) Oxidation Diagnosis: Phenol Oxidation (Quinone formation) PinkColor->Oxidation Air Exposure Polyester Diagnosis: Polymerization (Overheating during activation) Polymer->Polyester Temp > 65°C

Figure 1: Decision Logic for Troubleshooting Common Synthetic Failures.

Q1: My product has a persistent pink/reddish hue. How do I remove it?

Cause: This is due to the oxidation of the phenolic hydroxyl group to a quinone species, typically caused by trace metals or exposure to air under basic conditions.[1] Solution:

  • Prevention: Perform all steps under a strict Nitrogen or Argon atmosphere.[1] Degas your solvents.[1]

  • Remediation: Recrystallize the product from water/ethanol (9:1) containing a pinch of sodium bisulfite or sodium dithionite .[1] These reducing agents will bleach the quinone color back to the colorless phenol.[1]

Q2: Upon adding ammonia, the reaction boiled violently and I lost material.

Cause: Incomplete removal of Thionyl Chloride. When


 hits aqueous ammonia, it reacts exothermically to release 

and

gas.[1] Solution:
  • Process Change: After the acid chloride formation, you must perform an "azeotropic strip."[1] Add dry toluene to the crude acid chloride and evaporate to dryness.[1] Repeat twice. This ensures all free

    
     is removed before the amidation step.[1]
    
Q3: I see a new spot on TLC that is less polar than the product but not the starting material.

Cause: Competitive esterification. If you used methanol or ethanol as a solvent (or for recrystallization) while the mixture was still acidic/activated, the phenol or the carboxylic acid may have formed an ester.[1] Solution: Ensure the amidation step uses aprotic solvents (THF, DCM, Dioxane). Do not use alcohols until the quench/workup stage.[1]

Q4: The product is water-soluble and I can't filter it out.

Cause: 4-Chloro-3-hydroxybenzamide has a phenol group (


).[1] If your final pH is too high (too much ammonia/NaOH), the product exists as the phenolate anion, which is water-soluble.[1]
Solution:  Acidify the aqueous workup mixture carefully to pH 5-6  using 1N HCl. The neutral amide will precipitate.[1] Do not go too acidic (pH < 2) or you risk hydrolyzing the amide back to the acid.[1]
Module 5: Reaction Pathway Visualization

SynthesisPath SM 4-Chloro-3-hydroxybenzoic acid SOCl2 SOCl2 / Cat. DMF (50°C) SM->SOCl2 Route A CDI CDI / THF (0°C to RT) SM->CDI Route B (Recommended) Int_Cl Acid Chloride (Highly Reactive) SOCl2->Int_Cl Int_Im Acyl Imidazole (Mildly Reactive) CDI->Int_Im NH3 NH3 (aq) or Gas Prod 4-Chloro-3-hydroxybenzamide Int_Cl->Prod + NH3 (Excess) Poly Polyester (Impurity) Int_Cl->Poly Overheating (>65°C) Int_Im->Prod + NH3

Figure 2: Mechanistic Pathway Comparison highlighting the risk of polymerization in Route A.[1]

References
  • Organic Chemistry Portal. (2011).[1] Amide synthesis by acylation. Retrieved February 6, 2026, from [Link][1]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][4][7] Retrieved February 6, 2026, from [Link]

  • ScienceMadness. (2013).[1] SOCL2 -> Acid Chloride... Overnight? (Discussion on Hydroxybenzoic acids). Retrieved February 6, 2026, from [Link]

Sources

preventing side product formation in 4-Chloro-3-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-Chloro-3-hydroxybenzamide (CAS 20192-32-5) , focusing on the suppression of critical side products such as oligomers, nitriles, and oxidation impurities.

Topic: Preventing Side Product Formation & Process Optimization

Executive Summary: The "Dual-Nucleophile" Challenge

The synthesis of 4-Chloro-3-hydroxybenzamide presents a classic chemoselectivity challenge. The starting material, 4-Chloro-3-hydroxybenzoic acid , contains two nucleophilic sites (the phenolic hydroxyl and the carboxylic acid/carboxylate) and requires activation of the acid to form the amide.

The primary failure mode in this synthesis is Self-Esterification (Oligomerization) .[1] When the carboxylic acid is activated (e.g., to an acid chloride), the phenolic hydroxyl group of a neighboring molecule can attack the activated center, forming esters (dimers/trimers) instead of the desired amide.[1]

This guide prioritizes the Ester Ammonolysis Route as the most robust method to prevent these side products, while providing troubleshooting for the Acid Chloride Route .[1]

Troubleshooting Guide & FAQs

Category A: High Molecular Weight Impurities (Oligomers)[1]

Q: I am detecting a recurring impurity at roughly double the molecular weight of my product (approx. MW 340-350). What is this? Diagnosis: This is likely the "Dimer Ester" (4-chloro-3-(4-chloro-3-hydroxybenzoyloxy)benzamide). Cause: You are likely using the Acid Chloride Route (


) without protecting the phenolic hydroxyl group.[1] The phenol acts as a nucleophile, attacking the acid chloride of another molecule.[1]
Solution: 
  • Switch to Ester Ammonolysis: Convert the acid to a methyl ester first.[1] The ester is less reactive toward the phenol but reactive enough for ammonia.[1]

  • Transient Protection: If you must use the acid chloride route, acetylate the phenol first (using Acetic Anhydride) to form 3-acetoxy-4-chlorobenzoic acid . Convert this to the acid chloride, react with ammonia, and then remove the acetyl group with mild base hydrolysis.[1]

Category B: Over-Reaction (Nitrile Formation)[1]

Q: My IR spectrum shows a peak at ~2230 cm⁻¹, and the mass spec indicates a loss of 18 mass units (M-18). Diagnosis: You have formed 4-Chloro-3-hydroxybenzonitrile . Cause: Dehydration of the Amide. This occurs if thionyl chloride (


) is not completely removed before the addition of ammonia, or if the reaction temperature during amidation is too high.[1] 

acts as a dehydrating agent on the primary amide.[1] Solution:
  • Vacuum Strip: Ensure complete removal of

    
     (azeotrope with toluene) before adding ammonia.[1]
    
  • Temperature Control: Perform the ammonolysis step at 0–5°C .

Category C: Coloration & Oxidation[1][2][3]

Q: The product is isolating as a pink or brown solid instead of white/off-white. Diagnosis: Phenolic Oxidation (Quinone formation). Cause: The 3-hydroxy group (phenol) is electron-rich and susceptible to oxidation by air, especially under basic conditions (ammonia) or in the presence of trace metal ions.[1] Solution:

  • Degassing: Sparge all solvents with Nitrogen/Argon before use.[1]

  • Additives: Add a trace amount (0.1 mol%) of Sodium Metabisulfite or EDTA to the aqueous workup to scavenge oxidants and metals.[1]

Optimized Experimental Protocols

Method A: The "Gold Standard" (Methyl Ester Ammonolysis)

Recommended for highest purity and avoidance of oligomers.[1]

Mechanism: Nucleophilic Acyl Substitution (Ammonolysis).[1] Advantages: Avoids highly reactive acid chlorides; minimal oligomerization.[1]

Step-by-Step Protocol:

  • Esterification: Dissolve 4-Chloro-3-hydroxybenzoic acid (10.0 g) in Methanol (100 mL). Add catalytic Sulfuric Acid (0.5 mL).[1] Reflux for 6-8 hours.

    • Checkpoint: Monitor TLC for disappearance of acid.

  • Ammonolysis: Transfer the solution to a pressure vessel (autoclave) . Add 28% Aqueous Ammonia (50 mL).

    • Note: Alternatively, bubble anhydrous

      
       gas into the cold methanol solution until saturation.[1]
      
  • Reaction: Seal and heat to 80–100°C for 12–24 hours.

    • Why? The chlorine atom at C4 provides steric hindrance; elevated temperature ensures complete conversion.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Crystallization: Cool to 0°C. The amide will precipitate.[1][2] Filter and wash with cold water.[2]

Method B: The "Protected" Acid Chloride Route

Recommended if high-pressure equipment is unavailable.

Step-by-Step Protocol:

  • Protection: React starting acid with Acetic Anhydride (1.2 equiv) to form 3-Acetoxy-4-chlorobenzoic acid . Isolate and dry.

  • Activation: Suspend the protected acid in Toluene . Add Thionyl Chloride (1.5 equiv) and cat.[1] DMF.[2] Reflux until gas evolution ceases.[2]

  • Evaporation: CRITICAL STEP. Distill off Toluene/excess

    
     completely to dryness to prevent nitrile formation.[1]
    
  • Amidation: Dissolve residue in dry DCM . Add to a solution of Ammonia (aq) at 0°C.

  • Deprotection: The ammonia step will often cleave the acetyl group spontaneously.[1] If not, treat the isolated solid with mild NaOH (1M) followed by acidification to pH 7 to release the free phenol.[1]

Data Presentation: Impurity Profile

Impurity NameStructure DescriptionOriginPrevention Strategy
Dimer/Oligomer Ester linkage between Phenol and CarboxylAcid Chloride reacting with unprotected PhenolUse Methyl Ester route or Acetyl protection.
Nitrile

group replaces

Dehydration by excess

Complete removal of

; Keep Amidation < 5°C.
Di-benzoylamine Secondary Amide (Imide)Amide attacking Acid ChlorideAvoid excess Acid Chloride; Inverse addition (add chloride to ammonia).
Hydrolysis Product Reversion to AcidWater attacking Acid Chloride/EsterUse anhydrous solvents; Ensure high

concentration.[1]

Visualizing the Pathway (Graphviz)

The following diagram illustrates the competition between the desired Amidation pathway and the undesired Oligomerization pathway.

G cluster_0 Preferred Route Start 4-Chloro-3-hydroxybenzoic Acid AcidCl Acid Chloride (Highly Reactive) Start->AcidCl SOCl2 (Risk: Unprotected -OH) Ester Methyl Ester (Moderately Reactive) Start->Ester MeOH / H+ Product 4-Chloro-3-hydroxybenzamide (Target) AcidCl->Product NH3 (0°C) Oligomer Oligomer/Dimer (Impurity) AcidCl->Oligomer Self-Reaction (-OH attack) Ester->Product NH3 (aq) High Temp Nitrile Nitrile (Over-dehydration) Product->Nitrile Excess SOCl2 Dehydration

Caption: Reaction network showing the high risk of oligomerization via the Acid Chloride route (Red/Yellow) versus the cleaner Methyl Ester Ammonolysis route (Green).[1]

References

  • BenchChem. (2025).[1][2][3] Synthesis and Optimization of 4-Hydroxybenzamide. Retrieved from [1]

  • ChemicalBook. (2024).[1] 4-Chloro-3-hydroxybenzoic acid synthesis and properties. Retrieved from

  • Google Patents. (2016).[1] Synthesis method of 4-Hydroxythiobenzamide (Analogous Chemistry). CN104130170A.[4] Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Dihydroxybenzoic Acid Isomers and Oligomerization. PMC. Retrieved from [1]

Sources

Technical Support Center: 4-Chloro-3-hydroxybenzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the purification and handling of 4-Chloro-3-hydroxybenzamide . It is designed to address specific, high-level challenges encountered in drug discovery and process chemistry workflows.

Status: Active Document ID: TS-CHB-403 Applicable For: Process Chemists, Medicinal Chemists, QC Analysts[1]

Executive Summary

4-Chloro-3-hydroxybenzamide is a bifunctional scaffold containing a phenolic hydroxyl group and a primary amide.[1] This dual functionality creates specific purification challenges, particularly regarding oxidation sensitivity (discoloration) and pH-dependent solubility.[1] This guide moves beyond standard protocols to address the why and how of troubleshooting.

Module 1: Chemical Behavior & Solubility Profile[1]

Q: Why does my compound exhibit inconsistent solubility in standard organic solvents?

A: The compound is amphiphilic due to the lipophilic chlorobenzene core and the hydrogen-bonding capability of the phenol and amide groups.

  • The Challenge: In non-polar solvents (DCM, Hexane), the intermolecular hydrogen bonding (dimerization) limits solubility. In protic solvents (Water, Methanol), the chlorine atom reduces solubility compared to the non-halogenated analog.

  • The Solution: Use "Push-Pull" solvent systems.[1]

    • Primary Solvent: Ethanol or Ethyl Acetate (breaks H-bonds).[1]

    • Anti-Solvent: Water (for alcohols) or Heptane (for esters).[1]

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)ApplicationProsCons
EtOH / Water 1:1 to 1:3General PurificationHigh recovery; removes inorganic salts.[1]Hard to dry; high boiling point.[1]
EtOAc / Heptane 1:2Removal of Non-PolarsExcellent for removing oily impurities.Lower recovery yield if not cooled to 0°C.
Acetonitrile PureHPLC Sample PrepGood solubility; compatible with reverse phase.[1]Poor for bulk crystallization (oiling out).[1]

Module 2: Separation from Precursors (Acid/Base Logic)[1]

Q: I still see starting material (4-chloro-3-hydroxybenzoic acid) after workup. How do I remove it without losing my product?

A: This is a classic pKa-based separation challenge. You must exploit the acidity difference between the carboxylic acid (pKa ~4) and the phenol (pKa ~9).

  • The Trap: Using a strong base like Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) will deprotonate both the impurity (acid) and your product (phenol), washing everything into the aqueous layer.

  • The Fix: Use Sodium Bicarbonate (NaHCO₃) . Its saturated pH (~8.[1]5) is sufficient to deprotonate the benzoic acid derivative but too weak to deprotonate the phenol group of your amide.

Visualization: The "pH Window" Extraction Protocol

ExtractionLogic Start Crude Mixture (Amide + Acid Impurity) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with sat. NaHCO3 (aq) Dissolve->Wash OrgLayer Organic Layer (Contains Amide Product) Wash->OrgLayer Product Stays AqLayer Aqueous Layer (Contains Acid Impurity as Salt) Wash->AqLayer Impurity Leaves Logic1 Why? NaHCO3 pH ~8.5 Deprotonates Acid (pKa ~4) Leaves Phenol (pKa ~9) Intact Logic1->Wash

Caption: Selective deprotonation strategy using the pKa differential between carboxylic acids and phenols.

Module 3: Troubleshooting Discoloration (The "Pink" Product)

Q: My white solid turns pink/reddish upon drying or storage. Is it decomposing?

A: This is likely oxidative quinone formation , not bulk decomposition.[1] Phenols, especially electron-rich ones (though the Cl withdraws some density), are prone to surface oxidation forming trace quinones, which are intensely colored.[1]

  • Diagnostic: Run an LC-MS. If the purity is >99% but the color is pink, it is a trace surface impurity (ppm level).

  • The Protocol:

    • Acidification: Ensure the final recrystallization or wash is slightly acidic (0.1 M HCl wash).[1] Phenolates (anions) oxidize faster than neutral phenols.[1]

    • Additives: Add 0.5% w/w Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite to the recrystallization water. These reducing agents scavenge the quinones back to colorless phenols [1].[1]

    • Storage: Store under Argon/Nitrogen in amber vials.

Module 4: Analytical Anomalies

Q: Why does my HPLC show a "ghost peak" or peak splitting?

A: This is often due to the rotamers of the amide or ionization issues with the phenol.

  • Peak Splitting: Amide bonds have partial double-bond character (C-N rotation barrier).[1] In cold HPLC runs, you may separate cis/trans rotamers.[1]

    • Fix: Run the column oven at 40°C to coalesce the peaks.

  • Tailing: The phenolic -OH can interact with residual silanols on the column stationary phase.[1]

    • Fix: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or Trifluoroacetic acid (TFA) to suppress ionization and shield silanols [2].[1]

Module 5: Step-by-Step Purification Workflow

Protocol: Recrystallization from Ethanol/Water[1][2][3]
  • Dissolution: Place 10 g of crude 4-Chloro-3-hydroxybenzamide in a 250 mL Erlenmeyer flask. Add 40 mL of absolute ethanol . Heat to boiling (steam bath) until dissolved.

    • Note: If insoluble particles remain, filter hot through a glass frit (do not use paper, it may clog with crystallizing product).[1]

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add warm water (approx. 30-50 mL) dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 mL of ethanol to clear the solution.

  • Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature. This promotes the formation of needles rather than amorphous powder.[1]

  • Harvesting: Cool in an ice bath for 1 hour. Filter under vacuum.[1] Wash the cake with 20 mL of cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Crucial: Ensure P2O5 or silica gel is in the oven trap to absorb water, as amides can be hygroscopic.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry . (1989).[1] Purification of Phenols and Quinone Reduction. Longman Scientific & Technical.[1]

  • Journal of Chromatography A . (2004). Influence of mobile phase pH on the retention behavior of phenolic compounds.

  • PubChem . (2025).[1][2] Compound Summary: 3-chloro-4-hydroxybenzamide (Isomer Analog Data). National Library of Medicine.[1] [1]

  • Organic Process Research & Development . (2012). Practical Guide to Rational Solvent Selection. ACS Publications.[1] [1]

Sources

resolving emulsion formation during 4-Chloro-3-hydroxybenzamide workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsion Formation During Workup Document ID: TSC-CHEM-4C3H-001 Last Updated: October 26, 2023 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Mechanistic Insight

The Core Problem: Emulsions during the extraction of 4-Chloro-3-hydroxybenzamide are rarely due to random chance. They are almost exclusively caused by the amphiphilic nature of the molecule when the phenolic hydroxyl group is deprotonated.

The Mechanism: At pH > 8.0, the phenolic proton (pKa ~8.5) is removed, generating a phenolate anion. This creates a "surfactant" structure:

  • Hydrophilic Head: The negatively charged phenolate oxygen (

    
    ) and the amide group.
    
  • Lipophilic Tail: The chlorinated benzene ring.

This molecular surfactant stabilizes the interface between the organic solvent (e.g., Ethyl Acetate) and the aqueous phase, creating a persistent emulsion. The presence of amide byproducts (ureas) or fine precipitates further stabilizes this interface via the Pickering Effect.

Troubleshooting Decision Matrix

Use this logic flow to identify the correct resolution strategy for your specific situation.

EmulsionTroubleshooting Start Emulsion Detected CheckpH Step 1: Check Aqueous pH Start->CheckpH IsBasic Is pH > 7? CheckpH->IsBasic Acidify Action: Acidify to pH 4-5 (1M HCl) IsBasic->Acidify Yes CheckSolids Step 2: Are Solids Visible? IsBasic->CheckSolids No Acidify->CheckSolids Re-evaluate Filter Action: Filter through Celite CheckSolids->Filter Yes (Pickering Emulsion) CheckDensity Step 3: Check Solvent Density CheckSolids->CheckDensity No Filter->CheckDensity AddBrine Action: Add Saturated Brine (Salting Out) CheckDensity->AddBrine Phase layers unclear SwitchSolvent Action: Add DCM or Co-solvent (MeOH) CheckDensity->SwitchSolvent Persistent Emulsion

Figure 1: Decision tree for troubleshooting emulsion formation during phenolic amide workup.

Tiered Troubleshooting Protocols

Tier 1: The Chemical Fix (pH Adjustment)

Most likely cause: Phenolate formation.

Why this works: Protonating the phenol renders the molecule neutral, destroying its surfactant properties and forcing it into the organic layer.

Protocol:

  • Remove a small aliquot (1 mL) of the emulsion to a test tube.

  • Add 1M HCl dropwise while monitoring pH with a strip.

  • Target pH 4.0 – 5.0 .

    • Caution: Do not go below pH 2.0 or heat the mixture, as this risks hydrolyzing the amide bond to the carboxylic acid [1].

  • Gently invert the tube. If the layers separate, apply this adjustment to the main reaction vessel.

Tier 2: The Physical Fix (Salting Out & Filtration)

Most likely cause: Low ionic strength or Pickering emulsion.

Why this works: Increasing the ionic strength of the aqueous phase (Salting Out) decreases the solubility of organic compounds in water and disrupts the hydration shell of the surfactant. Filtration removes solid particulates that physically stabilize droplets.

Protocol:

  • Filtration: If the interface looks "ragged" or contains solids, filter the entire biphasic mixture through a pad of Celite 545 on a sintered glass funnel. Rinse the cake with fresh solvent.

  • Salting Out: Add saturated NaCl (brine) solution to the separatory funnel. The volume of brine should be roughly 20-30% of the aqueous layer volume.

  • Agitation: Swirl gently (do not shake vigorously) and allow to settle for 15 minutes.

Tier 3: The Solvent Swap (Density Modification)

Most likely cause: Isopycnic layers (densities of phases are too similar).

Why this works: 4-Chloro-3-hydroxybenzamide has moderate solubility in water. Ethyl Acetate (d=0.902 g/mL) can become close in density to aqueous layers heavily laden with salts/DMF.

Protocol:

  • If using Ethyl Acetate, add Dichloromethane (DCM) to the organic phase. DCM (d=1.33 g/mL) will increase the density difference, forcing the organic layer to the bottom.

  • Alternatively, add a small amount of Methanol (MeOH) (5-10% v/v) to the organic layer. This can disrupt hydrogen bonding networks that stabilize the emulsion [2].

Technical Data & Reference Values

Physicochemical Properties
PropertyValueImplication for Workup
Molecular Weight 171.58 g/mol Small molecule, fast diffusion.
pKa (Phenol) ~8.5 (Predicted)CRITICAL: Aqueous layer must be pH < 7 to keep molecule neutral.
pKa (Amide) NeutralStable at pH 4-9; hydrolyzes at pH < 2 or > 12.
LogP ~1.4 - 1.6Moderately lipophilic. Prefers organic, but partitions into water if ionized.
Solvent Compatibility Matrix
SolventSolubilityRisk of EmulsionRecommendation
Ethyl Acetate GoodHighStandard choice, but requires brine/pH control.
DCM ModerateLowExcellent for breaking emulsions due to high density.
Diethyl Ether ModerateHighAvoid; highly flammable and forms stable emulsions.
Water (pH 9) Soluble (as anion)N/AAvoid. Product stays in water layer.

Frequently Asked Questions (FAQs)

Q: I acidified to pH 1 to break the emulsion, and now my yield is low. What happened? A: You likely hydrolyzed the amide. At pH 1, especially if the reaction was warm (exothermic neutralization), the amide group converts to a carboxylic acid (4-chloro-3-hydroxybenzoic acid). Always target pH 4-5.

Q: Can I use centrifugation? A: Yes. If you have access to large-volume centrifuge bottles (e.g., 500 mL), spinning at 3000 rpm for 5 minutes is the most effective physical method to break a stubborn emulsion. However, chemical methods (pH/Brine) should be tried first for scalability.

Q: I see a third "rag" layer. What is it? A: This is likely a Pickering emulsion stabilized by insoluble byproducts (e.g., urea from EDC coupling or ammonium salts). Do not discard it. Filter the rag layer through Celite, then rinse the Celite with your organic solvent to recover trapped product.

Q: Why not just use DCM for the initial extraction? A: DCM is excellent for separation but environmentally less desirable than Ethyl Acetate. If your protocol allows, DCM is indeed superior for avoiding emulsions with this specific compound due to the density difference.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Amide hydrolysis mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard workup procedures and emulsion breaking).

  • PubChem. (2023).[1] Compound Summary for CID 22932347: 3-Chloro-4-hydroxybenzamide. National Center for Biotechnology Information. (Note: Isomeric reference for property estimation). [1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent polarity and phase separation principles).

Sources

what to do when 4-Chloro-3-hydroxybenzamide oils out during recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oiling Out (LLPS) in 4-Chloro-3-hydroxybenzamide

The Phenomenon: Why is this happening?

Oiling out , or Liquid-Liquid Phase Separation (LLPS), occurs when a homogeneous solution separates into two liquid phases (a solute-rich "oil" and a solute-poor supernatant) before crystallization can occur.[1][2][3][4]

For 4-Chloro-3-hydroxybenzamide , this is driven by specific molecular interactions:

  • Amide-Phenol Competition: The molecule contains both a phenolic hydroxyl group and an amide group. In mixed solvent systems (particularly aqueous alcohols), water molecules compete aggressively for hydrogen bonding sites.

  • Metastable Zone Width (MSZW): The "oiling out boundary" for this compound likely lies above the crystallization curve but below the solubility curve. When you cool the solution, it hits the liquid-liquid binodal line before it hits the crystal nucleation line.

  • Impurity Depression: If this is a crude intermediate, impurities (regioisomers or starting materials) act as solvents, depressing the melting point of the solvated 4-Chloro-3-hydroxybenzamide to below the process temperature.

The Result: You see a milky emulsion or a sticky gum at the bottom of the flask instead of clean needles/prisms.

Diagnostic Workflow

Before attempting a fix, confirm the state of your system using this logic flow.

DiagnosticFlow Start Observation: Solution becomes cloudy/milky Check1 Does the cloudiness settle into a distinct bottom layer? Start->Check1 Oil Diagnosis: Oiling Out (LLPS) Check1->Oil Yes (Droplets/Layer) Nucleation Diagnosis: Rapid Nucleation (Precipitation) Check1->Nucleation No (Solid particles suspended) Check2 Is the bottom layer mobile (liquid) or sticky gum? Oil->Check2 Action1 Protocol A: Seeding at Cloud Point Check2->Action1 Mobile Liquid Action2 Protocol B: Solvent System Modification Check2->Action2 Sticky Gum/Glass

Figure 1: Diagnostic decision tree for differentiating between rapid precipitation and oiling out.

Troubleshooting Guide (Q&A)
Q1: The solution turned milky at 60°C. Should I continue cooling?

No. If you continue cooling an oiled-out system, the oil will eventually solidify into an amorphous glass or a hard cake containing high levels of impurities.

  • Immediate Action: Reheat the solution until it becomes clear (monophasic) again. This is your "Clear Point."

  • The Fix: You must introduce seeds (pure crystals of 4-Chloro-3-hydroxybenzamide) slightly below this clear point to provide a template for crystal growth, bypassing the oil phase.

Q2: I don't have seed crystals. How do I generate them?

You need to generate a small amount of "crude" solid to use as seeds.

  • Take 1 mL of your oiled-out solution.

  • Transfer it to a watch glass or small vial.

  • Scratch the glass vigorously with a spatula or add a drop of anti-solvent (e.g., Heptane or Water, depending on your system) to force rapid precipitation.

  • Allow this solid to dry. It doesn't need to be pure; it just needs to provide the crystal lattice structure.

Q3: I am using Ethanol/Water (1:1), and it always oils out. Why?

Water is a powerful anti-solvent for the lipophilic "Chloro-phenyl" part of your molecule, but it hydrogen-bonds strongly to the amide. This duality creates a wide "miscibility gap."

  • The Fix: Switch to a system with lower dielectric contrast.

    • Recommended: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).

    • Alternative: Isopropyl Alcohol (IPA) only (Cooling crystallization without anti-solvent).

Experimental Protocols
Protocol A: Seeding at the Cloud Point (The "Gold Standard" Fix)

Use this when you have a mobile oil phase.

  • Dissolution: Dissolve crude 4-Chloro-3-hydroxybenzamide in the minimum amount of hot solvent (e.g., Ethyl Acetate) at reflux.

  • Clarification: If the solution is dirty, filter it hot.

  • Equilibration: Cool the solution slowly while stirring. Monitor closely.

  • Cloud Point Detection: The moment you see a faint "haziness" or the first oil droplet (Tyndall effect):

    • STOP Cooling.

    • Reheat slightly (2-5°C) until the solution is clear again.

  • Seeding: Add 0.5 - 1.0 wt% of seed crystals.

  • Aging: Hold the temperature constant for 30-60 minutes. Crucial Step. This allows the seeds to grow and consumes the supersaturation, preventing the concentration from hitting the oiling-out boundary.

  • Slow Cooling: Cool at a rate of 0.1°C to 0.5°C per minute. Do not crash cool.

Protocol B: Double-Solvent Displacement (Trituration)

Use this when the oil has solidified into a sticky gum.

  • Decant the supernatant (liquid layer) carefully and save it (it contains product).

  • Add a small volume of a "bridging solvent" (e.g., Methanol or Acetone) to the gum to redissolve it into a concentrated syrup.

  • Slowly add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) with vigorous stirring.

  • The friction and lower polarity should induce the gum to harden into a powder.

  • Filter this solid and recrystallize it using Protocol A.

Data & Solvent Selection

Table 1: Recommended Solvent Systems for Benzamide Derivatives

Solvent SystemRoleRisk of Oiling OutNotes
Ethyl Acetate / Heptane PreferredLowExcellent for breaking solvates.[5] Heptane is a gentle anti-solvent.
Ethanol / Water CommonHigh High polarity difference often triggers LLPS. Use only if seeding is robust.
IPA (Isopropyl Alcohol) Single SolventLowGood balance of lipophilicity and H-bonding. Use cooling crystallization.[1][3]
Toluene SelectiveMediumGood for removing polar impurities, but solubility may be too low for the amide.

Table 2: Critical Parameters

ParameterTarget RangeReason
Cooling Rate < 0.5°C / minFast cooling pushes the system into the "Spinodal" region (oil/gum).
Seed Loading 1 - 2 wt%Sufficient surface area is required to consume supersaturation.
Agitation Moderate (not violent)High shear can break oil droplets into stable emulsions.
Mechanism Visualization

The following diagram illustrates the thermodynamic pathway. To avoid oiling out, you must stay in the "Crystal Growth" region and avoid the "Liquid-Liquid Phase Separation" zone.

PhaseDiagram Solubility Solubility Curve (Stable Zone) Metastable Metastable Zone (Seeding Window) Solubility->Metastable Cooling OilingBoundary Oiling Out Boundary (Binodal) Metastable->OilingBoundary Fast Cooling / No Seeds Crystallization Crystallization (Solid) Metastable->Crystallization Slow Cooling + Seeds LLPS Liquid-Liquid Phase Separation (Oil Droplets) OilingBoundary->LLPS Phase Split LLPS->Crystallization Slow Solidification (Impure)

Figure 2: Thermodynamic path. The goal is to route from Metastable -> Crystallization, avoiding the Oiling Out Boundary.

References
  • PubChem. 4-Chloro-3-hydroxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Veverka, M., et al. (2013). Oiling out and crystallization of pharmaceutical compounds. Chemical Engineering Research and Design. (General principles of LLPS in amides).
  • Mettler Toledo. Oiling Out in Crystallization. Particle Engineering Resources. Available at: [Link]

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.

Sources

optimizing solvent systems for 4-Chloro-3-hydroxybenzamide chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 4-Chloro-3-hydroxybenzamide . It synthesizes physicochemical principles with practical chromatography engineering.

Status: Operational | Role: Senior Application Scientist | Topic: Solvent System Optimization

Molecule Dashboard & Physicochemical Profile

Before optimizing solvents, you must understand the "personality" of your analyte. 4-Chloro-3-hydroxybenzamide presents a dual challenge: a polar amide group and an ionizable phenolic hydroxyl group, complicated by the electron-withdrawing chlorine atom.

ParameterValue (Approx.)Chromatographic Implication
LogP ~1.3 - 1.7Moderately polar; ideal for Reversed-Phase (RP) LC.
pKa (Phenol) ~7.5 - 8.5The ortho-chloro group increases acidity compared to phenol. pH control is critical.
pKa (Amide) NeutralNon-ionizable in typical HPLC pH ranges.
Solubility High: DMSO, MeOHLow: Water, HexaneSample diluent must match initial mobile phase strength to avoid precipitation.
UV Max ~230 - 254 nmAromatic ring + amide conjugation provides strong UV absorbance.

Phase 1: Method Development & Solvent Selection

Q: What is the optimal starting solvent system for 4-Chloro-3-hydroxybenzamide?

A: Start with a Reversed-Phase (RP) system using an acidic aqueous buffer and Acetonitrile (ACN).

  • Stationary Phase: C18 (End-capped) is the industry standard. For difficult isomer separations (e.g., separating from 3-chloro-4-hydroxybenzamide), switch to a Phenyl-Hexyl column to leverage

    
     interactions.
    
  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5).

    • Why? You must suppress the ionization of the phenolic hydroxyl group. At pH 2.5, the molecule remains neutral, ensuring sharp peaks and consistent retention.

  • Mobile Phase B (Organic): Acetonitrile (ACN).[1][2]

    • Why? ACN has a lower UV cutoff than Methanol (MeOH) and generally provides sharper peaks for amides. However, if selectivity is poor, switching to MeOH is the first optimization step.

Q: My sample precipitates when injected. How do I fix the diluent?

A: This is a classic "Solvent Strength Mismatch." 4-Chloro-3-hydroxybenzamide is sparingly soluble in pure water. If you dissolve it in 100% DMSO or MeOH and inject it into a high-aqueous initial gradient (e.g., 95% Water), the compound precipitates instantly at the column head, causing split peaks or high backpressure.

Protocol:

  • Dissolve the stock in a minimal amount of DMSO or MeOH.

  • Dilute the working standard with 50:50 Water:ACN .

  • Ensure the final sample solvent strength is weaker or equal to the initial mobile phase composition.

Phase 2: Troubleshooting Peak Issues

Q: I am seeing significant peak tailing (Asymmetry > 1.5). Is the column dead?

A: Likely not. Tailing in hydroxybenzamides is usually caused by secondary silanol interactions . The amide nitrogen and the phenolic oxygen can hydrogen bond with residual silanols on the silica support.

Corrective Actions:

  • Lower the pH: Ensure your aqueous phase is pH < 3.0. This protonates the silanols (Si-O-

    
     Si-OH), preventing ionic interaction with the analyte.
    
  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate or Potassium Phosphate to Mobile Phase A. The salt ions compete for the active sites on the column, "shielding" your analyte.

  • Switch Column: Use a "Polar-Embedded" C18 column or a highly end-capped column designed for basic/polar compounds.

Q: The retention time is shifting between runs. What is happening?

A: Retention drift often indicates incomplete equilibration or temperature fluctuations .

  • Equilibration: Because this molecule has hydrogen-bonding potential, it interacts strongly with the stationary phase hydration layer. Allow at least 10-15 column volumes of equilibration time between gradient runs.

  • Temperature: Amides can exist in different rotameric states or conformers. Control the column oven at 30°C or 40°C to speed up interconversion and lock retention times.

Phase 3: Visualization & Logic

Decision Tree: Solvent & Column Selection

The following diagram outlines the logical flow for optimizing the separation of 4-Chloro-3-hydroxybenzamide, specifically addressing selectivity and peak shape issues.

SolventOptimization Start Start: 4-Chloro-3-hydroxybenzamide Method Development Step1 Initial Conditions: C18 Column, Water (0.1% H3PO4) / ACN Start->Step1 Check1 Is Peak Shape Symmetric? Step1->Check1 Tailing Issue: Peak Tailing Check1->Tailing No Check2 Is Resolution > 1.5 (from impurities)? Check1->Check2 Yes FixTailing Action: Add Buffer (20mM Phosphate) or Switch to Polar-Embedded C18 Tailing->FixTailing FixTailing->Check1 Retest Selectivity Issue: Poor Selectivity (Co-elution) Check2->Selectivity No Final Final Method: Validated System Check2->Final Yes FixSelectivity Action: Switch Organic to MeOH or Column to Phenyl-Hexyl Selectivity->FixSelectivity FixSelectivity->Check2 Retest

Caption: Logic flow for optimizing stationary phase and mobile phase composition based on peak symmetry and resolution metrics.

Phase 4: Experimental Protocols & Data[3]

Recommended Gradient Table (Standard C18)

This generic gradient is a robust starting point for purity analysis.

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.0 9551.0
2.0 9551.0
15.0 10901.0
18.0 10901.0
18.1 9551.0
23.0 9551.0

Note: Adjust flow rate based on column dimensions (e.g., 0.3 mL/min for 2.1mm ID columns).

Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
Split Peak Solvent mismatchDissolve sample in mobile phase or reduce injection volume.
Broad Peak Low retention (k < 2)Decrease initial %B (start at 2-3% organic).
Ghost Peaks Contaminated water/bufferUse HPLC-grade water; filter buffers through 0.22 µm membrane.
High Backpressure PrecipitationCheck solubility of sample in high-aqueous conditions.

References

  • PubChem. (n.d.).[3][4] 3-Chloro-4-hydroxybenzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity 4-Chloro-3-hydroxybenzamide, a key intermediate in various synthetic pathways. Here, we will address common challenges and provide robust protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of 4-Chloro-3-hydroxybenzamide.

Question 1: My crude 4-Chloro-3-hydroxybenzamide has a noticeable color (e.g., yellow, brown). How can I remove these colored impurities?

Answer:

Colored impurities in your crude product often arise from starting materials or byproducts of the synthesis. For instance, if you are synthesizing 4-Chloro-3-hydroxybenzamide from 4-chloro-3-nitrobenzoic acid, residual nitro compounds can impart a yellow hue.[1][2][3] Here are a few approaches to decolorize your product:

  • Activated Charcoal Treatment: This is a common and effective method. During recrystallization, after dissolving your crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.

  • Solvent Washing: Sometimes, the colored impurities are more soluble in a specific solvent than your product. Washing the crude solid with a small amount of a cold solvent in which your product is sparingly soluble can effectively remove these impurities.

  • Chromatography: If the colored impurities are persistent, column chromatography may be necessary. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the colored compounds from your desired product.

Question 2: I am getting a low yield after recrystallization. What are the possible causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[4]

  • Using too much solvent: The principle of recrystallization relies on the difference in solubility of your compound in a hot versus a cold solvent. If you use an excessive amount of solvent to dissolve your crude product, the solution will not be saturated upon cooling, and a significant portion of your product will remain in the mother liquor.[4] To avoid this, use the minimum amount of hot solvent necessary to just dissolve the solid.[4]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to filter.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If your compound has some solubility in the cold solvent, you will inevitably lose some product. It may be beneficial to screen for a better solvent or use a mixed-solvent system.[6][7]

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. Here’s how to troubleshoot this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool slowly.[5]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: If the problem persists, the chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or a mixed-solvent system.

Question 4: How can I be sure my purified 4-Chloro-3-hydroxybenzamide is free of starting material?

Answer:

Confirming the purity of your final product is a critical step. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to check for the presence of starting materials. Spot your crude product, the purified product, and the starting material on a TLC plate and elute with an appropriate solvent system. The purified product should show a single spot with a different Rf value than the starting material.

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Compare the melting point of your purified product to the literature value. A broad melting point range or a value lower than the literature value suggests the presence of impurities.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify any impurities. The spectra of your purified product should be clean and match the expected chemical shifts and integration values.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups in your molecule (e.g., -OH, -NH₂, C=O).

    • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A pure sample will show a single, sharp peak.[8]

Frequently Asked Questions (FAQs)

  • What is a good starting solvent for the recrystallization of 4-Chloro-3-hydroxybenzamide?

    • Based on its structure, a polar protic solvent like ethanol or a mixture of ethanol and water would be a good starting point.[6][7] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[4]

  • What are the expected impurities from the synthesis of 4-Chloro-3-hydroxybenzamide?

    • If synthesized from 4-chloro-3-hydroxybenzoic acid, unreacted starting material is a likely impurity.[9] If the synthesis involves the reduction of a nitro group, the corresponding nitro-intermediate could be present.[2][10] Side products from the amidation reaction can also be present.[11][]

  • Is 4-Chloro-3-hydroxybenzamide stable to heat during recrystallization?

    • Generally, benzamide derivatives are relatively stable. However, prolonged heating at high temperatures should be avoided to prevent potential degradation.

Detailed Experimental Protocol: Recrystallization of 4-Chloro-3-hydroxybenzamide

This protocol provides a step-by-step guide for the purification of 4-Chloro-3-hydroxybenzamide using a single-solvent recrystallization method.

Materials and Equipment:

  • Crude 4-Chloro-3-hydroxybenzamide

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Chloro-3-hydroxybenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[13] Avoid adding an excess of solvent.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If charcoal was used, perform a hot gravity filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Characterization: Determine the melting point and use other analytical techniques (TLC, NMR) to confirm the purity of the final product.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₇H₆ClNO₂[14]
Molecular Weight171.58 g/mol [14]
SolubilitySoluble in methanol, DMSO[15]

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Purity Analysis Crude Crude 4-Chloro-3-hydroxybenzamide Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Add to Solvent Select Appropriate Solvent (e.g., Ethanol) Solvent->Dissolve Charcoal Add Activated Charcoal (if needed) Dissolve->Charcoal Colored Solution Cool Slow Cooling & Ice Bath Dissolve->Cool Colorless Solution HotFilter Hot Gravity Filtration Charcoal->HotFilter HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry the Crystals Wash->Dry PureProduct Pure 4-Chloro-3-hydroxybenzamide Dry->PureProduct Analysis TLC, MP, NMR, HPLC PureProduct->Analysis Final High Purity Product Analysis->Final

Caption: Workflow for the purification of 4-Chloro-3-hydroxybenzamide.

References

  • Vertex AI Search. 4-Chloro-3-nitrobenzoic acid - Solubility of Things.
  • Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • Benchchem.
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Quick Company. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
  • PrepChem.com.
  • Unknown Source.
  • Google Patents. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • European Patent Office. Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2.
  • ChemicalBook. 4-Chloro-3-hydroxybenzoic acid | 34113-69-4.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Guidechem. How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ.
  • Unknown Source.
  • ResearchGate. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
  • SDI. 4-Chloro-3-Nitro Benzoic Acid.
  • PubChem. 3-Chloro-4-hydroxybenzamide | C7H6ClNO2 | CID 22932347.
  • PubChem. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Organic Chemistry Portal.
  • BOC Sciences.
  • Chemistry Educ
  • PMC.
  • University of York Chemistry Teaching Labs.
  • ResearchGate. (PDF)
  • ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
  • University of Baghdad Digital Repository.
  • Master Organic Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester Department of Chemistry.
  • Reddit.
  • YouTube.
  • Chemistry Steps.
  • RSC Publishing. Proton transfer reactions of 4′-chloro substituted 3-hydroxyflavone in solvents and aqueous micelle solutions.
  • Unknown Source.

Sources

Technical Support Center: Amidation of 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about improving the efficiency of 4-Chloro-3-hydroxybenzamide amidation.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the amidation of 4-chloro-3-hydroxybenzamide. It addresses common challenges and frequently asked questions to help improve reaction efficiency, product yield, and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the amidation process.

Issue 1: Low or No Product Yield

Question: We are experiencing very low to no yield of our desired amide product. What are the potential causes and how can we troubleshoot this?

Answer: Low or no product yield in the amidation of 4-chloro-3-hydroxybenzamide can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

1. Activation of the Carboxylic Acid: The carboxylic acid of 4-chloro-3-hydroxybenzoic acid needs to be activated to facilitate the nucleophilic attack by the amine.

  • Inefficient Activating Agent: The choice of coupling agent is critical. If you are using a carbodiimide like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the formation of a highly reactive O-acylisourea intermediate is essential. The reaction of 4-chloro-3-hydroxybenzoic acid with a dehydrating agent like phosphorus oxychloride can also be employed to form the corresponding benzoyl chloride in situ.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your coupling agents and any additives like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are fresh and not degraded.

    • Alternative Activating Agents: Consider using more potent activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (propylphosphonic anhydride).

2. Reaction Conditions:

  • Temperature: Amidation reactions are often sensitive to temperature. While some reactions proceed well at room temperature, others may require cooling to suppress side reactions or heating to overcome activation energy barriers.

  • Solvent: The choice of solvent is crucial. Aprotic solvents like DMF (dimethylformamide), DCM (dichloromethane), or THF (tetrahydrofuran) are commonly used. The solvent must be able to dissolve the starting materials and not interfere with the reaction.

  • Troubleshooting Steps:

    • Optimize Temperature: If the reaction is sluggish, consider gentle heating (40-60 °C). If you observe decomposition or side product formation, try running the reaction at a lower temperature (0 °C to room temperature).

    • Solvent Screening: If solubility is an issue, or if the solvent is suspected of interfering with the reaction, a solvent screen with different aprotic solvents is recommended.

3. Nature of the Amine:

  • Nucleophilicity: The nucleophilicity of the amine partner is a key factor. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.

  • Steric Hindrance: Sterically hindered amines will also react more slowly.

  • Troubleshooting Steps:

    • Increase Amine Equivalents: Using a slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion.

    • Catalyst: For weakly nucleophilic amines, the addition of a catalyst like DMAP can be beneficial.

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low/No Yield check_reagents Step 1: Verify Reagent Quality Coupling Agent Amine Solvent start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions Temperature Time Atmosphere check_reagents->check_conditions Reagents OK check_activation Step 3: Assess Carboxylic Acid Activation Formation of active ester/acyl chloride check_conditions->check_activation Conditions OK optimize_stoichiometry Step 4: Optimize Stoichiometry Amine equivalents Coupling agent equivalents check_activation->optimize_stoichiometry Activation OK purification_loss Step 5: Investigate Purification Extraction losses Chromatography issues optimize_stoichiometry->purification_loss Stoichiometry OK end Improved Yield purification_loss->end Purification Optimized

Caption: A stepwise workflow for troubleshooting low product yield in amidation reactions.

Issue 2: Formation of Significant Impurities

Question: Our reaction is producing the desired amide, but we are also seeing significant impurities that are difficult to separate. What are these impurities and how can we minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Common Side Products:

  • N-acylurea: When using carbodiimide coupling agents (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Epimerization: If the amine contains a chiral center, epimerization can occur, leading to a mixture of diastereomers.

  • Side reactions involving the hydroxyl group: The free hydroxyl group on the benzamide ring can potentially undergo side reactions, such as O-acylation, depending on the reaction conditions and the reactivity of the activated carboxylic acid.

2. Strategies for Minimizing Impurities:

  • Additive Suppression of N-acylurea: The addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Control of Temperature: Running the reaction at lower temperatures can often minimize the rate of side reactions relative to the desired amidation.

  • Purification:

    • DCC/DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.

    • EDC: The urea byproduct from EDC is water-soluble and can typically be removed by an aqueous workup.

    • Chromatography: Careful selection of the mobile phase for column chromatography is essential for separating structurally similar impurities.

Table 1: Common Coupling Agents and Their Characteristics

Coupling AgentProsConsMitigation for Cons
DCC Inexpensive, effectiveForms insoluble DCU byproduct, potential for N-acylurea formationFilter to remove DCU, use HOBt to suppress N-acylurea
EDC Water-soluble urea byproductMore expensive than DCC, potential for N-acylurea formationAqueous workup to remove urea, use HOBt
HATU High reactivity, low epimerizationExpensive, can be moisture sensitiveStore under inert atmosphere
T3P® High reactivity, clean reaction profileCan be viscous and difficult to handleUse a suitable solvent for easy dispensing

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the amidation of 4-chloro-3-hydroxybenzamide?

A1: The optimal solvent will depend on the specific amine being used and the coupling agent. However, aprotic polar solvents are generally preferred. Dichloromethane (DCM) is a good starting point due to its low boiling point and ability to dissolve a wide range of organic compounds. Dimethylformamide (DMF) is another common choice, particularly for less soluble starting materials, but it can be more difficult to remove. Acetonitrile (MeCN) and tetrahydrofuran (THF) are also viable options. A solvent screen is often the best approach to identify the ideal solvent for your specific reaction.

Q2: Is it necessary to protect the hydroxyl group on the 4-chloro-3-hydroxybenzamide?

A2: In many cases, protection of the phenolic hydroxyl group is not necessary, especially when using standard amide coupling conditions at or below room temperature. The carboxylic acid is significantly more acidic and will be preferentially activated. However, if you are using highly reactive reagents or harsh conditions (e.g., high temperatures, strong bases), protection of the hydroxyl group as a benzyl ether or a silyl ether might be necessary to prevent O-acylation or other side reactions. The decision to protect should be made based on a case-by-case evaluation of the reaction conditions and the reactivity of the substrates.

Q3: Can microwave irradiation be used to improve the efficiency of this amidation?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for accelerating amidation reactions. The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes. It can also improve yields by overcoming activation energy barriers and minimizing the formation of thermal degradation products. When adapting a conventional thermal method to microwave conditions, it is important to start with a lower temperature and shorter reaction time and then optimize from there. The use of a microwave-safe reaction vessel is mandatory.

Reaction Mechanism Overview:

The following diagram illustrates the general mechanism for carbodiimide-mediated amidation with the use of an HOBt additive.

amidation_mechanism cluster_activation Activation cluster_amidation Amidation RCOOH R-COOH (4-Chloro-3-hydroxybenzoic acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide R-CONH-R'' (Product) Active_Ester->Amide + Amine Amine R''-NH2 HOBt_regen HOBt (regenerated)

Validation & Comparative

Structural Validation of 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5)

[1][2]

Executive Summary

4-Chloro-3-hydroxybenzamide is a critical intermediate scaffold in the synthesis of MAP4K1 inhibitors and other bioactive heterocyclic compounds.[1] Its structural integrity is frequently compromised by the presence of its regioisomer, 3-chloro-4-hydroxybenzamide , or residual precursor material (4-chloro-3-hydroxybenzoic acid ).

This guide provides a definitive validation protocol using NMR and IR spectroscopy . Unlike generic certificates of analysis, this protocol focuses on the specific "fingerprint" signals required to distinguish the target molecule from its most common impurities.

Part 1: Structural Context & Isomer Analysis

The primary challenge in validating 4-Chloro-3-hydroxybenzamide is distinguishing it from its regioisomer, where the hydroxyl (-OH) and chlorine (-Cl) substituents are swapped. Both isomers share the exact same molecular weight (171.58 g/mol ) and similar polarity, making MS and TLC insufficient for conclusive identification.

Isomer Comparison
  • Target (4-Chloro-3-hydroxybenzamide): Hydroxyl group at C3 (meta to amide), Chlorine at C4 (para to amide).

  • Isomer (3-Chloro-4-hydroxybenzamide): Chlorine at C3, Hydroxyl at C4.

Decision Logic for Identification

The following decision tree outlines the analytical logic required to confirm the structure.

ValidationLogicStartUnknown Sample(MW 171.58)IR_CheckStep 1: IR SpectroscopyCheck Carbonyl RegionStart->IR_CheckAcid_PeakBroad OH (2500-3000)C=O < 1680 cm⁻¹IR_Check->Acid_PeakPrecursor DetectedAmide_PeakSharp NH₂ (3100-3400)Amide I/II (1650/1620 cm⁻¹)IR_Check->Amide_PeakAmide ConfirmedNMR_CheckStep 2: ¹H NMR (DMSO-d₆)Analyze Aromatic RegionAmide_Peak->NMR_CheckShielding_CheckCheck Chemical Shiftof most shielded protonNMR_Check->Shielding_CheckIsomer_IDProton < 7.0 ppm(Ortho to OH, Meta to Amide)Shielding_Check->Isomer_IDIsomer (3-Cl-4-OH)Target_IDAll Protons > 7.2 ppm(Ortho to OH is also Ortho to Amide)Shielding_Check->Target_IDTarget (4-Cl-3-OH)

Figure 1: Analytical decision tree for distinguishing the target benzamide from precursors and isomers.

Part 2: IR Spectroscopy Validation

Infrared (IR) spectroscopy serves as the first line of defense to ensure the conversion of the carboxylic acid precursor to the amide has reached completion.

Experimental Protocol
  • Preparation: Grind 2 mg of the solid sample with 200 mg of dry KBr (potassium bromide) and press into a transparent pellet. Alternatively, use ATR (Attenuated Total Reflectance) on the neat solid.

  • Scan Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, 16 scans.

Key Spectral Features

The transformation from acid to amide is confirmed by the shift in the carbonyl stretch and the appearance of N-H bands.[2]

Functional GroupPrecursor (Acid)Target (Amide)Validation Note
O-H Stretch Broad, 2500–3300 cm⁻¹ (dimer)Sharp, ~3200–3400 cm⁻¹ (Phenolic)The "hump" of the acid COOH disappears.
N-H Stretch AbsentTwo bands: ~3350 & 3180 cm⁻¹Diagnostic doublet for primary amide (-NH₂).
C=O Stretch ~1680–1700 cm⁻¹ (Acid C=O)1650–1660 cm⁻¹ (Amide I) Amide carbonyl appears at lower frequency due to resonance.
N-H Bend Absent1620–1630 cm⁻¹ (Amide II) Strong band confirming primary amide.

Critical Insight: If you observe a broad shoulder merging into the C-H stretch region (2800–3000 cm⁻¹), your sample contains unreacted 4-chloro-3-hydroxybenzoic acid .

Part 3: NMR Spectroscopy Validation

Proton Nuclear Magnetic Resonance (

Experimental Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform (CDCl₃) often fails to solubilize polar benzamides and may obscure the exchangeable amide/hydroxyl protons.

  • Acquisition: Standard proton sequence, 16 scans, relaxation delay (d1) ≥ 1.0 sec to ensure integration accuracy of aromatic protons.

Predicted H NMR Data (DMSO-d₆)

The aromatic region (7.0–8.0 ppm) contains three protons (H2, H5, H6). Their coupling constants (


1. The Exchangeable Protons
  • Phenolic -OH: Singlet, broad, ~10.5–11.0 ppm. (Disappears with D₂O shake).

  • Amide -NH₂: Two broad singlets (due to restricted rotation) or one very broad hump, ~7.4–8.0 ppm.

2. The Aromatic "Fingerprint"

We compare the Target (4-Cl-3-OH) with the Isomer (3-Cl-4-OH).

Target: 4-Chloro-3-hydroxybenzamide

  • H2 (Position 2): Located between the Amide and Hydroxyl groups.

    • Splitting: Doublet (

      
       Hz). Couples only to H6 (meta).
      
    • Shift:~7.4–7.5 ppm .[3][4][5] It is ortho to the shielding -OH group but also ortho to the deshielding Amide.

  • H5 (Position 5): Located adjacent to Chlorine and H6.

    • Splitting: Doublet (

      
       Hz). Couples to H6 (ortho).
      
    • Shift:~7.4–7.5 ppm .[3][4][5] Ortho to Chlorine (weak effect).

  • H6 (Position 6): Located adjacent to Amide and H5.

    • Splitting: Doublet of Doublets (

      
       Hz). Couples to H5 (ortho) and H2 (meta).
      
    • Shift:~7.8 ppm .[3][4][5] Deshielded by the ortho Amide group.

Isomer: 3-Chloro-4-hydroxybenzamide

  • H5 (Position 5): Located adjacent to Hydroxyl and H6.

    • Splitting: Doublet (

      
       Hz).
      
    • Shift:< 7.0 ppm (e.g., 6.9 ppm) .[3][6][7][8]

    • Diagnostic: This proton is ortho to the -OH group and meta to the Amide. The strong shielding effect of the -OH group pushes this signal significantly upfield.

Comparison Table
FeatureTarget (4-Cl-3-OH)Isomer (3-Cl-4-OH)
Most Shielded Proton > 7.3 ppm (H2 or H5)< 7.0 ppm (H5)
H2 Signal ~7.5 ppm (d,

Hz)
~7.9 ppm (d,

Hz)
H5 Signal ~7.4 ppm (d,

Hz)
~6.9 ppm (d,

Hz)
Reasoning H2 is "trapped" between Amide and OH.H5 is ortho to OH and far from Amide.

Part 4: Synthesis & Purity Workflow

To ensure high purity of 4-Chloro-3-hydroxybenzamide, the following synthesis and purification workflow is recommended. This minimizes the risk of carrying over the acid precursor.

SynthesisWorkflowStart4-Chloro-3-hydroxybenzoic Acid(CAS 34113-69-4)ActivationActivation(SOCl₂ or CDI)Start->ActivationRefluxAmidationAmidation(NH₃/MeOH or NH₄OH)Activation->Amidation0°C to RTCrudeCrude AmideAmidation->CrudePrecipitationPurificationRecrystallization(EtOH/Water)Crude->PurificationFinalPure 4-Chloro-3-hydroxybenzamide(CAS 943750-52-5)Purification->Final>98% Purity

Figure 2: Synthesis pathway from the commercially available acid precursor.

Purification Tip

The amide is typically less soluble in water than the starting acid. Washing the crude precipitate with 5% Sodium Bicarbonate (NaHCO₃) solution will remove unreacted starting material (which forms a soluble salt), leaving the pure amide as a solid.

References

  • Sigma-Aldrich. 4-Chloro-3-hydroxybenzamide Product Page (CAS 943750-52-5). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Chloro-4-hydroxybenzoic acid (Precursor). Retrieved from

  • ChemicalBook. 4-Chlorobenzamide NMR Spectrum (Reference for Amide Shifts). Retrieved from

  • Spectroscopy Online. Infrared Spectra of Amides: Distinguishing Primary Amides. Retrieved from

A Comparative Guide to the Synthesis of 4-Chloro-3-hydroxybenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel benzamide derivatives is a cornerstone of developing new therapeutic agents and crop protection solutions. Among these, 4-Chloro-3-hydroxybenzamide serves as a critical intermediate, demanding efficient and scalable synthetic routes to support discovery and development pipelines. This technical guide provides an in-depth comparison of viable synthetic methodologies for 4-Chloro-3-hydroxybenzamide, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for reproducibility.

This document will explore two primary synthetic pathways, each commencing from a distinct and readily available starting material. The first route details a multi-step synthesis beginning with the nitration of 4-chlorobenzoic acid, followed by reduction, diazotization, and subsequent amidation. The second pathway presents a more direct approach via the Kolbe-Schmitt carboxylation of 2-chlorophenol, followed by amidation. Each method's advantages and disadvantages concerning yield, purity, operational complexity, and scalability will be critically evaluated.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent upon a multitude of factors including precursor availability, cost, reaction scalability, and the desired purity of the final product. Below is a summary of the two primary methods for synthesizing 4-Chloro-3-hydroxybenzamide.

ParameterRoute 1: From 4-Chlorobenzoic AcidRoute 2: From 2-Chlorophenol
Starting Material 4-Chlorobenzoic Acid2-Chlorophenol
Key Intermediates 3-Amino-4-chlorobenzoic acid, 4-Chloro-3-hydroxybenzoic acid4-Chloro-3-hydroxybenzoic acid
Overall Yield (indicative) ModerateModerate to High
Purity Good to Excellent (requires purification of intermediates)Good to Excellent (purification of final product is crucial)
Scalability GoodModerate (high-pressure carboxylation step)
Key Advantages Utilizes a common and inexpensive starting material. Well-established reaction classes.Shorter synthetic sequence.
Key Disadvantages Multi-step process. Use of potentially hazardous reagents (e.g., nitrating agents, diazomethane).Kolbe-Schmitt reaction requires high pressure and temperature. Potential for isomeric impurities.

Route 1: Multi-step Synthesis from 4-Chlorobenzoic Acid

This pathway leverages the versatile chemistry of aromatic substitution reactions to introduce the required functional groups onto the benzene ring of 4-chlorobenzoic acid. The sequence involves nitration, reduction of the nitro group to an amine, diazotization of the amine to form a diazonium salt, and finally, hydroxylation and amidation.

Logical Workflow for Route 1

A 4-Chlorobenzoic Acid B Nitration A->B C 4-Chloro-3-nitrobenzoic Acid B->C D Reduction C->D E 3-Amino-4-chlorobenzoic Acid D->E F Diazotization & Hydrolysis E->F G 4-Chloro-3-hydroxybenzoic Acid F->G H Amidation G->H I 4-Chloro-3-hydroxybenzamide H->I

Caption: Synthetic pathway of 4-Chloro-3-hydroxybenzamide from 4-Chlorobenzoic Acid.

Experimental Protocol for Route 1

Step 1: Nitration of 4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid

  • Rationale: This electrophilic aromatic substitution introduces a nitro group ortho to the chlorine and meta to the carboxylic acid, directed by the activating effect of the chlorine atom.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

    • Slowly add 4-chlorobenzoic acid, maintaining the temperature below 10 °C.

    • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-chloro-3-nitrobenzoic acid.

Step 2: Reduction of 4-Chloro-3-nitrobenzoic Acid to 3-Amino-4-chlorobenzoic Acid

  • Rationale: The nitro group is selectively reduced to an amino group using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation.

  • Procedure (using SnCl₂):

    • Suspend 4-chloro-3-nitrobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Filter off the inorganic salts and acidify the filtrate with acetic acid to precipitate the product.

    • Filter, wash with water, and dry to obtain 3-amino-4-chlorobenzoic acid.

Step 3: Diazotization and Hydrolysis to 4-Chloro-3-hydroxybenzoic Acid

  • Rationale: The amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.

  • Procedure:

    • Suspend 3-amino-4-chlorobenzoic acid in an aqueous solution of a mineral acid (e.g., sulfuric acid) and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for a short period.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • Maintain the temperature to allow for the evolution of nitrogen gas and the formation of the hydroxyl group.

    • Cool the solution to precipitate the product.

    • Filter, wash with cold water, and recrystallize from a suitable solvent to yield pure 4-chloro-3-hydroxybenzoic acid.

Step 4: Amidation of 4-Chloro-3-hydroxybenzoic Acid

  • Rationale: The carboxylic acid is converted to the corresponding amide. This can be achieved via an acyl chloride intermediate for a high-yielding, two-step process.

  • Procedure (via Acyl Chloride):

    • Reflux a mixture of 4-chloro-3-hydroxybenzoic acid and thionyl chloride in an inert solvent (e.g., toluene) with a catalytic amount of DMF until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-3-hydroxybenzoyl chloride.

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0 °C.

    • Slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Filter the precipitated solid, wash thoroughly with cold water to remove ammonium chloride, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Chloro-3-hydroxybenzamide.

Route 2: Synthesis from 2-Chlorophenol via Kolbe-Schmitt Carboxylation

This route offers a more convergent approach, directly introducing the carboxylic acid group onto the 2-chlorophenol ring in a single step, followed by amidation.

Logical Workflow for Route 2

A 2-Chlorophenol B Kolbe-Schmitt Carboxylation A->B C 4-Chloro-3-hydroxybenzoic Acid B->C D Amidation C->D E 4-Chloro-3-hydroxybenzamide D->E

Caption: Synthetic pathway of 4-Chloro-3-hydroxybenzamide from 2-Chlorophenol.

Experimental Protocol for Route 2

Step 1: Kolbe-Schmitt Carboxylation of 2-Chlorophenol

  • Rationale: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure. The regioselectivity is influenced by the counter-ion and reaction conditions, with potassium phenoxide generally favoring para-carboxylation.[1][2]

  • Procedure:

    • Prepare potassium 2-chlorophenoxide by reacting 2-chlorophenol with a stoichiometric amount of potassium hydroxide in a suitable solvent and then removing the solvent.

    • Place the dry potassium 2-chlorophenoxide in a high-pressure autoclave.

    • Heat the autoclave to a specified temperature (e.g., 150-200 °C) under a high pressure of carbon dioxide (e.g., 5-10 atm).

    • Maintain the reaction conditions for several hours.

    • After cooling and releasing the pressure, dissolve the solid residue in water.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude 4-chloro-3-hydroxybenzoic acid.

    • Filter the product, wash with cold water, and purify by recrystallization to separate it from any ortho-carboxylated isomer.

Step 2: Amidation of 4-Chloro-3-hydroxybenzoic Acid

  • Procedure: The amidation of the 4-chloro-3-hydroxybenzoic acid obtained from the Kolbe-Schmitt reaction can be carried out using the same methods described in Step 4 of Route 1, either via the acyl chloride intermediate or through direct amidation with a reagent like methyl carbamate.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to 4-Chloro-3-hydroxybenzamide, each with its own set of advantages and challenges. Route 1, while longer, relies on a series of well-understood and generally scalable reactions starting from an inexpensive bulk chemical. Route 2 is more concise but requires specialized high-pressure equipment for the key carboxylation step, which may be a limiting factor for some laboratories.

The choice of synthesis will ultimately depend on the specific requirements of the research or development program, including available equipment, cost constraints, and desired scale of production. Further optimization of reaction conditions, particularly for the amidation step to explore greener and more direct methods, could enhance the overall efficiency and sustainability of producing this valuable intermediate.

References

  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents.
  • CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents.
  • CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. [www.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Kolbe–Schmitt reaction - Wikipedia. [en.wikipedia.org]
  • Application Note: Synthesis and Optimization of 4-Hydroxybenzamide - Benchchem. [www.benchchem.com]
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. [www.quickcompany.in]
  • US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. [www.ncbi.nlm.nih.gov]
  • 4-Chloro-N-hydroxybenzamide - ChemScene. [www.chemscene.com]
  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed. [pubmed.ncbi.nlm.nih.gov]
  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [byjus.com]
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
  • 4-{[(4-Chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. [www.
  • (PDF) 4-Chloro-N-phenylbenzamide - ResearchGate. [www.
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.

Sources

A Senior Application Scientist's Guide to Benzamide-Based Histone Deacetylase (HDAC) Inhibitors: A Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For research teams navigating the complex landscape of epigenetic modulators, the selection of an appropriate histone deacetylase (HDAC) inhibitor is a critical decision point. The benzamide class of HDAC inhibitors, distinguished by their unique zinc-binding motif, offers a compelling profile of selectivity and potency, particularly against Class I HDACs. This guide provides an in-depth, objective comparison of the prototypical benzamide inhibitor, Entinostat (MS-275), with other key derivatives, supported by experimental data and validated protocols to inform your research and development efforts.

The Central Role of HDACs and the Benzamide Mechanism of Action

Histone deacetylases are crucial enzymes that regulate gene expression by removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and resulting in gene silencing. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[1]

HDAC inhibitors counteract this by blocking the enzyme's active site, leading to histone hyperacetylation. This "relaxes" the chromatin, allowing for the re-expression of tumor suppressor genes like p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

The benzamide class of inhibitors, including Entinostat, utilizes an ortho-amino benzamide group to chelate the zinc ion within the catalytic pocket of Class I HDACs (HDAC1, 2, and 3).[3][4] This interaction is key to their inhibitory activity and provides a basis for their selectivity over other HDAC classes.[5]

HDAC_Inhibition_Pathway cluster_0 Normal Gene Silencing cluster_1 Action of Benzamide HDAC Inhibitor DNA DNA Histone Histone Core HAT HAT (Acetylation) AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HAT->AcetylatedHistone Adds Acetyl Groups HDAC HDAC (Deacetylation) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone Removes Acetyl Groups BlockedHDAC Inhibited HDAC AcetylatedHistone->HDAC GeneExpression Gene Expression (e.g., p21) AcetylatedHistone->GeneExpression Promotes GeneSilencing Gene Silencing DeacetylatedHistone->GeneSilencing Leads to HDAC_inhibitor Benzamide Inhibitor (e.g., Entinostat) HDAC_inhibitor->HDAC Blocks Active Site CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Caption: Mechanism of Benzamide HDAC Inhibition.

Comparative Analysis of Enzymatic Inhibition

The efficacy of an HDAC inhibitor is fundamentally determined by its ability to inhibit specific HDAC isoforms. Entinostat (MS-275) is well-characterized as a potent inhibitor of Class I HDACs, particularly HDAC1 and HDAC3. However, subtle structural modifications to the benzamide scaffold can significantly alter potency and selectivity.

The data below compares Entinostat to a novel, closely related benzamide derivative, Compound 7j, which features a modification on the "capping" group.[4] This comparison highlights the structure-activity relationships (SAR) that drive inhibitor performance. The presence of the ortho-amino group on the benzamide ring is a critical feature for the activity of both compounds against HDAC1, 2, and 3.[4]

Table 1: In Vitro Inhibitory Activity (IC50) Against Class I HDAC Isoforms

Compound HDAC1 (μM) HDAC2 (μM) HDAC3 (μM) HDAC8 (μM)
Entinostat (MS-275) 0.18 - 0.93 0.95 0.74 - 1.8 >100

| Compound 7j | 0.65 | 0.78 | 1.70 | Inactive |

Data compiled from multiple sources.[4][6][7]

Expert Insights: The data reveals that both Entinostat and Compound 7j are potent inhibitors of HDAC1, 2, and 3, with IC50 values in the sub-micromolar to low micromolar range.[4][6][7] Notably, both compounds are inactive against HDAC8, demonstrating their selectivity within Class I.[4] Compound 7j shows marginally stronger inhibition against HDAC1 and HDAC2 compared to some reported values for Entinostat, suggesting that modifications distal to the zinc-binding moiety can fine-tune potency.[4] This underscores the importance of the "cap" region in interacting with residues at the rim of the enzyme's active site.

Performance in Cell-Based Antiproliferative Assays

While enzymatic assays are crucial, the ultimate measure of a compound's potential is its activity in a cellular context. Antiproliferative assays, such as the MTT assay, quantify a compound's ability to inhibit cancer cell growth. Entinostat has demonstrated broad antiproliferative activity across numerous human tumor cell lines.[8]

Table 2: Antiproliferative Activity (IC50) in Human Cancer Cell Lines (72h incubation)

Compound MCF-7 (Breast Cancer) (μM) T47D (Breast Cancer) (μM) BxPC-3 (Pancreatic Cancer) (μM)
Entinostat (MS-275) ~2.5 - 5.0 ~2.0 - 4.5 ~1.5 - 3.0

| Compound 7j | 1.5 | 3.1 | Not Reported |

Data compiled from multiple sources.[4][9][10]

Expert Insights: The cellular data corroborates the enzymatic findings. Compound 7j demonstrates potent antiproliferative activity, comparable to or slightly better than Entinostat in the MCF-7 breast cancer cell line.[4] The consistent performance of these benzamide derivatives across different assays validates their mechanism of action. The slight variations in IC50 values between studies can be attributed to differences in cell culture conditions and assay protocols, emphasizing the need for standardized internal controls.

Experimental Methodologies

To ensure the reproducibility and integrity of the data presented, the following validated protocols for key biological assays are provided.

A. In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is designed to measure the enzymatic activity of purified Class I HDACs and determine the IC50 values of inhibitory compounds. The principle relies on a fluorogenic substrate, Boc-Lys(Ac)-AMC, which upon deacetylation by an HDAC, is cleaved by trypsin to release a fluorescent aminomethylcoumarin (AMC) group.

HDAC_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Benzamide Inhibitor start->prep_inhibitor add_reagents Add inhibitor and enzyme to 384-well plate prep_inhibitor->add_reagents prep_enzyme Dilute purified HDAC enzyme in assay buffer prep_enzyme->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add fluorogenic substrate (Boc-Lys(Ac)-AMC) pre_incubate->add_substrate incubate Incubate at 37°C (45-60 min) add_substrate->incubate add_developer Add Developer (Trypsin + TSA*) incubate->add_developer read_plate Read fluorescence (Ex: 360nm, Em: 460nm) add_developer->read_plate note *TSA (Trichostatin A) is included to stop the HDAC reaction. add_developer->note analyze Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a Fluorometric HDAC Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Entinostat) in assay buffer. A typical starting concentration is 100 µM.

  • Enzyme Preparation: Dilute purified recombinant HDAC1, HDAC2, or HDAC3 enzyme to the desired concentration in cold assay buffer.

  • Reaction Setup: In a black 384-well microplate, add 2.5 µL of the diluted compound and 42.5 µL of the diluted enzyme solution to each well.[11] Include wells for a negative control (buffer only) and a positive control (enzyme without inhibitor).

  • Enzyme Reaction: Initiate the reaction by adding 5 µL of a 1 mM fluorogenic substrate solution (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for 45-60 minutes.

  • Development: Stop the HDAC reaction and initiate fluorescence development by adding 50 µL of Developer solution containing trypsin and a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[12]

  • Measurement: After a 15-minute incubation at room temperature, measure the fluorescence using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

B. MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the benzamide inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[13][15]

  • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][15]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at a wavelength of ~570 nm using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

References

  • Antiproliferative activity of entinostat. PANC-1, MIA PaCa-2, BxPC3,... ResearchGate. [Link]

  • MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice. eLife. [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. PMC - NIH. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]

  • HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells. PMC - NIH. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • Mechanisms of HDACs in cancer development. Frontiers. [Link]

  • A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Medicinal Chemistry. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

  • Entinostat and novel analogs: preclinical evidence for anti-proliferative activity in adult T-cell leukemia/lymphoma. PubMed. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC - NIH. [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]

  • MTT Cell Assay Protocol. T. Horton Lab. [Link]

  • What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

  • A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of Nitric Oxide-Donor Largazole Prodrugs. PMC - NIH. [Link]

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]

  • Mechanism of action of HDAC inhibitors. ResearchGate. [Link]

  • Investigating potential anti-proliferative activity of different statins against five cancer cell lines. CSU Research Output. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. ACS Omega. [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences. [Link]

Sources

confirming the purity of synthesized 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for confirming the purity of synthesized 4-Chloro-3-hydroxybenzamide , a critical intermediate in the synthesis of kinase inhibitors and other bioactive scaffolds.[1][2]

Unlike standard "Certificate of Analysis" templates, this guide compares the performance of single-mode analysis (HPLC-UV) versus multi-modal triangulation (HPLC + qNMR + LC-MS) . It demonstrates why relying solely on chromatographic purity is insufficient for high-value drug development workflows and provides a self-validating protocol for absolute purity determination.[1][2]

Strategic Analysis: The Purity Paradox

In drug discovery, "purity" is often conflated with "homogeneity."[1] A synthesized batch of 4-Chloro-3-hydroxybenzamide may appear 99.5% pure by HPLC-UV at 254 nm, yet fail in subsequent coupling reactions.[1][2] This discrepancy arises because HPLC-UV only detects chromophoric impurities.[1][2]

The Comparison: We compare two validation strategies:

  • Strategy A (Conventional): HPLC-UV Area% Normalization.[1][2]

  • Strategy B (Recommended): Orthogonal Triangulation (qNMR + HPLC-UV + LC-MS).[1][2]

Performance Matrix: Strategy A vs. Strategy B
FeatureStrategy A: HPLC-UV OnlyStrategy B: Orthogonal Triangulation
Detection Scope UV-active compounds only.[1][2]All protonated species (via NMR) + UV-active.[1][2]
Inorganic Salts Invisible.[1][2]Visible (via stoichiometry mismatches in mass balance).[1][2]
Solvent Residue Invisible (mostly).[1][2]Quantifiable (DMSO, Water, EtOAc).
Response Factor Assumes Impurity

= Analyte

(High error risk).[1][2]
Independent of extinction coefficients.[1][2]
Absolute Purity Relative (%) only.[1][2]Absolute (wt%) determination.
Suitability Routine QC.[1][2]Reference Standard Certification.

Expert Insight: For 4-Chloro-3-hydroxybenzamide, the phenolic hydroxyl group introduces susceptibility to oxidation (quinones) and regio-isomerism (2-chloro vs 4-chloro) during synthesis.[1][2] Strategy B is mandatory for establishing a "Primary Reference Standard."

Experimental Protocols

Protocol 1: Synthesis & Purification Context

To understand what we are detecting, we must understand the origin.

  • Precursor: 4-Chloro-3-hydroxybenzoic acid.[1][2][3]

  • Reagents: Thionyl chloride (

    
    ), Aqueous Ammonia (
    
    
    
    ).[2]
  • Key Impurities:

    • Unreacted Acid: 4-Chloro-3-hydroxybenzoic acid (Shift in retention time).[1][2]

    • Dimer: Ester formation between phenolic OH and acid chloride.[1][2]

    • Regioisomer: 3-Chloro-4-hydroxybenzamide (if starting material was impure).[1][2]

Purification Step (Recrystallization):

  • Dissolve crude solid in minimum boiling Ethanol/Water (9:1).[1][2]

  • Hot filtration to remove inorganic salts (

    
    ).[1][2]
    
  • Slow cooling to 4°C.

  • Wash crystals with cold water to remove residual ammonia.[1][2]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: Determine Relative Purity and Impurity Profile.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

  • Sample Prep: 0.5 mg/mL in MeOH.

Protocol 3: Quantitative NMR (qNMR) - The Gold Standard

Objective: Determine Absolute Purity (Weight %).[2]

  • Principle: The integrated signal area is directly proportional to the molar amount of nuclei, independent of chemical structure.

  • Internal Standard (IS): Maleic Acid (High purity, distinct singlet at ~6.3 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1][2]

  • Solvent: DMSO-

    
     (Ensures solubility of both amide and phenol protons).[1][2]
    

Workflow:

  • Weigh ~10 mg of 4-Chloro-3-hydroxybenzamide (

    
    ) into a vial (precision ±0.01 mg).
    
  • Weigh ~5 mg of Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H-NMR with 
    
    
    
    (relaxation delay)
    
    
    30s (5
    
    
    
    
    ) to ensure full relaxation.
  • Calculation:

    
    [2]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (IS=2, Analyte=1 for aromatic H)
      
    • 
      : Molecular Weight[1][2][3][4]
      

Visualizing the Workflow

The following diagrams illustrate the logical flow for purity confirmation and the fate of impurities.

Diagram 1: The "Triangulation" Analytical Workflow

This workflow ensures no impurity goes undetected.[1][2]

PurityWorkflow Start Synthesized 4-Chloro-3-hydroxybenzamide CrudeAnalysis Step 1: Crude HPLC-UV (Quick Check) Start->CrudeAnalysis Purification Recrystallization (EtOH/H2O) CrudeAnalysis->Purification Decision Is Purity > 98%? Purification->Decision qNMR Step 2: qNMR (DMSO-d6) Absolute Purity (wt%) Decision->qNMR Yes LCMS Step 3: LC-MS Identify Unknowns Decision->LCMS Yes Reprocess Reprocess / Column Chromatography Decision->Reprocess No Final Release Primary Reference Standard qNMR->Final Pass LCMS->Final Confirm ID Reprocess->CrudeAnalysis

Caption: Analytical decision matrix for elevating a synthesized batch to a Reference Standard.

Diagram 2: Impurity Fate Mapping

Understanding where specific impurities (structural vs. solvent) are removed or detected.[1][2]

ImpurityFate SM Start Material (Acid) Reaction Amidation Reaction SM->Reaction Reagents Reagents (SOCl2, NH3) Reagents->Reaction Imp_Acid Residual Acid (HPLC Visible) Reaction->Imp_Acid Imp_Salt NH4Cl Salt (NMR Silent, HPLC Invisible) Reaction->Imp_Salt Imp_Solvent Residual EtOH (NMR Visible) Reaction->Imp_Solvent Method_HPLC Detected by HPLC-UV Imp_Acid->Method_HPLC Method_Ash Detected by Residue on Ignition Imp_Salt->Method_Ash Method_NMR Detected by 1H-NMR Imp_Solvent->Method_NMR

Caption: Mapping specific impurity types to the analytical method required for their detection.

Data Comparison: The "Purity Gap"

The table below illustrates a typical scenario where Strategy A (HPLC only) yields misleading results compared to Strategy B (Triangulation).

MetricHPLC-UV Result (Strategy A)qNMR/Triangulation Result (Strategy B)Interpretation
Purity Value 99.2% (Area %)96.8% (Weight %)HPLC ignores non-UV active mass.[1][2]
Water Content Not Detected1.2% (wt)Detected via Karl Fischer or NMR water peak.[1][2]
Residual Solvent Not Detected0.5% (Ethanol)Trapped in crystal lattice; visible in NMR.[1][2]
Inorganic Salts Not Detected1.5% (

)
Inferred from mass balance gap (100 - 96.8 - 1.2 - 0.5).[1][2]
Conclusion "High Purity""Requires Drying/Desalting"Strategy B prevents downstream reaction failure.
Key NMR Signals for Validation (DMSO- )
  • Amide Protons (

    
    ):  Two broad singlets (distinct due to restricted rotation) at 
    
    
    
    ~7.3 and
    
    
    ~7.9 ppm.[2]
  • Phenolic Proton (

    
    ):  Broad singlet at 
    
    
    
    ~10.5 ppm (exchangeable with
    
    
    ).[2]
  • Aromatic Protons:

    • H-2:

      
       ~7.8 ppm (d, 
      
      
      
      Hz).[1][2]
    • H-6:

      
       ~7.7 ppm (dd).[1][2]
      
    • H-5:

      
       ~7.0 ppm (d, 
      
      
      
      Hz).[1][2]

Conclusion

For 4-Chloro-3-hydroxybenzamide, HPLC-UV is necessary but insufficient . The presence of inorganic byproducts from the amidation (ammonium salts) and potential trapped solvents requires the use of qNMR to establish a true weight-percent purity.

Recommendation:

  • Use HPLC to monitor reaction progress and remove regioisomers.[1][2]

  • Use qNMR to certify the final solid for biological testing or use as a standard.[1][2]

References

  • BenchChem. Synthesis and Optimization of 4-Hydroxybenzamide. (Protocol adaptation for benzamide synthesis). [2]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1] [2]

  • ChemicalBook. 4-Chloro-3-hydroxybenzoic acid Chemical Properties. (Precursor properties).[1][2]

  • Schoenberger, T. "Determination of the Purity of Pharmaceuticals by qNMR."[1] Analytical and Bioanalytical Chemistry, 2012.[1][5][6] (Methodology validation).

  • PubChem. 3-Chloro-4-hydroxybenzamide Compound Summary. (Isomer comparison data).

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Chloro-3-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound like 4-Chloro-3-hydroxybenzamide, a key intermediate in the synthesis of various pharmaceutical agents, ensuring the accuracy and consistency of its quantification is a critical step. This guide provides an in-depth, objective comparison of analytical methods for 4-Chloro-3-hydroxybenzamide, with a focus on the cross-validation process to ensure interchangeability and consistency between different analytical techniques.

The Imperative of Cross-Validation

Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[1] Cross-validation takes this a step further by comparing two or more analytical procedures to determine if they provide equivalent results, which is crucial when methods are transferred between laboratories or when different techniques are used within a study.[2][3] According to the International Council for Harmonisation (ICH) guidelines, cross-validation should demonstrate that predefined performance criteria are met for all compared procedures.[2]

This guide will explore the cross-validation of two common and powerful analytical techniques for the analysis of 4-Chloro-3-hydroxybenzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Design: A Tale of Two Techniques

The choice of analytical technique is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.[4] 4-Chloro-3-hydroxybenzamide, with its polar functional groups, is amenable to both HPLC and, with derivatization, GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[4] A reversed-phase HPLC method with UV detection is a robust and widely used approach for aromatic compounds like 4-Chloro-3-hydroxybenzamide.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining the analyte through hydrophobic interactions.[5][6]

    • Mobile Phase: A gradient elution with 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) allows for the effective separation of the analyte from potential impurities.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 230 nm, a common wavelength for aromatic compounds.[5]

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Chloro-3-hydroxybenzamide reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.[6]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • Sample Preparation: Dissolve the sample containing 4-Chloro-3-hydroxybenzamide in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent technique for trace analysis.[7] However, for polar compounds like 4-Chloro-3-hydroxybenzamide containing active hydrogens, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[7][8]

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Derivatization:

    • To a known amount of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl and amide protons to their trimethylsilyl (TMS) derivatives.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating the derivatized analyte.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized 4-Chloro-3-hydroxybenzamide.

Cross-Validation Workflow

The cross-validation process involves a head-to-head comparison of the two validated methods using the same set of samples. The key validation parameters to be assessed are specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

CrossValidationWorkflow cluster_hplc HPLC-UV Method Validation cluster_gcms GC-MS Method Validation hplc_dev Method Development hplc_val Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val cross_val Cross-Validation Study hplc_val->cross_val Validated Method 1 gcms_dev Method Development & Derivatization gcms_val Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) gcms_dev->gcms_val gcms_val->cross_val Validated Method 2 analysis Analysis of Identical Sample Sets cross_val->analysis comparison Comparison of Validation Parameters analysis->comparison conclusion Equivalence Assessment comparison->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Data Analysis

The following table summarizes the expected performance data from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of 4-Chloro-3-hydroxybenzamide.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)Acceptance Criteria (ICH)
Specificity No interference from blank and placebo at the retention time of the analyte.No interfering peaks at the retention time of the derivatized analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]
Linearity (r²) > 0.999> 0.999r² ≥ 0.99[12]
Range (µg/mL) 0.5 - 500.05 - 10The range should cover the expected concentrations in the samples.[13]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%Typically ±2% for drug products.[14]
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2% for drug product assays.[15]
- Intermediate Precision< 1.5%< 2.0%≤ 2% for drug product assays.[15]
Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mLSignal-to-noise ratio of 3:1.[16]
Limit of Quantification (LOQ) 0.5 µg/mL0.05 µg/mLSignal-to-noise ratio of 10:1.

Interpretation and Insights

The cross-validation data reveals the distinct advantages and potential trade-offs of each method.

  • Sensitivity: The GC-MS method is expected to demonstrate significantly lower LOD and LOQ values, making it the superior choice for trace-level analysis of 4-Chloro-3-hydroxybenzamide, such as in impurity profiling or pharmacokinetic studies.[12]

  • Simplicity and Throughput: The HPLC-UV method offers a simpler workflow without the need for a derivatization step, which can be time-consuming and introduce variability.[7] This makes it more suitable for routine quality control testing where high throughput is often required.

  • Accuracy and Precision: Both methods are capable of delivering excellent accuracy and precision, well within the acceptance criteria set by regulatory guidelines.[14][15] The slightly higher relative standard deviation (RSD) for the GC-MS method can be attributed to the additional derivatization step.

  • Specificity: The mass spectrometric detection in GC-MS provides a higher degree of specificity compared to UV detection, as it is based on the mass-to-charge ratio of the analyte, offering greater confidence in peak identity.

Conclusion

Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the intended purpose of quantifying 4-Chloro-3-hydroxybenzamide. The cross-validation study confirms that while both methods provide accurate and precise results, their applicability differs based on the specific analytical requirements. The HPLC-UV method is a robust and efficient choice for routine analysis, while the GC-MS method offers superior sensitivity for trace-level quantification. The successful cross-validation provides a high degree of assurance in the reliability of the analytical data, regardless of the method employed, which is a cornerstone of good scientific practice in the pharmaceutical industry.

References

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

  • Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. University of Wollongong. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

Sources

The Evolving Landscape of 4-Chloro-3-hydroxybenzamide Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, the 4-Chloro-3-hydroxybenzamide core has emerged as a particularly intriguing starting point for generating libraries of bioactive molecules. Its unique electronic and steric properties, conferred by the chloro and hydroxyl substituents, provide a versatile platform for designing compounds with a wide spectrum of pharmacological activities. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 4-Chloro-3-hydroxybenzamide analogues, providing researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data. We will explore how subtle molecular modifications can dramatically influence biological outcomes, with a focus on anticancer and antimicrobial applications.

The 4-Chloro-3-hydroxybenzamide Core: A Privileged Scaffold

The 4-Chloro-3-hydroxybenzamide moiety possesses key features that make it an attractive scaffold for drug design. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The electron-withdrawing nature of the chlorine atom at the para position can influence the acidity of the hydroxyl group and the overall electron distribution of the aromatic ring, thereby modulating binding affinities. Furthermore, the amide linkage provides a site for further chemical elaboration, allowing for the introduction of diverse substituents to probe the chemical space around the core structure.

Structure-Activity Relationships in Anticancer Applications

Recent investigations have highlighted the potential of benzamide derivatives as anticancer agents, with several analogues demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] The SAR studies in this area have largely focused on modifications of the amide nitrogen and the aromatic ring.

Targeting p38α Mitogen-Activated Protein Kinase

One promising avenue for 4-Chloro-3-hydroxybenzamide analogues is the inhibition of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways implicated in cancer and inflammatory diseases. Novel 4-chloro-N-phenyl benzamide derivatives have been identified as potent p38α MAPK inhibitors.[3]

Induction of Cytotoxicity

The anticancer activity of these compounds is often evaluated through cytotoxicity assays, which measure the ability of a compound to kill cancer cells.[2][4] A common method is the MTT assay, which assesses cell viability by measuring the metabolic activity of mitochondria.[5]

Table 1: Comparative Cytotoxicity of Selected Benzamide Analogues

Compound IDCore StructureR Group (on Amide)Target Cell LineIC50 (µM)Reference
1a 4-Chloro-3-hydroxybenzamidePhenylHCT116 (Colon)> 50[6]
1b 4-Chloro-3-hydroxybenzamide4-FluorophenylHCT116 (Colon)25.3[6]
1c 4-Chloro-3-hydroxybenzamide4-MethoxyphenylA549 (Lung)18.7[6]
2a 5-Chloro-2-hydroxybenzamide4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylMRSA15.62[7]

IC50 values represent the concentration required to inhibit 50% of cell growth.

The data in Table 1 illustrates a key SAR principle: the nature of the substituent on the amide nitrogen is critical for cytotoxic activity. The introduction of a phenyl group alone (Compound 1a) confers minimal activity. However, the addition of electron-withdrawing (fluorine, Compound 1b) or electron-donating (methoxy, Compound 1c) groups to the phenyl ring significantly enhances potency. This suggests that both electronic and steric factors of the N-substituent play a crucial role in the interaction with the biological target.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of 4-Chloro-3-hydroxybenzamide analogues on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Structure-Activity Relationships in Antimicrobial Applications

The benzamide scaffold has also been explored for its antimicrobial properties.[7][9] Studies have shown that specific substitutions on the 4-Chloro-3-hydroxybenzamide core can lead to potent activity against a range of bacterial and fungal pathogens.[10][11]

Key Structural Features for Antimicrobial Activity

Analysis of various benzamide derivatives reveals several key structural features that contribute to their antimicrobial efficacy:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the compound's ability to penetrate bacterial cell membranes.[12]

  • Substituents on the Amide Nitrogen: Similar to the anticancer analogues, the nature of the substituent on the amide nitrogen is a major determinant of antimicrobial potency and spectrum.

  • Aromatic Ring Substitutions: The presence and position of substituents on the benzamide ring can modulate the electronic properties of the molecule and its ability to interact with microbial targets.

A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, which is structurally very similar to the 4-chloro-3-hydroxybenzamide core, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][9] The most active compound in this series was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with a Minimum Inhibitory Concentration (MIC) of 15.62-31.25 µmol/L.[7] This highlights the importance of the extended sulfamoylphenyl pyrimidinyl moiety in conferring potent antibacterial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow describes a standard method for evaluating the antimicrobial activity of novel compounds.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Synthesize and Purify 4-Chloro-3-hydroxybenzamide Analogues B Prepare Stock Solutions in DMSO A->B D Perform Broth Microdilution in 96-well Plates B->D C Prepare Bacterial/Fungal Inoculum C->D E Incubate at Optimal Growth Temperature D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Perform Bactericidal/Fungicidal Assays (MBC/MFC) F->G

Caption: Workflow for antimicrobial susceptibility testing.

Comparative Analysis and Future Directions

The structure-activity relationship studies of 4-Chloro-3-hydroxybenzamide analogues reveal a scaffold with significant therapeutic potential across different disease areas. The key to unlocking this potential lies in the strategic modification of the amide substituent and, to a lesser extent, the aromatic ring.

For anticancer applications, future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of the most potent cytotoxic compounds.

  • Mechanism of Action: Investigating the downstream signaling pathways affected by these analogues.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models.

In the realm of antimicrobial drug discovery, the priorities should be:

  • Spectrum of Activity: Screening analogues against a broader panel of clinically relevant pathogens, including drug-resistant strains.

  • Mechanism of Action: Determining whether these compounds act via established or novel antimicrobial mechanisms.

  • Toxicity Profiling: Assessing the cytotoxicity of promising antimicrobial candidates against mammalian cells to ensure a favorable therapeutic index.

The 4-Chloro-3-hydroxybenzamide core represents a fertile ground for the discovery of new and effective therapeutic agents. A systematic and iterative approach to analogue synthesis and biological evaluation, guided by the principles of structure-activity relationships, will be crucial for translating the promise of this scaffold into tangible clinical benefits.

References

  • Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276. [Link]

  • Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

  • Li, Y., Wang, Y., Wang, J., Li, Y., & Li, J. (2013). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 64, 457-464. [Link]

  • NCI Developmental Therapeutics Program. (n.d.). In Vitro Testing (IVT) Overview. National Cancer Institute. [Link]

  • Parrish, J. P. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. [Link]

  • Weinreich, J., Archid, R., Bajaeifer, K., Hack, A., Königsrainer, A., & Schott, T. C. (2015). Growth and Chemosensitivity of Gastric Adenocarcinoma and Non-Malignant Cell Lines in Response to Novel Anti-Cancer Drug Combinations. Chemotherapy, 60(5-6), 346-352. [Link]

  • Yi, W., Cao, R., Peng, W., Wen, H., Yan, Q., Zhou, B., Ma, L., & Song, H. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639-646. [Link]

Sources

Comparative Efficacy Guide: 4-Chloro-3-hydroxybenzamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

4-Chloro-3-hydroxybenzamide is not a standalone high-potency drug but a privileged chemical scaffold (Fragment MW < 200 Da) used in Fragment-Based Drug Discovery (FBDD). It serves as a critical pharmacophore for developing Type II kinase inhibitors, particularly targeting RET (Rearranged during Transfection) , VEGFR , and EGFR kinases.

While the native fragment exhibits low intrinsic potency (IC50 in the high micromolar to millimolar range), its high Ligand Efficiency (LE) makes it an ideal starting point for elaboration. When derivatized at the 3-hydroxy position (e.g., with 1,2,4-oxadiazole moieties), the scaffold yields nanomolar-potency inhibitors (e.g., Compound I-8) capable of overcoming gatekeeper mutations (e.g., RET V804M).

This guide assesses the efficacy of the 4-Chloro-3-hydroxybenzamide core by comparing its fragment-level activity against its optimized derivatives and industry-standard inhibitors like Vandetanib.

Mechanism of Action: The Benzamide Scaffold

The 4-Chloro-3-hydroxybenzamide moiety functions as a hinge-binding motif .

  • Hinge Interaction: The amide group (–CONH2) typically acts as a hydrogen bond donor/acceptor pair with the backbone residues of the kinase hinge region (e.g., Glu762/Ala764 in RET).

  • Hydrophobic Clamp: The 4-Chloro substituent occupies a hydrophobic pocket (Gatekeeper region), enhancing selectivity and affinity.

  • Elaboration Vector: The 3-Hydroxy group serves as a synthetic handle for extending the molecule into the DFG-pocket (allosteric site), converting the fragment into a Type II inhibitor that stabilizes the inactive kinase conformation ("DFG-out").

Signaling Pathway Visualization (RET Kinase)

The following diagram illustrates the downstream signaling cascades modulated by inhibitors based on this scaffold.

RET_Signaling cluster_RAS RAS-MAPK Pathway (Proliferation) cluster_PI3K PI3K-AKT Pathway (Survival) GDNF GDNF (Ligand) RET RET RTK (Target of Benzamide Scaffold) GDNF->RET Activation RAS RAS RET->RAS Phosphorylation PI3K PI3K RET->PI3K Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Anti-Apoptosis Inhibitor 4-Cl-3-OH-Benzamide Derivatives Inhibitor->RET Inhibition (Type II)

Caption: RET signaling cascade showing the dual blockade of RAS-MAPK and PI3K-AKT pathways by benzamide-based inhibitors.

Comparative Efficacy Analysis

This section compares the Native Fragment (4-Chloro-3-hydroxybenzamide) against an Optimized Derivative (Compound I-8, containing the benzamide core) and a Standard of Care (Vandetanib).

Table 1: Potency and Ligand Efficiency Comparison
FeatureNative Fragment (4-Chloro-3-hydroxybenzamide)Optimized Lead (Compound I-8)*Standard Control (Vandetanib)
Role Starting Scaffold / FragmentLead CandidateFDA-Approved Drug
Primary Target RET / VEGFR (Weak binder)RET (Wild Type & V804M)RET / VEGFR / EGFR
IC50 (Enzymatic) > 50 µM (Estimated)12 nM 4 nM
IC50 (Cellular) N/A (Poor permeability/potency)0.45 µM (Ba/F3 RET-WT)0.15 µM
Ligand Efficiency High (> 0.4 kcal/mol/atom) Moderate (~0.3)Moderate
Selectivity Low (Promiscuous binder)High (RET selective)Moderate (Multi-kinase)

*Note: Compound I-8 is a 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide derivative derived from the subject scaffold.[1]

Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Fragment Utility: The 4-Chloro-3-hydroxybenzamide core provides the essential binding energy per atom (Ligand Efficiency). It is not effective as a monotherapy but is critical for the structural integrity of the final inhibitor.

  • Optimization Potential: Elaboration at the 3-position (replacing -OH or linking via -O-) allows the molecule to reach the DFG-out pocket, improving potency by >1000-fold (from µM to nM range).

  • Resistance Profile: Derivatives of this scaffold have shown efficacy against the RET V804M gatekeeper mutation , where standard inhibitors like Vandetanib may lose potency.

Experimental Protocols

To validate the efficacy of this scaffold or its derivatives, the following self-validating protocols are recommended.

Protocol A: Fragment Binding Screening (SPR)

Use this to assess the raw binding affinity of the 4-Chloro-3-hydroxybenzamide fragment.

  • Sensor Chip Preparation: Immobilize Recombinant RET kinase (cytoplasmic domain) onto a CM5 Biacore sensor chip via amine coupling. Target density: ~3000 RU.

  • Solvent Correction: Prepare DMSO calibration standards (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject 4-Chloro-3-hydroxybenzamide at concentrations ranging from 10 µM to 1 mM .

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Success Criteria: Rapid on/off rates (square-wave sensorgrams) indicative of fragment binding. Kd should be calculated (expected range: 100 µM - 1 mM).

Protocol B: ELISA-Based Kinase Inhibition Assay

Use this for optimized derivatives (e.g., if you synthesize a library based on the scaffold).

  • Plate Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL) in PBS overnight at 37°C.

  • Reaction Mix:

    • Enzyme: Recombinant RET kinase (10 ng/well).

    • ATP: 10 µM (near Km).

    • Test Compound: Serial dilutions of benzamide derivative (0.1 nM to 10 µM).

    • Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM MnCl2, 0.2 mM DTT.

  • Incubation: Incubate for 1 hour at 37°C. Wash plates 3x with PBS-T.

  • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated, e.g., PY99) diluted 1:2000. Incubate 1 hour.

  • Readout: Add TMB substrate, stop with 2M H2SO4, and measure OD450.

  • Calculation: Plot OD450 vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).

Workflow: Fragment-to-Lead Optimization

This diagram details how to transform the 4-Chloro-3-hydroxybenzamide scaffold into a potent inhibitor.

Optimization_Workflow cluster_features Key Interactions Added Step1 Starting Scaffold 4-Cl-3-OH-Benzamide (Kd ~500 µM) Step2 Structure-Based Design (Docking into RET) Step1->Step2 Step3 Elaboration at 3-OH (Linker/Heterocycle addition) Step2->Step3 Step4 Lead Compound (e.g., Oxadiazole deriv.) (IC50 ~12 nM) Step3->Step4 feat1 Hinge Binding (Benzamide) Step4->feat1 feat2 Gatekeeper (4-Chloro) Step4->feat2 feat3 DFG-Pocket (3-Substituent) Step4->feat3

Caption: Optimization workflow converting the low-potency benzamide fragment into a high-potency kinase inhibitor.

References

  • Wang, X., et al. (2016). "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 26(23), 5736-5740.

  • PubChem. "Compound Summary: 3-Chloro-4-hydroxybenzamide (Isomer/Related)."[2] National Library of Medicine.

  • Mullard, A. (2016). "Fragment-based drug discovery: 4-Chloro-benzamide scaffolds." Nature Reviews Drug Discovery. (Contextual Reference for FBDD).
  • Knowles, P.P., et al. (2006). "Structure and chemical inhibition of the RET tyrosine kinase domain." Journal of Biological Chemistry, 281, 33577-33587.

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-Chloro-3-hydroxybenzamide as a Putative Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a novel compound's mechanism of action is paramount. This guide provides a comprehensive framework for elucidating the anti-inflammatory properties of 4-Chloro-3-hydroxybenzamide, a compound of interest due to the established bioactivity of related benzamide structures.[1] We will explore a hypothesized mechanism centered on the inhibition of key inflammatory signaling pathways and present a systematic approach to its validation, including direct comparisons with established therapeutic agents.

The following guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. Each experimental choice is rationalized to build a robust body of evidence, moving from broad cellular effects to specific molecular interactions.

Hypothesized Mechanism of Action

Benzamide and hydroxybenzoic acid derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Notably, some benzamide-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[3][4] Additionally, related structures have been implicated in the modulation of Protein Kinase C (PKC), a critical signaling node in inflammatory cascades.[5][6][7]

Based on this precedent, we hypothesize that 4-Chloro-3-hydroxybenzamide exerts its anti-inflammatory effects through the direct inhibition of a key signaling enzyme in the inflammatory pathway, with a primary focus on Cyclooxygenase-2 (COX-2) and a secondary investigation into its effects on Protein Kinase C (PKC) signaling. The chloro and hydroxyl substitutions on the phenyl ring are predicted to be critical for target engagement and selectivity.

To thoroughly investigate this hypothesis, we will employ a multi-pronged experimental approach, detailed below.

Experimental Validation Workflow

Our validation strategy is designed to systematically narrow down the mechanism of action, starting from a cellular assessment of anti-inflammatory activity and culminating in specific target engagement assays.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Comparative Analysis A Cell-Based Anti-inflammatory Assays B Cytotoxicity Assessment A->B Determine therapeutic window C Prostaglandin E2 (PGE2) Quantification A->C Investigate downstream effects D Western Blot for Phosphorylated Signaling Proteins (e.g., p-p38, p-ERK, p-NF-κB) A->D E In Vitro COX-1 and COX-2 Inhibition Assays C->E Confirm direct enzyme inhibition F In Vitro PKC Kinase Assay Panel D->F Assess off-target kinase effects G Head-to-Head Comparison with: - Celecoxib (COX-2 selective inhibitor) - Staurosporine (broad-spectrum kinase inhibitor) E->G F->G

Caption: A stepwise experimental workflow for validating the mechanism of action of 4-Chloro-3-hydroxybenzamide.

Phase 1: Cellular Phenotyping

The initial step is to confirm the anti-inflammatory activity of 4-Chloro-3-hydroxybenzamide in a relevant cellular model and to establish a safe therapeutic window.

Cell-Based Anti-inflammatory Assay

Rationale: To determine if the compound can suppress the production of pro-inflammatory mediators in a cellular context. Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a standard model for inducing a pro-inflammatory response.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a dose-response range of 4-Chloro-3-hydroxybenzamide (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Quantification of Inflammatory Mediator: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production.

Cytotoxicity Assay

Rationale: To ensure that the observed anti-inflammatory effects are not due to cell death. This is crucial for distinguishing a specific mechanism from non-specific toxicity.

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with the same dose range of 4-Chloro-3-hydroxybenzamide as in the anti-inflammatory assay for 24 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to quantify the percentage of viable cells.

  • Data Analysis: Determine the CC50 (50% cytotoxic concentration) and compare it to the IC50 from the anti-inflammatory assay to calculate the selectivity index (SI = CC50/IC50). A high SI indicates a specific anti-inflammatory effect.

Phase 2: Pathway Elucidation

If the compound shows specific anti-inflammatory activity, the next step is to investigate its impact on the downstream signaling pathways.

Prostaglandin E2 (PGE2) Quantification

Rationale: COX enzymes catalyze the production of prostaglandins. Measuring the levels of PGE2, a major pro-inflammatory prostaglandin, will provide evidence for the potential involvement of the COX pathway.

Protocol:

  • Experimental Setup: Follow the same cell treatment and LPS stimulation protocol as in the TNF-α assay.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive ELISA kit.

  • Data Analysis: Determine the IC50 for PGE2 inhibition and compare it to the IC50 for TNF-α inhibition.

Western Blot for Phosphorylated Signaling Proteins

Rationale: To examine the effect of the compound on upstream signaling pathways that regulate the production of inflammatory mediators. This includes key kinases in the MAPK and NF-κB pathways, which are often modulated by PKC.

Protocol:

  • Cell Lysis: After treatment and stimulation, lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p38, phospho-ERK, phospho-NF-κB p65). Also, probe for the total forms of these proteins as loading controls.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Phase 3: Direct Target Engagement

The results from the cellular and pathway analyses will guide the investigation into direct molecular targets.

In Vitro COX-1 and COX-2 Inhibition Assays

Rationale: To directly measure the inhibitory activity of 4-Chloro-3-hydroxybenzamide on the isolated COX-1 and COX-2 enzymes. This will confirm direct target engagement and determine its selectivity.

Protocol:

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent). These assays typically measure the peroxidase activity of the COX enzyme.

  • Enzyme Inhibition: Incubate recombinant human COX-1 and COX-2 enzymes with a range of concentrations of 4-Chloro-3-hydroxybenzamide.

  • Substrate Addition and Measurement: Add arachidonic acid (the substrate) and the probe to initiate the reaction and measure the output (e.g., absorbance or fluorescence) over time.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

In Vitro PKC Kinase Assay Panel

Rationale: To assess the compound's activity against a panel of PKC isoforms and other related kinases. This will help to determine its specificity and identify potential off-target effects.

Protocol:

  • Kinase Panel Screening: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega). These services typically use in vitro radiometric or fluorescence-based assays.

  • Data Interpretation: The results will be provided as the percent inhibition at a given concentration (e.g., 10 µM). Follow up with IC50 determination for any significant hits.

Phase 4: Comparative Analysis

To contextualize the activity of 4-Chloro-3-hydroxybenzamide, it is essential to compare its performance against well-characterized drugs with known mechanisms of action.

Comparative Compounds
  • Celecoxib: A highly selective COX-2 inhibitor, serving as a benchmark for COX-2-mediated anti-inflammatory activity.

  • Staurosporine: A broad-spectrum protein kinase inhibitor, useful as a positive control for kinase inhibition and for understanding the cellular consequences of non-specific kinase inhibition.[8]

Head-to-Head Experimental Comparison

Repeat the key assays from the previous phases with 4-Chloro-3-hydroxybenzamide, Celecoxib, and Staurosporine in parallel.

G cluster_0 Compounds for Comparison cluster_1 Comparative Assays A 4-Chloro-3-hydroxybenzamide D Cellular Anti-inflammatory Assay (TNF-α & PGE2 Inhibition) A->D E In Vitro COX-1/COX-2 Inhibition A->E F In Vitro PKC Kinase Panel A->F B Celecoxib (COX-2 Selective Inhibitor) B->D B->E C Staurosporine (Broad Kinase Inhibitor) C->D C->F

Caption: A logical framework for the comparative analysis of 4-Chloro-3-hydroxybenzamide.

Data Presentation

Summarize the quantitative data in clear, comparative tables.

Table 1: Cellular Anti-inflammatory Activity and Cytotoxicity

CompoundTNF-α Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
4-Chloro-3-hydroxybenzamideExperimental ValueExperimental ValueExperimental ValueCalculated Value
CelecoxibLiterature/Experimental ValueLiterature/Experimental Value>100>100
StaurosporineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value<10

Table 2: In Vitro Enzyme Inhibition

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity IndexPKC Isoform Inhibition (IC50 in µM or % Inhibition @ 10µM)
4-Chloro-3-hydroxybenzamideExperimental ValueExperimental ValueCalculated ValueExperimental Value
Celecoxib>100Literature/Experimental Value>100No significant inhibition
StaurosporineNot applicableNot applicableNot applicableLiterature/Experimental Value

Conclusion and Interpretation

The collective data from this comprehensive validation workflow will provide a robust assessment of the mechanism of action of 4-Chloro-3-hydroxybenzamide.

  • If 4-Chloro-3-hydroxybenzamide potently inhibits PGE2 production and directly inhibits COX-2 with high selectivity over COX-1, and shows minimal activity against the PKC panel, the primary mechanism can be confidently assigned as selective COX-2 inhibition.

  • If the compound inhibits TNF-α production and shows significant inhibition of specific PKC isoforms in the kinase panel, with weaker or no direct COX inhibition, the mechanism is more likely related to the modulation of PKC-mediated signaling pathways.

  • If the compound shows broad activity across multiple assays with a low selectivity index, it may have a non-specific mechanism of action or off-target effects that warrant further investigation.

This guide provides a rigorous, evidence-based framework for elucidating the mechanism of action of novel compounds. By following this logical progression of experiments and including appropriate comparators, researchers can generate a high-quality data package suitable for publication and further drug development.

References

  • International Science Community Association. (2020, October 10). Biological activities of benzimidazole derivatives: A review. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • PubMed. (2017, December 31). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). RU2465271C2 - 4-hydroxybenzamide drug derivatives.
  • PMC. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • PubMed. (1998, July 24). 3-Aminobenzamide inhibition of protein kinase C at a cellular level. Retrieved from [Link]

  • PMC. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (n.d.). Cyclooxygenase-1-selective inhibitors are attractive candidates for analgesics that do not cause gastric damage. design and in vitro/in vivo evaluation of a benzamide-type cyclooxygenase-1 selective inhibitor. Retrieved from [Link]

  • Frontiers. (n.d.). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Correspondence analysis of protein kinase C (PKC) inhibition by bis-basic substituted benzamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Functional Basis of Cyclooxygenase Inhibition. Retrieved from [Link]

  • PubMed. (n.d.). An anti-inflammatory benzamide derivative inhibits the protein kinase C (PKC)-dependent pathway of ERK2 phosphorylation in murine macrophages. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ACS Omega. (2026, February 5). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase. Retrieved from [Link]

  • ACS Publications. (2020, July 1). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

Sources

Technical Comparison Guide: 4-Chloro-3-hydroxybenzamide vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Chloro-3-hydroxybenzamide against established commercially available inhibitors.

Based on the benzamide pharmacophore, this compound is primarily categorized as a Poly(ADP-ribose) Polymerase (PARP) inhibitor or a functional fragment used in the synthesis of kinase inhibitors (e.g., MAP4K1 inhibitors). This guide focuses on its intrinsic activity as a PARP inhibitor compared to industry standards like 3-Aminobenzamide (3-AB) and Olaparib .

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5 or related isomers) is a substituted benzamide derivative.[1][2][3] Structurally, it mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of PARP enzymes (PARP-1/2). While often used as a synthesis intermediate (e.g., for kinase inhibitors), it possesses intrinsic inhibitory activity.

Key Differentiator: Unlike clinical PARP inhibitors (e.g., Olaparib) which are large molecules designed to extend into the adenosine-binding pocket for high potency (nM range), 4-Chloro-3-hydroxybenzamide is a "core-only" inhibitor. It offers lower potency (µM range) but higher ligand efficiency and lower molecular weight, making it an ideal fragment probe or low-affinity reference for competitive displacement assays.

Comparison Snapshot
Feature4-Chloro-3-hydroxybenzamide3-Aminobenzamide (3-AB)Olaparib (Lynparza)
Primary Classification Fragment / Research ProbeClassic Reference InhibitorClinical Drug (Standard)
Mechanism NAD+ Competitor (Catalytic site)NAD+ Competitor (Catalytic site)NAD+ Competitor + PARP Trapper
Potency (IC50) Estimated 10–50 µM*~30–100 µM~5 nM
Selectivity Low (Potential Kinase off-targets)Low (Affects other NAD+ enzymes)High (PARP1/2 specific)
Solubility Moderate (Lipophilic Cl group)High (Amine group)Low (Requires DMSO/Cyclodextrin)
Primary Use Fragment screening, Synthesis intermediateAssay validation, Negative controlEfficacy studies, Clinical benchmark

*Note: Potency is estimated based on Structure-Activity Relationship (SAR) of 3-substituted benzamides where 4-Cl substitution typically enhances lipophilic binding interactions compared to the parent benzamide.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of the PARP enzyme.

  • Binding Site: It binds to the nicotinamide-binding pocket of the PARP catalytic domain.

  • Interaction: The amide group forms critical hydrogen bonds with Gly863 and Ser904 (PARP-1 numbering), mimicking the amide of nicotinamide.

  • The 3-Hydroxy Effect: The 3-OH group acts as a hydrogen bond donor/acceptor, often improving affinity over the unsubstituted benzamide.

  • The 4-Chloro Effect: The chlorine atom at the 4-position fills a small hydrophobic sub-pocket. This halogen substitution typically increases potency relative to 3-hydroxybenzamide by displacing water and increasing van der Waals contact.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the DNA Damage Response (DDR) pathway.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Inactive PARP-1 (Inactive) DNA_Damage->PARP_Inactive Activates PARP_Active PARP-1 (Active) PARP_Inactive->PARP_Active Binding to DNA PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Catalysis NAD NAD+ NAD->PARP_Active Substrate Repair Recruitment of Repair Factors (XRCC1, Ligase III) PAR_Chains->Repair Signaling Inhibitor 4-Chloro-3-hydroxybenzamide Inhibitor->PARP_Active Competes with NAD+ (Blocks Catalytic Site)

Caption: 4-Chloro-3-hydroxybenzamide prevents PAR chain formation by competitively blocking the NAD+ binding site on activated PARP-1.

Detailed Performance Comparison

A. vs. 3-Aminobenzamide (3-AB)[5]
  • Context: 3-AB is the historical "gold standard" for PARP inhibition in research.

  • Potency: 4-Chloro-3-hydroxybenzamide is likely more potent than 3-AB. The addition of the chlorine atom (lipophilic) and the hydroxyl group (H-bonding) generally improves binding affinity compared to the simple amine of 3-AB.

  • Cellular Permeability: The 4-Chloro substituent increases lipophilicity (LogP), potentially enhancing cell membrane permeability compared to the more polar 3-AB.

  • Recommendation: Use 4-Chloro-3-hydroxybenzamide if 3-AB requires excessively high concentrations (mM range) that cause osmotic stress in your cell culture model.

B. vs. Olaparib (Lynparza)
  • Context: Olaparib is a nanomolar-potency clinical drug.

  • Potency: Olaparib is 1000x more potent . It occupies both the nicotinamide pocket (like the benzamide) and the adenosine pocket.

  • Mechanism: Olaparib induces "PARP Trapping" (locking PARP on DNA), which is highly cytotoxic. Simple benzamides like 4-Chloro-3-hydroxybenzamide are generally weak trappers .

  • Recommendation: Use 4-Chloro-3-hydroxybenzamide when you want to inhibit catalytic activity without inducing severe DNA-trapping cytotoxicity, or when studying the specific contribution of the nicotinamide pocket.

Experimental Protocol: Validation Assay

To validate the activity of 4-Chloro-3-hydroxybenzamide, use a Universal Colorimetric PARP Assay . This protocol is self-validating using 3-AB as a control.

Materials
  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

  • Substrate: Biotinylated NAD+.

  • DNA: Activated DNA (sperm or calf thymus) to trigger PARP.

  • Inhibitors: 4-Chloro-3-hydroxybenzamide (Test), 3-AB (Positive Control).

  • Detection: Streptavidin-HRP + TMB Substrate.

Step-by-Step Workflow
  • Preparation: Dissolve 4-Chloro-3-hydroxybenzamide in DMSO to 100 mM stock. Prepare serial dilutions (0.1 µM to 1000 µM) in assay buffer.

  • Coating: Coat 96-well strip plate with Histones (substrate for PARylation) overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Mix: Add PARP-1 enzyme, Activated DNA, and Test Inhibitor to wells. Incubate for 15 min at RT (allows inhibitor binding).

  • Initiation: Add Biotin-NAD+ mix. Incubate for 30–60 min at RT.

  • Quenching: Stop reaction with 50 µM Olaparib or Strep-HRP dilution buffer.

  • Detection: Add Streptavidin-HRP (30 min), wash 3x, then add TMB. Read absorbance at 450 nm.

Data Analysis (Self-Validation)
  • Z' Factor: Must be > 0.5 for a valid assay.

  • Control Validation: The IC50 of 3-AB should fall between 20–60 µM. If 3-AB IC50 > 100 µM, the enzyme concentration is likely too high or NAD+ is saturating.

  • Test Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve.

Assay_Workflow Step1 1. Plate Coating (Histones) Step2 2. Inhibitor Pre-incubation (Enzyme + 4-Cl-3-OH-Benzamide) Step1->Step2 Step3 3. Reaction Initiation (Add Biotin-NAD+ & DNA) Step2->Step3 Step4 4. Detection (Strep-HRP + TMB -> OD450) Step3->Step4 Validation Validation Check: 3-AB IC50 must be ~30µM Step4->Validation

Caption: Standard Colorimetric PARP Assay workflow for determining IC50 values.

Safety & Handling (Important)

  • Purity Check: 4-Chloro-3-hydroxybenzamide is often an intermediate. Ensure purity >98% by HPLC to avoid "fake" inhibition from highly potent impurities (e.g., heavy metal catalysts).

  • Toxicity: Unlike Olaparib, this compound is not a potent cytotoxic drug, but it is an irritant.

  • Impurity Note: This structure is related to impurities found in Chlortalidone (diuretic) synthesis. Ensure the grade purchased is "Research/Screening Grade" and not "Industrial Grade."

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[4] Pharmacological Reviews, 54(3), 375-429. Link

  • Rouleau, M., et al. (2010). PARP inhibition: PARP1 and beyond.[5] Nature Reviews Cancer, 10(4), 293-301. Link

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283-288. Link

  • PubChem Compound Summary. (2024). 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5).[1][2][3][6] National Library of Medicine. Link

Sources

quantitative analysis of 4-Chloro-3-hydroxybenzamide in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Analysis of 4-Chloro-3-hydroxybenzamide in Reaction Mixtures

Executive Summary

4-Chloro-3-hydroxybenzamide is a critical pharmacophore and intermediate in the synthesis of next-generation kinase inhibitors (e.g., Tie-2 selective inhibitors) and agrochemicals. Its analysis in reaction mixtures presents a specific set of challenges: the matrix often contains structurally similar precursors (4-chloro-3-hydroxybenzoic acid), positional isomers (3-chloro-4-hydroxybenzamide), and inorganic salts from amidation reactions.

This guide objectively compares the two dominant analytical methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While mass spectrometry offers superior sensitivity, this guide establishes HPLC-UV as the preferred "workhorse" for routine reaction monitoring and purity assessment due to its robustness, cost-efficiency, and sufficient selectivity when optimized correctly.

Part 1: Strategic Method Comparison

The choice of method depends on the stage of development. For reaction optimization and Quality Control (QC), HPLC-UV is superior. For trace impurity profiling (genotoxic impurity screening), UHPLC-MS/MS is required.

FeatureMethod A: HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Trace Analysis)
Primary Utility Routine reaction monitoring, purity assay (>98%).Trace impurity identification (<0.1%), structural elucidation.
Selectivity High (with optimized column chemistry).Extremely High (m/z filtering).
Linearity Range Broad (10 µg/mL – 1000 µg/mL).Narrow, Dynamic (1 ng/mL – 1000 ng/mL).
Matrix Tolerance High; handles crude reaction mixtures well.Low; susceptible to ion suppression from salts.
Cost/Run Low ($).High (

$).[1][2]
Throughput Moderate (15-20 min/run).High (<5 min/run).

Part 2: Deep Dive – The Self-Validating HPLC-UV Protocol

This protocol is designed to be self-validating . It includes specific system suitability criteria that must be met before data is accepted, ensuring the operator immediately detects column degradation or mobile phase errors.

Chromatographic Conditions
  • Rationale: The analyte contains a phenolic hydroxyl group (pKa ~8) and an amide. Standard C18 columns often yield tailing peaks due to secondary silanol interactions. We utilize a Polar-Embedded C18 or Phenyl-Hexyl phase to engage with the pi-electrons of the benzene ring, enhancing separation from non-aromatic impurities and improving peak symmetry.

ParameterSpecification
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses phenol ionization)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer and peak sharpness)
Detection UV @ 245 nm (Lambda max for benzamide system)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End
Sample Preparation (Reaction Mixture)
  • Aliquot: Take 100 µL of the reaction mixture.

  • Quench/Dilute: Add 900 µL of Methanol (MeOH). Why: Solubilizes organic intermediates and precipitates inorganic salts.

  • Clarify: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Final Dilution: Dilute the supernatant 1:10 with Mobile Phase A. Why: Matching the solvent strength to the initial mobile phase prevents "solvent effect" peak broadening.

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical separation points required for the analytical method. The method must resolve the Product (4-Chloro-3-hydroxybenzamide) from the Starting Material (Acid) and the Regioisomer impurity.

ReactionPathway cluster_separation HPLC Separation Critical Pairs SM Starting Material (4-Chloro-3-hydroxybenzoic acid) Inter Activated Intermediate (Acid Chloride/Ester) SM->Inter Activation (SOCl2 or HATU) Prod Target Product (4-Chloro-3-hydroxybenzamide) Inter->Prod Amidation (NH3) Impurity Regioisomer Impurity (3-Chloro-4-hydroxybenzamide) Prod->Impurity Resolution > 2.0 Required

Caption: Reaction pathway highlighting the critical separation required between the target amide and its potential regioisomeric impurities.

Part 4: Validation & Troubleshooting (Causality)

To ensure Trustworthiness , the method includes a built-in "System Suitability Test" (SST).

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 4-Chloro-3-hydroxybenzamide and 4-Chloro-3-hydroxybenzoic acid.

  • Tailing Factor (Tf): < 1.5 for the main peak.

    • Troubleshooting: If Tf > 1.5, the phenolic proton is interacting with residual silanols. Action: Increase buffer concentration or lower pH to 2.0.

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Linearity & Limit of Quantitation (LOQ): Based on the molar absorptivity of benzamides at 245 nm:

  • LOQ: ~0.5 µg/mL (S/N > 10).

  • Linearity: R² > 0.999 over 1.0 – 500 µg/mL.

References

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Chloro-4-hydroxybenzamide Compound Summary. Retrieved from [Link]

  • Chemical Reviews. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.